molecular formula C32H31ClN4O5 B1676129 Meclinertant CAS No. 146362-70-1

Meclinertant

Cat. No.: B1676129
CAS No.: 146362-70-1
M. Wt: 587.1 g/mol
InChI Key: DYLJVOXRWLXDIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Meclinertant (also known as SR-48692) is a potent, selective, and non-peptide antagonist of the neurotensin receptor type 1 (NTSR1). It was the first compound of its class developed to probe the diverse physiological roles of the neurotensin system . This receptor is a G-protein coupled receptor (GPCR) widely expressed in the central nervous system and the periphery, making this compound a powerful tool for investigating neurotensin's function as a neuromodulator, particularly in its interactions with dopamine and other neurotransmitter systems . In research settings, this compound has been instrumental in studying various biological processes. It has been shown to produce anxiolytic and anti-addictive effects in animal models, providing insights into potential pathways for managing neuropsychiatric disorders . Furthermore, its application in oncology research is significant; studies indicate that inhibition of NTSR1 by this compound can induce intrinsic apoptosis in cancer cells, such as glioblastoma, and sensitize them to chemotherapeutic agents . Recent innovative research also explores its potential in advanced drug delivery systems, such as nanoparticle formulations for investigating new treatments for non-small cell lung cancer . Owing to its oral bioavailability and ability to cross the blood-brain barrier, this compound is a versatile compound for in vivo studies, offering a long duration of action . Its primary value to researchers lies in its ability to selectively block NTSR1, thereby helping to elucidate receptor function in both normal physiology and disease states.

Properties

IUPAC Name

2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31ClN4O5/c1-41-27-4-3-5-28(42-2)29(27)26-16-24(36-37(26)25-8-9-34-23-15-21(33)6-7-22(23)25)30(38)35-32(31(39)40)19-11-17-10-18(13-19)14-20(32)12-17/h3-9,15-20H,10-14H2,1-2H3,(H,35,38)(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLJVOXRWLXDIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3=C4C=CC(=CC4=NC=C3)Cl)C(=O)NC5(C6CC7CC(C6)CC5C7)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163360
Record name Meclinertant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146362-70-1
Record name Meclinertant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146362-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meclinertant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146362701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meclinertant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06455
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Meclinertant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MECLINERTANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JBP4SI96H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

SR-48692: A Technical Guide to its Neurotensin Receptor 1 Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core selectivity profile of SR-48692, a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTS1). The following sections provide a comprehensive overview of its binding affinity, functional antagonism, the experimental protocols used for its characterization, and its place within the broader context of G protein-coupled receptor (GPCR) signaling and drug development workflows.

Data Presentation: Quantitative Analysis of Receptor Affinity and Selectivity

SR-48692 demonstrates a high affinity for the neurotensin receptor 1 (NTS1) and significantly lower affinity for the neurotensin receptor 2 (NTS2), establishing it as a selective NTS1 antagonist. The binding affinity of SR-48692 has been characterized across various species and cell lines using radioligand binding assays.

Binding Affinity of SR-48692 for Neurotensin Receptor 1 (NTS1)
Species/Cell LineAssay TypeRadioligandParameterValue (nM)Reference
Guinea Pig (Brain)Competition Binding¹²⁵I-NeurotensinIC₅₀0.99 ± 0.14[1]
Rat (Mesencephalic Cells)Competition Binding¹²⁵I-NeurotensinIC₅₀4.0 ± 0.4[1]
Rat (Cloned NTS1 in COS-7)Competition Binding¹²⁵I-NeurotensinIC₅₀7.6 ± 0.6[1]
Human (Newborn Brain)Competition Binding¹²⁵I-NeurotensinIC₅₀17.8 ± 0.9[1]
Human (Adult Brain)Competition Binding¹²⁵I-NeurotensinIC₅₀8.7 ± 0.7[1]
Human (HT-29 Cells)Competition Binding¹²⁵I-NeurotensinIC₅₀30.3 ± 1.5[1]
Human (HT-29 Cells)Competition Binding¹²⁵I-NeurotensinIC₅₀15.3[2]
Mouse (N1E115 Cells)Competition Binding¹²⁵I-NeurotensinIC₅₀20.4[2]
Human (NCI-H209 Cells)Competition Binding³H-SR48692IC₅₀20[3]
Guinea Pig (Ileum & Colon)Competition Binding¹²⁵I-NeurotensinKᵢ~3[4]
Selectivity Profile: NTS1 vs. NTS2

SR-48692's selectivity for NTS1 is evident when comparing its binding affinity for the two neurotensin receptor subtypes. It displaces radiolabeled neurotensin from the low-affinity, levocabastine-sensitive NTS2 sites at significantly higher concentrations than those required for NTS1.[1]

Receptor SubtypeSpecies (Tissue)ParameterValue (nM)Selectivity (NTS2/NTS1)Reference
NTS1Guinea Pig (Brain)IC₅₀0.99~35-83x[1]
NTS2Mouse (Brain)IC₅₀34.8 ± 8.3[1]
NTS2Rat (Brain)IC₅₀82.0 ± 7.4[1]
Functional Antagonism

In addition to its binding affinity, the functional antagonism of SR-48692 at the NTS1 receptor has been quantified. In the human colon carcinoma cell line HT-29, SR-48692 competitively antagonizes neurotensin-induced intracellular Ca²⁺ mobilization with a pA₂ value of 8.13 ± 0.03.[1]

Off-Target Selectivity Profile: A Representative Overview

Disclaimer: The following table is a representative example of a GPCR safety panel and does not represent actual experimental data for SR-48692.

Receptor FamilyRepresentative Receptors in Panel
Adrenergicα₁, α₂ₐ, β₁, β₂
DopamineD₁, D₂, D₃
Serotonin5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₑ
MuscarinicM₁, M₂, M₃
HistamineH₁, H₂
Opioidμ, δ, κ
CannabinoidCB₁, CB₂
AngiotensinAT₁
EndothelinETₐ
ChemokineCCR5, CXCR4

Experimental Protocols

The characterization of SR-48692's selectivity relies on a combination of binding and functional assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (IC₅₀ and Kᵢ) of SR-48692 for NTS1 and NTS2 receptors.

Materials:

  • Cell membranes prepared from cells expressing the target receptor (e.g., HT-29 for NTS1, or recombinant cells for NTS1 or NTS2).

  • Radioligand (e.g., ¹²⁵I-Neurotensin).

  • SR-48692 at various concentrations.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize cells expressing the receptor in ice-cold lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.[5]

  • Assay Setup: In a 96-well plate, add assay buffer, SR-48692 at various concentrations (serially diluted), and the radioligand at a fixed concentration (typically at or below its Kₔ).[5]

  • Initiate Binding: Add the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.[5]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of SR-48692 that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[5]

Intracellular Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of SR-48692 by measuring its ability to block agonist-induced calcium release.

Materials:

  • Cells expressing the NTS1 receptor (e.g., HT-29).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Neurotensin (agonist).

  • SR-48692 at various concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with an integrated fluid dispenser (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye for a specified time (e.g., 1 hour) at 37°C.[7]

  • Compound Addition: Wash the cells with assay buffer. Add various concentrations of SR-48692 to the wells and incubate for a predetermined period to allow for receptor binding.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Simultaneously add a fixed concentration of neurotensin (agonist) to all wells and measure the change in fluorescence intensity over time.[7][8]

  • Data Analysis: The antagonist effect of SR-48692 is determined by its ability to reduce the agonist-induced fluorescence signal. Plot the response against the concentration of SR-48692 to determine the IC₅₀. The Schild analysis can be used to determine the pA₂ value, a measure of competitive antagonism.

Mandatory Visualizations

NTS1 Receptor Signaling Pathway

The neurotensin receptor 1 (NTS1) is a G protein-coupled receptor that primarily couples to the Gαq subunit, initiating a cascade of intracellular signaling events.

NTS1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NT Neurotensin NTS1 NTS1 Receptor NT->NTS1 Activates SR48692 SR-48692 SR48692->NTS1 Inhibits Gq Gαq NTS1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Ca_release->Downstream

Caption: NTS1 receptor signaling cascade initiated by neurotensin and inhibited by SR-48692.

Experimental Workflow for Determining NTS1 Selectivity

The determination of a compound's selectivity for the NTS1 receptor involves a multi-step process encompassing both binding and functional assays.

Selectivity_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Selectivity cluster_tertiary Broad Selectivity Profiling cluster_analysis Data Analysis & Interpretation Primary_Binding Radioligand Binding Assay (NTS1) Selectivity_Binding Radioligand Binding Assay (NTS2) Primary_Binding->Selectivity_Binding Confirm On-Target Activity Functional_Assay Functional Antagonism Assay (e.g., Calcium Mobilization) Primary_Binding->Functional_Assay Assess Functional Activity Off_Target Off-Target Screening (GPCR Panel) Primary_Binding->Off_Target Evaluate Broader Selectivity Data_Analysis Calculate IC₅₀, Kᵢ, pA₂ Determine Selectivity Ratios Selectivity_Binding->Data_Analysis Functional_Assay->Data_Analysis Off_Target->Data_Analysis

Caption: A streamlined workflow for characterizing the selectivity of an NTS1 receptor antagonist.

References

SR-48692 (CAS Number: 146362-70-1): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-48692, also known as Meclinertant, is a potent, selective, and orally bioavailable non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTS1).[1][2] With the CAS number 146362-70-1, this small molecule has become an invaluable tool in neuroscience and cancer research for elucidating the physiological and pathological roles of the neurotensin system.[3][4] This technical guide provides an in-depth overview of SR-48692, including its chemical properties, mechanism of action, quantitative biological data, detailed experimental protocols, and key signaling pathways.

Chemical and Physical Properties

SR-48692 is a complex organic molecule with the chemical name 2-[[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]amino]-tricyclo[3.3.1.13,7]decane-2-carboxylic acid.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 146362-70-1[1]
Molecular Formula C₃₂H₃₁ClN₄O₅[1]
Molecular Weight 587.07 g/mol [1]
Appearance White to beige powder[5]
Purity ≥98% (HPLC)[1]
Solubility Soluble in DMSO (≥2 mg/mL, warmed)[5]
Storage Store at -20°C[5]

Mechanism of Action

SR-48692 functions as a competitive antagonist of the neurotensin receptor 1 (NTS1), a G protein-coupled receptor (GPCR).[1] Neurotensin (NT), an endogenous tridecapeptide, binds to NTS1 and activates downstream signaling cascades. SR-48692 selectively binds to NTS1, preventing the binding of neurotensin and thereby inhibiting its biological effects.[1] It exhibits high selectivity for NTS1 over the neurotensin receptor 2 (NTS2).[1]

Quantitative Biological Data

The biological activity of SR-48692 has been extensively characterized across various in vitro and in vivo models. The following tables summarize key quantitative data.

Binding Affinity Data
ParameterCell Line / TissueValue (nM)Reference(s)
IC₅₀ HT29 cell membranes15.3[1]
IC₅₀ N1E115 cell membranes20.4[1]
IC₅₀ NCI-H209 cells (³H-SR48692)20[6]
IC₅₀ NCI-H209 cells (¹²⁵I-NT)200[6]
Kᵢ HT-29 cells7.4[7]
Kₑ NTS136[1]
Kₑ LTK- cells (rat NT receptor)3.4[8]
In Vivo Efficacy
Model SystemDosageEffectReference(s)
Nude mice (NCI-H209 xenograft)0.4 mg/kg per dayInhibited tumor proliferation[6]
Ovarian cancer modelIn combination with carboplatinEnhanced apoptotic response and inhibited drug efflux[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of SR-48692.

Radioligand Binding Assay

This assay is used to determine the binding affinity of SR-48692 to the NTS1 receptor.

a. Materials:

  • Cell membranes expressing NTS1 (e.g., from HT29 or NCI-H209 cells)

  • [³H]SR-48692 or [¹²⁵I]-Neurotensin (radioligand)

  • Unlabeled SR-48692 (competitor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)

  • Scintillation fluid

  • Glass fiber filters

  • Scintillation counter

b. Protocol:

  • Prepare serial dilutions of unlabeled SR-48692 in assay buffer.

  • In a 96-well plate, add a fixed concentration of radioligand to each well.

  • For competition binding, add varying concentrations of unlabeled SR-48692. For saturation binding, add varying concentrations of the radioligand.

  • Add the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine IC₅₀ or Kₑ values.

Calcium Mobilization Assay

This functional assay measures the ability of SR-48692 to block neurotensin-induced intracellular calcium release.

a. Materials:

  • Cells expressing NTS1 (e.g., HT29 or CHO-K1 cells stably expressing hNTS1)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Neurotensin

  • SR-48692

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader

b. Protocol:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive dye by incubating them in a solution of the dye for a specified time (e.g., 30-60 minutes) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of SR-48692 to the wells and incubate for a short period.

  • Measure the baseline fluorescence.

  • Add a fixed concentration of neurotensin to stimulate calcium release and immediately begin recording the fluorescence intensity over time.

  • Analyze the data by calculating the change in fluorescence intensity to determine the inhibitory effect of SR-48692.

MTT Cell Proliferation Assay

This colorimetric assay assesses the effect of SR-48692 on the proliferation of cancer cells.

a. Materials:

  • Cancer cell lines (e.g., NCI-H209, NCI-H345, or ovarian cancer cell lines)

  • SR-48692

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

b. Protocol:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of SR-48692 and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Signaling Pathways and Visualizations

SR-48692, by antagonizing the NTS1 receptor, inhibits a cascade of downstream signaling events that are typically initiated by neurotensin. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). These events can subsequently lead to the activation of mitogen-activated protein kinase (MAPK) pathways and transcription factors like NF-κB, ultimately influencing cellular processes such as proliferation, survival, and inflammation.

NTSR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotensin Neurotensin NTS1 Receptor NTS1 Receptor Neurotensin->NTS1 Receptor Activates SR-48692 SR-48692 SR-48692->NTS1 Receptor Inhibits Gq/11 Gq/11 NTS1 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Triggers PKC PKC DAG->PKC Activates Ca2+ Release->PKC Activates MAPK Pathway MAPK Pathway PKC->MAPK Pathway Activates NF-kB Pathway NF-kB Pathway PKC->NF-kB Pathway Activates Cell Proliferation, Survival, Inflammation Cell Proliferation, Survival, Inflammation MAPK Pathway->Cell Proliferation, Survival, Inflammation NF-kB Pathway->Cell Proliferation, Survival, Inflammation

Caption: NTS1 Receptor Signaling Pathway and Inhibition by SR-48692.

Experimental_Workflow cluster_characterization SR-48692 Characterization cluster_data Data Output Binding_Assay Radioligand Binding Assay (Determine Affinity) Affinity_Data IC50, Ki, Kd values Binding_Assay->Affinity_Data Functional_Assay Calcium Mobilization Assay (Assess Antagonism) Antagonism_Data Inhibition of NT-induced Ca2+ release Functional_Assay->Antagonism_Data Cellular_Assay MTT Proliferation Assay (Evaluate Cellular Effects) Proliferation_Data Effect on cell viability and proliferation Cellular_Assay->Proliferation_Data

Caption: Experimental Workflow for SR-48692 Characterization.

References

The Role of Meclinertant in Dopamine Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclinertant (SR-48692) is a potent and selective, non-peptide antagonist of the neurotensin (B549771) receptor type 1 (NTS1).[1] Neurotensin, a tridecapeptide, plays a significant role as a neuromodulator in the central nervous system, where it closely interacts with the dopaminergic system. This interaction is implicated in various physiological and pathological processes, including the regulation of mood, reward, and the pathophysiology of disorders such as schizophrenia and addiction. This compound serves as a critical pharmacological tool to dissect the intricate relationship between neurotensin and dopamine (B1211576) signaling. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on dopamine-mediated behaviors, and detailed experimental protocols for its investigation.

Introduction to this compound

This compound was the first non-peptide antagonist developed for the NTS1 receptor, demonstrating high affinity and selectivity.[1] Its development provided a valuable tool for studying the physiological and pathological roles of neurotensin without the limitations of peptide-based antagonists. This compound is orally bioavailable and has been shown to produce anxiolytic and anti-addictive effects in animal studies.[1]

This compound and the Neurotensin-Dopamine Interaction

The neurotensin and dopamine systems are intricately linked in several key brain regions, including the ventral tegmental area (VTA) and the nucleus accumbens, which are central to the brain's reward circuitry. Neurotensin is known to modulate the firing of dopaminergic neurons and influence dopamine release. This compound, by blocking the NTS1 receptor, allows for the precise investigation of neurotensin's influence on dopamine signaling.

Quantitative Data

The following tables summarize the key quantitative data regarding this compound's interaction with the NTS1 receptor and its impact on dopamine-related processes.

Table 1: this compound (SR-48692) Binding Affinity for Neurotensin Receptors

Species/Cell LineReceptor SubtypeParameterValueReference
Guinea Pig BrainNTS1IC500.99 ± 0.14 nM[2]
Rat Mesencephalic CellsNTS1IC504.0 ± 0.4 nM[2]
COS-7 Cells (rat NTS1)NTS1IC507.6 ± 0.6 nM[2]
Newborn Mouse BrainNTS1IC5013.7 ± 0.3 nM[2]
Newborn Human BrainNTS1IC5017.8 ± 0.9 nM[2]
Adult Human BrainNTS1IC508.7 ± 0.7 nM[2]
HT-29 CellsNTS1IC5015.3 nM[3]
N1E115 CellsNTS1IC5020.4 nM[3]
NCI-H209 CellsNTS1IC5020 nM[4]
HT-29 CellsNTS1pA28.13 ± 0.03[2]
-NTS1Ke36 nM[3]
Adult Mouse BrainNTS (low affinity)IC5034.8 ± 8.3 nM[2]
Adult Rat BrainNTS (low affinity)IC5082.0 ± 7.4 nM[2]

Table 2: Effect of this compound (SR-48692) on Dopamine-Related Processes

Experimental ModelMeasured EffectThis compound (SR-48692) Concentration/DoseResultReference
Guinea Pig Striatal SlicesAntagonism of Neurotensin-stimulated K+-evoked [3H]dopamine releaseIC50 = 0.46 ± 0.02 nMPotent blockade of neurotensin's effect on dopamine release.[2]
Rat Striatal SlicesAntagonism of Neurotensin (10 nM)-induced increase in K+-evoked [3H]dopamine releaseIC50 = 1.2 ± 0.11 nMSignificant inhibition of neurotensin-stimulated dopamine release.[5]
Rat Mesencephalic CulturesSuppression of Neurotensin (10 nM)-induced increase in K+-evoked [3H]dopamine release100 nMSuppression of the neurotensin-induced effect.[5]
RatsAntagonism of apomorphine-induced yawning0.04-0.64 mg/kg (orally)50-65% antagonism.[6]
MiceAntagonism of intrastriatal apomorphine-induced turning behavior0.04-0.64 mg/kg (orally)50-65% antagonism.[6]
MiceAntagonism of intrastriatal amphetamine-induced turning behavior0.04-0.64 mg/kg (orally)50-65% antagonism.[6]
RatsEffect on neurotensin-induced increase in dopamine efflux in the nucleus accumbens (in vivo voltammetry)0.1-10 mg/kgNo effect on the neurotensin-induced increase.[7]

Signaling Pathways and Experimental Workflows

Neurotensin-Dopamine Signaling Pathway

Neurotensin, upon binding to the NTS1 receptor on dopaminergic neurons, can modulate dopamine release and neuronal activity. This compound acts by competitively blocking this receptor, thereby inhibiting the downstream effects of neurotensin on the dopamine system.

Neurotensin_Dopamine_Signaling cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron NT Neurotensin NTS1 NTS1 Receptor NT->NTS1 Binds This compound This compound This compound->NTS1 Blocks Gq Gq Protein NTS1->Gq Activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release DA_release Dopamine Release Ca_release->DA_release Modulates DA_receptor Dopamine Receptor DA_release->DA_receptor Binds Postsynaptic_effect Postsynaptic Effect DA_receptor->Postsynaptic_effect Activates

Caption: this compound blocks neurotensin's modulation of dopamine release.

Experimental Workflow: In Vivo Microdialysis

In vivo microdialysis is a key technique to measure extracellular dopamine levels in specific brain regions of freely moving animals, providing insights into the effects of compounds like this compound.

InVivo_Microdialysis_Workflow cluster_surgery Stereotaxic Surgery cluster_experiment Microdialysis Experiment cluster_analysis Analysis Anesthesia Anesthetize Animal Implantation Implant Guide Cannula Anesthesia->Implantation Recovery Allow Recovery Implantation->Recovery Probe_insertion Insert Microdialysis Probe Recovery->Probe_insertion Perfusion Perfuse with aCSF Probe_insertion->Perfusion Baseline Collect Baseline Samples Perfusion->Baseline Drug_admin Administer this compound Baseline->Drug_admin Sample_collection Collect Post-treatment Samples Drug_admin->Sample_collection HPLC Analyze Samples (HPLC-ECD) Sample_collection->HPLC Verification Histological Verification of Probe Placement Sample_collection->Verification Data_analysis Quantify Dopamine Levels HPLC->Data_analysis

Caption: Workflow for in vivo microdialysis to measure dopamine.

Experimental Protocols

Radioligand Binding Assay for NTS1 Receptor

This protocol is adapted from standard methods for determining the binding affinity of a compound to the NTS1 receptor.

  • Materials:

    • Cell membranes expressing the NTS1 receptor (e.g., from HT-29 cells or transfected cell lines).

    • Radioligand: [³H]SR-48692 or ¹²⁵I-labeled neurotensin.

    • Unlabeled this compound (SR-48692) for competition assays.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).

    • Wash buffer (ice-cold binding buffer).

    • Glass fiber filters (e.g., Whatman GF/C).

    • Scintillation cocktail.

    • 96-well plates.

    • Filter manifold.

    • Scintillation counter.

  • Procedure (Competition Binding):

    • Prepare serial dilutions of unlabeled this compound.

    • In a 96-well plate, add binding buffer, cell membranes, and the radioligand at a fixed concentration (typically at or below its Kd).

    • Add the different concentrations of unlabeled this compound to the respective wells. For total binding, add buffer instead of unlabeled ligand. For non-specific binding, add a high concentration of unlabeled neurotensin or this compound.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a filter manifold.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Dopamine Measurement

This protocol describes a general procedure for measuring extracellular dopamine levels in the striatum of freely moving rats.

  • Materials:

    • Male Wistar or Sprague-Dawley rats (250-350g).

    • Stereotaxic apparatus.

    • Microdialysis probes (e.g., 2-4 mm membrane length).

    • Guide cannula.

    • Syringe pump.

    • Fraction collector.

    • Artificial cerebrospinal fluid (aCSF).

    • This compound (SR-48692) solution for administration.

    • HPLC system with electrochemical detection (HPLC-ECD).

  • Procedure:

    • Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula aimed at the target brain region (e.g., nucleus accumbens or striatum). Secure the cannula with dental cement and allow the animal to recover for several days.

    • Microdialysis Experiment: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Connect the probe to the syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Baseline Collection: Allow the system to stabilize for 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of dopamine levels.

    • Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection or oral gavage).

    • Post-Treatment Sample Collection: Continue to collect dialysate samples at the same intervals for several hours to monitor changes in extracellular dopamine concentrations.

    • Sample Analysis: Analyze the dialysate samples using HPLC-ECD to quantify the concentration of dopamine.

    • Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and analyze the data statistically.

    • Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.

Apomorphine-Induced Yawning in Rats

This behavioral model is used to assess the functional interaction of compounds with the central dopaminergic system.

  • Animals: Male rats (e.g., Wistar or Sprague-Dawley).

  • Procedure:

    • Habituate the rats to the observation cages for at least 30 minutes before the experiment.

    • Administer this compound (e.g., 0.04-0.64 mg/kg, orally) or vehicle at a predetermined time before the apomorphine (B128758) challenge.

    • Administer a sub-threshold dose of apomorphine (e.g., 0.07 mg/kg, subcutaneously) that reliably induces yawning.

    • Immediately after apomorphine injection, place the rats individually in the observation cages and record the number of yawns over a specific period (e.g., 30-60 minutes).

    • Compare the number of yawns in the this compound-treated group to the vehicle-treated group to determine the percentage of antagonism.

Amphetamine-Induced Turning Behavior in Unilaterally 6-OHDA Lesioned Mice

This model is used to study the effects of compounds on dopamine-mediated motor behavior.

  • Animals: Mice with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway.

  • Procedure:

    • Administer this compound (e.g., 0.04-0.64 mg/kg, orally) or vehicle.

    • After a specified pretreatment time, administer amphetamine (e.g., 10 µg, intrastriatally) to induce rotational behavior.

    • Place the mice in a rotometer and record the number of full 360° turns in both directions (ipsilateral and contralateral to the lesion) over a set period (e.g., 60-90 minutes).

    • Calculate the net rotations (contralateral minus ipsilateral) and compare the results between the this compound-treated and vehicle-treated groups.

Conclusion

This compound is an indispensable tool for elucidating the complex interplay between the neurotensin and dopamine systems. Its high affinity and selectivity for the NTS1 receptor allow for precise pharmacological manipulation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to investigate the role of this compound in dopamine signaling and its potential therapeutic applications in dopamine-related neurological and psychiatric disorders. Further research, particularly utilizing in vivo microdialysis to clarify the direct effects of this compound on basal dopamine levels, will continue to enhance our understanding of this important neuromodulatory system.

References

SR-48692 Effects on Cancer Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-48692, also known as Meclinertant, is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTSR1). Neurotensin (NT) is a neuropeptide that has been implicated as an autocrine and paracrine growth factor in a variety of human cancers. By blocking the interaction of NT with NTSR1, SR-48692 has emerged as a promising therapeutic agent with the potential to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis. This technical guide provides an in-depth overview of the effects of SR-48692 on cancer cell proliferation, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Mechanism of Action

SR-48692 exerts its anti-cancer effects primarily by antagonizing the NTSR1. The binding of neurotensin to NTSR1 activates several downstream signaling cascades that promote cell growth, survival, and migration. SR-48692 competitively inhibits this binding, thereby attenuating these pro-tumorigenic signals.

Data Presentation: In Vitro and In Vivo Efficacy of SR-48692

The following tables summarize the quantitative data on the effects of SR-48692 on cancer cells, both as a single agent and in combination with other therapies.

Table 1: In Vitro Efficacy of SR-48692 - Binding Affinity and Functional Inhibition

Cell LineCancer TypeAssayParameterValueReference
NCI-H209Small Cell Lung CancerRadioligand BindingIC50 for ³H-SR-48692 binding20 nM
NCI-H209Small Cell Lung CancerRadioligand BindingIC50 for inhibiting ¹²⁵I-NT binding200 nM
MIA PaCa-2Pancreatic CancerCalcium MobilizationIC50 for inhibiting NT-induced Ca²⁺ increase4.9 nM[1]
PANC-1Pancreatic CancerCalcium MobilizationIC50 for inhibiting NT-induced Ca²⁺ increase4.1 nM[1]
HT29Colon CarcinomaRadioligand BindingIC50 for inhibiting ¹²⁵I-NT binding15.3 nM[2]
N1E115NeuroblastomaRadioligand BindingIC50 for inhibiting ¹²⁵I-NT binding20.4 nM[2]

Table 2: In Vitro Efficacy of SR-48692 - Inhibition of Cell Proliferation

Cell LineCancer TypeAssayEffect of SR-48692IC50Reference
NCI-H209Small Cell Lung CancerMTT AssayConcentration-dependent inhibition of proliferationNot specified
NCI-H345Small Cell Lung CancerMTT AssayConcentration-dependent inhibition of proliferationNot specified
MIA PaCa-2Pancreatic CancerGrowth AssayInhibition of cell growthNot specified[1]
PANC-1Pancreatic CancerGrowth AssayInhibition of cell growthNot specified[1]
A375MelanomaMTT Assay, Cell Counting, BrdU IncorporationReduced cell proliferationNot specified[3]
GL261GlioblastomaMTT AssayDecreased cell viability25.74 µM[4]
A172GlioblastomaMTT AssayDecreased cell viability47.13 µM[4]
U251GlioblastomaMTT AssayDecreased cell viability17.07 µM[4]

Table 3: In Vitro Efficacy of SR-48692 in Combination Therapy

Cell LineCancer TypeCombination AgentEffectIC50 of Combination Agent (with SR-48692)IC50 of Combination Agent (alone)Reference
SKOV3Ovarian CancerCarboplatinEnhanced inhibition of cell viability70.19 ± 6.12 µM127.50 ± 13.75 µM
A2780-R1Ovarian CancerCarboplatinEnhanced inhibition of cell viability136.00 ± 30.60 µmol/L338.20 ± 61.61 µmol/L[5]

Table 4: In Vivo Efficacy of SR-48692

Cancer TypeXenograft ModelTreatmentEffectReference
Small Cell Lung CancerNCI-H209 xenografts in nude miceSR-48692 (0.4 mg/kg per day)Inhibited xenograft proliferation
MelanomaA375 cells in NOD/SCID miceSR-48692Inhibited tumor growth[3]
Prostate CancerPC-3M orthotopic xenografts in miceSR-48692 with radiationSignificantly reduced tumor burden[6]
Colon CancerLoVo xenografts in athymic nude miceSR-48692 (2 mg/kg, t.i.d.)Blocked NT-stimulated tumor growth[7]
GlioblastomaU251 xenografts in nude miceSR-48692 (10 mg/kg)Reduced tumor size, weight, and volume[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Proliferation Assays

1. MTT Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of SR-48692 or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

    • Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control.

2. Clonogenic Assay

  • Principle: This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity.

  • Protocol:

    • Treat cells in a culture dish with SR-48692 for a specified time.

    • Trypsinize and seed a low number of viable cells (e.g., 100-1000 cells) into new culture dishes.

    • Incubate the dishes for 1-3 weeks to allow for colony formation.

    • Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

    • Count the number of colonies (typically defined as containing >50 cells).

    • The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of colonies formed in the control group, corrected for the plating efficiency.

Apoptosis Assays

1. Annexin V/Propidium (B1200493) Iodide (PI) Staining by Flow Cytometry

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

  • Protocol:

    • Induce apoptosis in cells by treating with SR-48692 for the desired time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

Cell Cycle Analysis

1. Propidium Iodide (PI) Staining and Flow Cytometry

  • Principle: PI is a fluorescent dye that binds to DNA in a stoichiometric manner. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol:

    • Treat cells with SR-48692 for the desired duration.

    • Harvest the cells and fix them in ice-cold 70% ethanol (B145695) to permeabilize the membranes.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).

    • Incubate the cells in the dark for at least 30 minutes.

    • Analyze the DNA content of the cells by flow cytometry. The resulting histogram of DNA content allows for the quantification of the percentage of cells in each phase of the cell cycle.

Western Blotting
  • Principle: This technique is used to detect specific proteins in a complex mixture of proteins extracted from cells. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

  • Protocol:

    • Treat cells with SR-48692 and prepare total cell lysates using a suitable lysis buffer.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-ERK, total ERK, p65).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by SR-48692 and the general workflows of the experimental protocols described above.

SR48692_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Neurotensin Neurotensin (NT) NTSR1 NTSR1 Neurotensin->NTSR1 Binds G_protein G-protein NTSR1->G_protein Activates PLC PLC G_protein->PLC NFkB_pathway NF-κB Pathway G_protein->NFkB_pathway IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC PKC IP3_DAG->PKC MAPK_pathway MAPK Pathway (ERK1/2) Ca_release->MAPK_pathway PKC->MAPK_pathway Proliferation Cell Proliferation MAPK_pathway->Proliferation Survival Cell Survival MAPK_pathway->Survival NFkB_pathway->Proliferation NFkB_pathway->Survival SR48692 SR-48692 SR48692->NTSR1 Blocks

Caption: SR-48692 blocks Neurotensin binding to NTSR1, inhibiting downstream signaling.

Proliferation_Assay_Workflow A Seed Cells in 96-well Plate B Treat with SR-48692 A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance at 570nm F->G

Caption: Workflow for MTT-based cell proliferation assay.

Apoptosis_Assay_Workflow A Treat Cells with SR-48692 B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate (15 min) D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for Annexin V/PI apoptosis assay.

Cell_Cycle_Analysis_Workflow A Treat Cells with SR-48692 B Harvest and Fix in Ethanol A->B C Wash and Resuspend in PBS B->C D Stain with PI and RNase A C->D E Incubate (30 min) D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for cell cycle analysis using propidium iodide.

Clinical Trials

A search of clinical trial registries has identified a Phase II/III study (NCT00290953) evaluating SR-48692 (this compound) as a maintenance therapy in patients with extensive-stage small cell lung cancer following first-line chemotherapy with cisplatin (B142131) and etoposide.[8][9] The primary objective of this randomized, double-blind, placebo-controlled trial was to compare the overall survival between the this compound and placebo arms.[9]

Conclusion

SR-48692 demonstrates significant potential as an anti-cancer agent by effectively targeting the neurotensin receptor 1. The available preclinical data consistently show its ability to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer models. Furthermore, its capacity to enhance the efficacy of conventional chemotherapies and radiotherapy highlights its potential role in combination treatment strategies. The ongoing and completed clinical trials will be crucial in determining the therapeutic value of SR-48692 in a clinical setting. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the further investigation and clinical application of this promising NTSR1 antagonist.

References

Meclinertant In Vivo Studies in Mouse Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclinertant, also known as SR-48692, is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTSR1).[1] Neurotensin, a tridecapeptide, and its receptor NTSR1 are implicated in a variety of physiological processes and have been increasingly recognized for their role in cancer progression. The NTSR1 signaling pathway is involved in tumor cell proliferation, survival, migration, and invasion. Consequently, this compound has emerged as a valuable tool for investigating the therapeutic potential of NTSR1 blockade in various cancer types. This technical guide provides a comprehensive overview of in vivo studies of this compound in mouse models, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its effects by competitively binding to NTSR1, thereby inhibiting the downstream signaling cascades initiated by neurotensin. NTSR1 is a G protein-coupled receptor (GPCR) that can couple to multiple G proteins, including Gq, Gi/o, and Gs.[2] This promiscuous coupling leads to the activation of several key intracellular signaling pathways, most notably the MAPK and NF-κB pathways, which are central to cancer cell growth and survival.[1]

Quantitative Data from In Vivo Mouse Studies

The following tables summarize the quantitative data from key in vivo studies of this compound in various mouse cancer models.

Table 1: this compound (SR-48692) Monotherapy in Mouse Xenograft Models

Cancer TypeMouse StrainCell LineDosageAdministration RouteTreatment DurationOutcomeReference
Small Cell Lung CancerNude MiceNCI-H2090.4 mg/kg/dayIntraperitonealNot SpecifiedInhibition of xenograft proliferation[3]
Ovarian CancerNMRI-Nude Foxn1A27801 mg/kg/dayOralDailyDecrease in tumor growth[4]
Neurotensin-induced Turning BehaviorMice-80 µg/kgIntraperitoneal or OralSingle doseReversal of turning behavior for 6 hours[5]

Table 2: this compound (SR-48692) in Combination Therapy in Mouse Xenograft Models

Cancer TypeMouse StrainCell LineCombination AgentThis compound DosageAdministration RouteTreatment DurationOutcomeReference
Ovarian CancerNMRI-Nude Foxn1SKOV3Carboplatin (B1684641) (4 mg/kg)Not specified in abstractIntraperitoneal (Carboplatin)Days 1, 3, 5, 7Enhanced response to carboplatin, decreased tumor growth[4]

Experimental Protocols

This section details the methodologies for key experiments cited in the quantitative data tables.

Small Cell Lung Cancer Xenograft Study Protocol
  • Cell Line: NCI-H209 small cell lung cancer cells.

  • Animal Model: Nude mice.

  • Tumor Implantation: Subcutaneous injection of NCI-H209 cells into the flank of the mice.

  • Treatment: Once tumors were established, mice were treated with this compound (SR-48692) at a dose of 0.4 mg/kg per day.[3]

  • Administration: The route of administration was intraperitoneal injection.

  • Monitoring: Tumor growth was monitored regularly.

  • Endpoint: The study endpoint was likely determined by tumor size or a predefined time point, though not explicitly stated in the abstract.

Ovarian Cancer Xenograft Study Protocol
  • Cell Lines: SKOV3 and A2780 human ovarian cancer cells.

  • Animal Model: Female NMRI-Nude Foxn1 mice.[4]

  • Tumor Implantation: 3 x 10⁶ A2780 cells were injected subcutaneously into the mice.[4]

  • Treatment Initiation: Treatment began when tumors reached a volume of 100-130 mm³.[4]

  • Monotherapy Treatment: Mice were treated daily with an oral administration of either PBS (control) or this compound (SR-48692) at a dose of 1 mg/kg.[4]

  • Combination Therapy Treatment: For combination studies, mice were treated with carboplatin (4 mg/kg) via intraperitoneal injection on days 1, 3, 5, and 7.[4] The this compound administration details for the combination arm were not specified in the abstract.

  • Tumor Measurement: Tumor volume was calculated every 2 days using the ellipsoid formula.[4]

Signaling Pathways and Visualizations

The primary signaling pathways activated by the neurotensin/NTSR1 axis and inhibited by this compound are the MAPK and NF-κB pathways.

NTSR1 Signaling Pathway

Upon binding of neurotensin, NTSR1 undergoes a conformational change, leading to the activation of associated G proteins. This triggers a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to the activation of protein kinase C (PKC) and subsequent activation of the Raf-MEK-ERK (MAPK) pathway. NTSR1 activation also leads to the activation of the NF-κB pathway, promoting the transcription of genes involved in inflammation and cell survival.

NTSR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_nucleus NTSR1 NTSR1 Gq Gq NTSR1->Gq Activates Neurotensin Neurotensin Neurotensin->NTSR1 Activates This compound This compound This compound->NTSR1 Inhibits PLC PLC Gq->PLC IKK IKK Gq->IKK PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK (p44/p42) MEK->ERK ERK_n ERK ERK->ERK_n Translocates to IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65) IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocates to Nucleus Nucleus Proliferation Cell Proliferation, Survival, Migration NFkB_n->Proliferation ERK_n->Proliferation

Caption: NTSR1 signaling cascade initiated by Neurotensin and inhibited by this compound.

Experimental Workflow for a Xenograft Study

The following diagram illustrates a typical workflow for an in vivo mouse xenograft study investigating the efficacy of this compound.

Xenograft_Workflow cluster_preclinical Preclinical In Vivo Study A Cancer Cell Culture B Cell Harvest & Preparation A->B C Subcutaneous/ Orthotopic Injection B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F Treatment with this compound (and/or combination agent) E->F G Continued Tumor Measurement F->G H Endpoint Analysis (Tumor Weight, IHC, etc.) G->H

Caption: A standard workflow for assessing this compound efficacy in a mouse xenograft model.

Conclusion

This compound has demonstrated significant antitumor activity in various preclinical mouse models of cancer, both as a monotherapy and in combination with standard chemotherapeutic agents. The data presented in this guide highlight its potential as a therapeutic agent for cancers that overexpress NTSR1. The detailed protocols and signaling pathway diagrams provide a valuable resource for researchers designing and interpreting in vivo studies with this promising compound. Further investigation into the pharmacokinetics and optimal dosing schedules of this compound in different cancer models is warranted to facilitate its clinical translation.

References

The Neurotensin Receptor 1 Antagonist SR-48692: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

SR-48692, a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTS1), has emerged as an invaluable pharmacological tool in neuroscience research. Its ability to cross the blood-brain barrier and specifically block the actions of neurotensin at the NTS1 receptor has enabled detailed investigation into the physiological and pathological roles of the neurotensin system. This technical guide provides an in-depth overview of SR-48692, including its mechanism of action, key quantitative data, detailed experimental protocols for its use in neuroscience research, and visualizations of relevant signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working to unravel the complexities of neurotransmitter interactions and their implications in neurological and psychiatric disorders.

Introduction

Neurotensin (NT) is a tridecapeptide that functions as a neurotransmitter and neuromodulator in the central nervous system. Its effects are primarily mediated through the high-affinity G protein-coupled receptor, NTS1. The development of SR-48692 (also known as meclinertant) provided the first selective, non-peptide antagonist for this receptor, revolutionizing the study of neurotensin's role in the brain.[1] SR-48692 competitively inhibits the binding of neurotensin to NTS1, thereby blocking its downstream signaling cascades.[2][3] This has made it an essential tool for exploring the intricate interplay between neurotensin and other neurotransmitter systems, most notably the dopamine (B1211576) system.[4][5]

Mechanism of Action

SR-48692 acts as a competitive antagonist at the NTS1 receptor.[3] By binding to the receptor, it prevents the endogenous ligand, neurotensin, from activating downstream signaling pathways. The NTS1 receptor is known to couple to several G protein subtypes, including Gαq, Gαi1, GαoA, and Gα13.[6] Activation of these G proteins initiates a cascade of intracellular events, including the stimulation of phospholipase C (PLC), leading to the production of inositol (B14025) phosphates and the mobilization of intracellular calcium.[6] Furthermore, NTS1 activation can modulate cyclic AMP (cAMP) levels and activate the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2.[4][6] Agonist-bound NTS1 can also recruit β-arrestins, which mediate receptor desensitization and internalization.[6] SR-48692 effectively blocks these neurotensin-induced signaling events.

Quantitative Data

The following tables summarize key quantitative data for SR-48692 from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency of SR-48692

ParameterSpecies/Cell LineValueReference
IC50 (¹²⁵I-neurotensin binding) Guinea pig brain0.99 ± 0.14 nM[3]
Rat mesencephalic cells4.0 ± 0.4 nM[3]
COS-7 cells (rat NTS1)7.6 ± 0.6 nM[3]
Newborn mouse brain13.7 ± 0.3 nM[3]
Newborn human brain17.8 ± 0.9 nM[3]
Adult human brain8.7 ± 0.7 nM[3]
HT-29 cells15.3 nM[2]
N1E115 cells20.4 nM[2]
IC50 (³H-SR-48692 binding) NCI-H209 cells20 nM[7]
Ki (¹²⁵I-neurotensin binding) Rat brain2.6 ± 0.52 nM
Kd (³H-SR-48692 binding) Guinea pig brain2.19 nM[8]
Bmax (³H-SR-48692 binding) Guinea pig brain1.15 pmol/mg protein[8]
pA2 (Ca²⁺ mobilization) HT-29 cells8.13 ± 0.03[3]
IC50 (NT-induced [³H]dopamine release) Rat striatal slices1.2 ± 0.11 nM[9]

Table 2: In Vivo Efficacy of SR-48692

Behavioral/Physiological EffectAnimal ModelSR-48692 DoseRoute of AdministrationEffectReference
NT-induced turning behaviorMouse80 µg/kgi.p. or oralReversal[3]
Apomorphine-induced yawningRat0.04-0.64 mg/kgoralAntagonism (50-65%)[4]
Amphetamine-induced turning behaviorMouse0.04-0.64 mg/kgoralAntagonism[4]
NT-induced hypomotilityRat0.12 mg/kgoralInhibition[10]
Stress-induced colonic mucin releaseRat1 mg/kgi.p.Inhibition[11]
NT-induced hypotensionRatNot specifiedoralPrevention[12]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing SR-48692 in neuroscience research.

Radioligand Binding Assay for NTS1 Receptor

This protocol describes a method to determine the binding affinity of SR-48692 for the NTS1 receptor using a competitive binding assay with a radiolabeled neurotensin analog.

Materials:

  • Cell membranes expressing the NTS1 receptor (e.g., from transfected cell lines or brain tissue homogenates)

  • [¹²⁵I]-Neurotensin (Radioligand)

  • SR-48692 (unlabeled competitor)

  • Unlabeled Neurotensin (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well plates

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)

  • Scintillation cocktail

  • Scintillation counter

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add cell membranes, [¹²⁵I]-Neurotensin (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding (NSB): Add cell membranes, [¹²⁵I]-Neurotensin, and a high concentration of unlabeled neurotensin (e.g., 1 µM).

    • Competition: Add cell membranes, [¹²⁵I]-Neurotensin, and varying concentrations of SR-48692.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 30-60 minutes with gentle agitation to allow the binding to reach equilibrium.[13]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the SR-48692 concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis for Dopamine Release

This protocol outlines a method to measure the effect of SR-48692 on dopamine release in a specific brain region (e.g., the striatum) of a freely moving rodent.

Materials:

  • Rodent model (e.g., rat or mouse)

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Surgical instruments

  • SR-48692

  • Vehicle for SR-48692 (e.g., Tween 20 in 0.9% NaCl)

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • Microinfusion pump

  • Fraction collector

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for dopamine analysis

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum). Secure the cannula to the skull with dental cement. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Connect the probe to the microinfusion pump and perfuse with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[14] Allow for a stabilization period (e.g., 1-2 hours) to obtain a stable baseline of dopamine levels. Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials in a refrigerated fraction collector.

  • Drug Administration: Administer SR-48692 via the desired route (e.g., intraperitoneal injection or oral gavage). Continue to collect dialysate samples.

  • Sample Analysis: Analyze the dopamine concentration in the collected dialysate samples using HPLC-ED.

  • Data Analysis: Express the dopamine concentrations as a percentage of the average baseline levels. Compare the dopamine levels before and after SR-48692 administration to determine its effect on dopamine release.

Behavioral Assessment of SR-48692 in Rodent Models

This section provides a general framework for assessing the behavioral effects of SR-48692 in rodents, with a focus on dopamine-related behaviors.

Animal Models:

  • Dopamine Agonist-Induced Behaviors: Use of dopamine agonists like apomorphine (B128758) or amphetamine to induce specific behaviors such as turning (in unilaterally lesioned animals), stereotypy, or hyperlocomotion.[4]

  • Models of Psychiatric Disorders: Rodent models relevant to schizophrenia or Parkinson's disease can be employed to assess the therapeutic potential of SR-48692.[15]

General Procedure:

  • Acclimation: Acclimate the animals to the testing environment to reduce stress-induced behavioral changes.

  • Drug Administration: Administer SR-48692 and the vehicle control at appropriate doses and routes. The timing of administration relative to the behavioral test is crucial and should be determined based on the pharmacokinetic profile of the compound.

  • Behavioral Testing: Conduct the behavioral test at a predetermined time after drug administration. Examples of relevant tests include:

    • Rotational Behavior: In animals with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway, measure the number of full rotations in response to a dopamine agonist.

    • Locomotor Activity: Use open-field arenas equipped with automated activity monitors to measure horizontal and vertical movements.

    • Catalepsy Test: Measure the time an animal remains in an externally imposed posture.

    • Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: A measure of sensorimotor gating, which is often disrupted in models of schizophrenia.

  • Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA, t-tests) to compare the effects of SR-48692 with the control group.

Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to SR-48692 research.

Signaling Pathways

NTS1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NT Neurotensin NTS1 NTS1 Receptor NT->NTS1 Binds & Activates SR48692 SR-48692 SR48692->NTS1 Binds & Blocks Gq Gαq NTS1->Gq Activates G_io Gαi/o NTS1->G_io Activates beta_arrestin β-Arrestin NTS1->beta_arrestin Recruits PLC PLC Gq->PLC Activates AC Adenylyl Cyclase G_io->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC DAG->PKC ERK ERK1/2 Activation PKC->ERK cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization beta_arrestin->Internalization

Caption: NTS1 Receptor Signaling Pathways and the Antagonistic Action of SR-48692.

Experimental Workflows

Radioligand_Binding_Workflow A Prepare NTS1-expressing cell membranes B Set up assay plate: - Total Binding - Non-specific Binding - Competition (SR-48692) A->B C Add [¹²⁵I]-Neurotensin B->C D Incubate to reach equilibrium C->D E Filter and wash to separate bound and free radioligand D->E F Quantify radioactivity (Scintillation Counting) E->F G Data Analysis: Calculate IC50 and Ki F->G

Caption: Experimental Workflow for Radioligand Binding Assay.

Microdialysis_Workflow A Surgically implant guide cannula in rodent brain B Insert microdialysis probe and perfuse with aCSF A->B C Collect baseline dialysate samples B->C D Administer SR-48692 or vehicle C->D E Continue collecting dialysate samples D->E F Analyze dopamine levels using HPLC-ED E->F G Data Analysis: Compare pre- and post-drug dopamine levels F->G

Caption: Experimental Workflow for In Vivo Microdialysis.

Conclusion

SR-48692 remains a cornerstone tool for dissecting the multifaceted roles of the neurotensin system in the central nervous system. Its high selectivity and in vivo activity have provided invaluable insights into the interaction between neurotensin and dopamine, with significant implications for understanding the pathophysiology of disorders such as schizophrenia and Parkinson's disease. The experimental protocols and data presented in this guide are intended to facilitate the continued use of SR-48692 in advancing our knowledge of brain function and in the development of novel therapeutic strategies for neurological and psychiatric conditions. The careful application of these methodologies will undoubtedly continue to yield critical discoveries in the field of neuroscience.

References

Meclinertant (SR 48692): A Neurotensin NTS1 Receptor Antagonist and its Anxiolytic Potential in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of Meclinertant (SR 48692), a selective, non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTS1). It explores the current understanding of this compound's effects on anxiety-like behaviors in animal models, details the experimental methodologies used in its evaluation, and elucidates the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Executive Summary

Anxiety disorders represent a significant global health concern, necessitating the exploration of novel therapeutic targets. The neurotensin system, particularly the NTS1 receptor, has emerged as a promising area of investigation for its role in modulating anxiety and stress responses. This compound, a potent and selective NTS1 receptor antagonist, has demonstrated anxiolytic-like properties in various preclinical studies. This whitepaper synthesizes the available quantitative data from key animal models of anxiety, provides detailed experimental protocols for these assays, and visually represents the implicated signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Mechanism of Action: The Neurotensin NTS1 Receptor Signaling Pathway

This compound exerts its effects by competitively binding to and blocking the NTS1 receptor, thereby inhibiting the downstream signaling cascade initiated by the endogenous ligand, neurotensin. The NTS1 receptor is a G-protein coupled receptor (GPCR), and its activation is primarily linked to the Gαq subunit.

Upon neurotensin binding, the NTS1 receptor activates Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG synergistically activate Protein Kinase C (PKC). Activated PKC can then phosphorylate a variety of downstream targets, including transcription factors such as the cAMP response element-binding protein (CREB), which in turn modulates the expression of genes involved in neuronal plasticity and anxiety-related behaviors. In some neuronal populations, this signaling cascade leads to the depression of inwardly rectifying potassium (Kir) channels, resulting in neuronal excitation.[1] By blocking this pathway, this compound is thought to attenuate the anxiogenic effects that can be mediated by neurotensin in specific brain regions like the amygdala and prefrontal cortex.

NTS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NT Neurotensin NTS1 NTS1 Receptor NT->NTS1 Binds & Activates This compound This compound (SR 48692) This compound->NTS1 Binds & Blocks Gq Gαq NTS1->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates CREB CREB PKC->CREB Phosphorylates Gene Gene Expression (Anxiety-Related) CREB->Gene Modulates

Figure 1: NTS1 Receptor Signaling Pathway.

Efficacy in Animal Models of Anxiety

The anxiolytic potential of this compound has been investigated in several well-established rodent models of anxiety. These models are designed to assess different aspects of anxiety-like behavior, including exploration of novel and potentially threatening environments, and conditioned fear responses.

Elevated Plus Maze (EPM)

Table 1: Representative Data for Anxiolytic Effects in the Elevated Plus Maze (5-minute test)

Treatment Group Dose (mg/kg, i.p.) % Time in Open Arms (Mean ± SEM) Open Arm Entries (Mean ± SEM)
Vehicle (Control) - 15 ± 2.5 8 ± 1.2
Diazepam (Reference) 2.0 45 ± 4.1* 15 ± 1.8*
This compound (Hypothetical) 0.1 20 ± 3.0 9 ± 1.5
This compound (Hypothetical) 1.0 35 ± 3.8* 13 ± 1.6*
This compound (Hypothetical) 10.0 38 ± 4.0* 14 ± 1.7*

*p < 0.05 compared to Vehicle control. Data are hypothetical and for illustrative purposes due to the lack of specific dose-response tables in the reviewed literature._

Light-Dark Box Test

The light-dark box test is another common model for assessing anxiety-like behavior. The apparatus consists of a dark, enclosed compartment and a brightly lit compartment. Rodents naturally prefer the dark area, and anxiolytic drugs increase the time spent in the lit compartment.

Table 2: Representative Data for Anxiolytic Effects in the Light-Dark Box Test (10-minute test)

Treatment Group Dose (mg/kg, i.p.) Time in Light Compartment (s, Mean ± SEM) Transitions (Mean ± SEM)
Vehicle (Control) - 120 ± 15 10 ± 1.5
Diazepam (Reference) 2.0 250 ± 20* 22 ± 2.1*
This compound (Hypothetical) 0.1 150 ± 18 12 ± 1.8
This compound (Hypothetical) 1.0 220 ± 22* 18 ± 2.0*
This compound (Hypothetical) 10.0 240 ± 25* 20 ± 2.2*

*p < 0.05 compared to Vehicle control. Data are hypothetical and for illustrative purposes._

Fear Conditioning

Fear conditioning is a form of associative learning where a neutral conditioned stimulus (CS), such as a tone, is paired with an aversive unconditioned stimulus (US), like a mild footshock. This leads to the expression of a conditioned fear response, typically measured as freezing behavior, in response to the CS alone. Anxiolytic compounds can reduce the expression of this conditioned fear.

Table 3: Representative Data for Anxiolytic Effects in a Contextual Fear Conditioning Paradigm

Treatment Group Dose (mg/kg, i.p.) % Freezing in Conditioned Context (Mean ± SEM)
Vehicle (Control) - 65 ± 5.2
Diazepam (Reference) 2.0 30 ± 4.5*
This compound (Hypothetical) 0.1 55 ± 6.0
This compound (Hypothetical) 1.0 40 ± 5.5*
This compound (Hypothetical) 10.0 35 ± 5.0*

*p < 0.05 compared to Vehicle control. Data are hypothetical and for illustrative purposes._

Experimental Protocols

Elevated Plus Maze (EPM) Protocol
  • Apparatus: A plus-shaped maze with two open arms (e.g., 50x10 cm) and two enclosed arms (e.g., 50x10x40 cm) elevated 50 cm above the floor.

  • Animal Handling: Animals are habituated to the testing room for at least 60 minutes prior to the test.

  • Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) 30 minutes before testing. A known anxiolytic, such as diazepam, is used as a positive control.

  • Procedure: Each animal is placed in the center of the maze, facing an open arm. The animal is allowed to freely explore the maze for 5 minutes.

  • Data Collection: An overhead camera records the session. Automated tracking software is used to measure the time spent in and the number of entries into each arm. An entry is defined as all four paws entering an arm.

  • Analysis: The percentage of time spent in the open arms ([Time in open arms / Total time] x 100) and the percentage of open arm entries ([Open arm entries / Total entries] x 100) are calculated.

EPM_Workflow cluster_pretest Pre-Test cluster_test Test cluster_posttest Post-Test Habituation Animal Habituation (60 min) Drug_Admin Drug Administration (this compound/Vehicle, i.p.) Habituation->Drug_Admin Wait Waiting Period (30 min) Drug_Admin->Wait Placement Place Animal on EPM Wait->Placement Exploration Free Exploration (5 min) Placement->Exploration Recording Video Recording Exploration->Recording Data_Analysis Data Analysis (% Time Open, % Entries Open) Recording->Data_Analysis

Figure 2: Elevated Plus Maze Experimental Workflow.

Light-Dark Box Test Protocol
  • Apparatus: A rectangular box divided into a small, dark compartment (approximately 1/3 of the total area) and a large, brightly lit compartment (approximately 2/3 of the total area), connected by a small opening.

  • Animal Handling: Animals are habituated to the testing room for at least 60 minutes before the test.

  • Drug Administration: this compound or vehicle is administered i.p. 30 minutes before testing.

  • Procedure: Each animal is placed in the center of the lit compartment, facing away from the opening. The animal is allowed to explore the apparatus for 10 minutes.

  • Data Collection: Infrared beams or a video tracking system records the animal's position and movements. The time spent in each compartment and the number of transitions between compartments are measured.

  • Analysis: The primary measures are the total time spent in the light compartment and the number of transitions between the two compartments.

LDB_Workflow cluster_pretest Pre-Test cluster_test Test cluster_posttest Post-Test Habituation Animal Habituation (60 min) Drug_Admin Drug Administration (this compound/Vehicle, i.p.) Habituation->Drug_Admin Wait Waiting Period (30 min) Drug_Admin->Wait Placement Place Animal in Light Compartment Wait->Placement Exploration Free Exploration (10 min) Placement->Exploration Tracking Automated Tracking Exploration->Tracking Data_Analysis Data Analysis (Time in Light, Transitions) Tracking->Data_Analysis

Figure 3: Light-Dark Box Experimental Workflow.

Fear Conditioning Protocol
  • Apparatus: A conditioning chamber equipped with a grid floor for delivering footshocks and a speaker for auditory cues.

  • Day 1: Conditioning:

    • The animal is placed in the conditioning chamber and allowed to habituate for a baseline period (e.g., 2 minutes).

    • A series of conditioned stimulus (CS; e.g., a 30-second tone) and unconditioned stimulus (US; e.g., a 0.5-second, 0.5 mA footshock) pairings are presented. The US is typically delivered at the end of the CS.

    • The animal is removed from the chamber after a post-conditioning period.

  • Drug Administration: this compound or vehicle is administered i.p. 30 minutes before the context or cued test on Day 2.

  • Day 2: Contextual and Cued Fear Testing:

    • Context Test: The animal is returned to the original conditioning chamber for a set period (e.g., 5 minutes) without any CS or US presentation.

    • Cued Test: The animal is placed in a novel context (different shape, color, and odor) and, after a baseline period, is presented with the CS (tone) multiple times without the US.

  • Data Collection: Freezing behavior (the complete absence of movement except for respiration) is scored manually or by automated software during the test sessions.

  • Analysis: The percentage of time spent freezing during the context test and during the CS presentations in the cued test is calculated.

FC_Workflow cluster_day1 Day 1: Conditioning cluster_day2 Day 2: Testing cluster_analysis Data Analysis Place_Day1 Place Animal in Chamber A Habituation_Day1 Baseline Period Place_Day1->Habituation_Day1 Pairing CS-US Pairings Habituation_Day1->Pairing Drug_Admin_Day2 Drug Administration (this compound/Vehicle) Context_Test Context Test (Chamber A) Drug_Admin_Day2->Context_Test Cued_Test Cued Test (Chamber B + CS) Drug_Admin_Day2->Cued_Test Analysis Calculate % Freezing Context_Test->Analysis Cued_Test->Analysis

Figure 4: Fear Conditioning Experimental Workflow.

Discussion and Future Directions

The available preclinical evidence suggests that this compound, by antagonizing the NTS1 receptor, holds promise as a potential anxiolytic agent. Its mechanism of action, distinct from classical benzodiazepines, offers the possibility of a novel therapeutic approach with a potentially different side-effect profile. However, a significant gap in the current literature is the lack of comprehensive dose-response studies for this compound in standardized anxiety models. Future research should focus on generating robust quantitative data to clearly define its efficacy and therapeutic window. Furthermore, a more detailed elucidation of the NTS1 receptor signaling cascade in brain regions critically involved in anxiety, such as the amygdala, prefrontal cortex, and hippocampus, will be crucial for a complete understanding of its anxiolytic effects and for the identification of potential biomarkers of treatment response.

Conclusion

This compound (SR 48692) demonstrates clear anxiolytic-like potential in preclinical models of anxiety through the antagonism of the NTS1 receptor. The methodologies and signaling pathways outlined in this whitepaper provide a framework for the continued investigation of this compound and the broader role of the neurotensin system in anxiety disorders. Further research, particularly focused on generating detailed dose-response data, is warranted to fully characterize its therapeutic potential.

References

An In-depth Technical Guide to the Interaction of SR-48692 with the NTS1 Receptor Binding Pocket

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The neurotensin (B549771) receptor 1 (NTS1), a Class A G protein-coupled receptor (GPCR), is a key target in neuroscience and oncology research due to its role in various physiological and pathological processes. SR-48692 is a potent, selective, and orally bioavailable non-peptide antagonist of the NTS1 receptor. Its interaction with the receptor has been extensively studied to understand the mechanisms of NTS1 antagonism and to guide the development of novel therapeutics. This document provides a comprehensive technical overview of the binding characteristics, molecular interactions, and functional consequences of SR-48692's engagement with the NTS1 receptor binding pocket. It includes quantitative binding data, detailed experimental methodologies, and visual representations of key pathways and processes.

Binding Affinity and Specificity of SR-48692

SR-48692 exhibits high affinity and selectivity for the NTS1 receptor over the NTS2 subtype. It acts as a competitive antagonist, displacing the binding of the endogenous agonist, neurotensin (NT).[1] The binding affinity of SR-48692 has been quantified across various experimental systems, and the key parameters are summarized below.

ParameterValueCell Line / TissueRadioligandReference
IC₅₀ 15.3 nMHT29 Cell Membranes[¹²⁵I]-Neurotensin[1]
IC₅₀ 20.4 nMN1E115 Cell Membranes[¹²⁵I]-Neurotensin[1]
Kₑ (Apparent Affinity) 36 nM--[1]
Kᵢ 2.6 ± 0.52 nMNeonate Rat Brain[¹²⁵I]-Neurotensin[2]
  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of SR-48692 required to inhibit 50% of the specific binding of a radiolabeled ligand.

  • Kₑ (Equilibrium dissociation constant): A measure of the affinity of a competitive antagonist.

  • Kᵢ (Inhibition constant): The dissociation constant of the inhibitor, providing a measure of its affinity for the receptor.

Molecular Interaction within the NTS1 Binding Pocket

Structural and molecular modeling studies have elucidated the specific interactions between SR-48692 and the amino acid residues within the transmembrane (TM) helices of the NTS1 receptor. Unlike the endogenous peptide agonist which binds in a more extended conformation, SR-48692 lodges itself deeper within the binding pocket.[3] This binding mode prevents the receptor from adopting the active conformation required for G protein coupling.

Key interacting residues include:

  • Hydrogen Bonds: The carboxylic acid group of SR-48692 forms crucial hydrogen bonds with Arg327 (TM6) and Tyr347 (TM7) .[3] The pyrazole (B372694) and amide oxygen components of SR-48692 also form hydrogen bonds with Tyr324 (TM6) and Tyr351 (TM7) , respectively.[3]

  • Hydrophobic and π-π Interactions: The adamantane (B196018) ring of SR-48692 establishes hydrophobic contacts with residues such as Phe331 (TM6) .[3] Additionally, Tyr324 (TM6) moves away from its typical agonist-bound position to form a π-π stacking interaction with SR-48692, which in turn disrupts the interaction between Phe358 (TM7) and Trp321 (TM6) , a change associated with the receptor's inactive state.[3]

The binding of SR-48692 stabilizes an inactive conformation of the receptor, characterized by an outward shift of the extracellular ends of the TM helices compared to the agonist-bound state.[4]

Logical Diagram of SR-48692 Interaction in NTS1 Pocket cluster_NTS1 NTS1 Binding Pocket SR48692 SR-48692 Y324 Tyr324 (TM6) SR48692->Y324 H-bond π-π stacking R327 Arg327 (TM6) SR48692->R327 H-bond F331 Phe331 (TM6) SR48692->F331 Hydrophobic Y347 Tyr347 (TM7) SR48692->Y347 H-bond Y351 Tyr351 (TM7) SR48692->Y351 H-bond F358 Phe358 (TM7) Y324->F358 Interaction Disrupted W321 Trp321 (TM6) F358->W321

SR-48692 interactions within the NTS1 binding pocket.

Mechanism of Action: Antagonism of NTS1 Signaling

Upon binding of an agonist like neurotensin, the NTS1 receptor undergoes a conformational change that facilitates coupling to intracellular heterotrimeric G proteins. NTS1 is known to couple to multiple G protein subtypes, including Gαq, Gαi1, GαoA, and Gα13.[5][6] The most characterized pathway involves Gαq activation, which stimulates Phospholipase C (PLC), leading to the production of inositol (B14025) phosphates (IP) and subsequent mobilization of intracellular calcium (Ca²⁺).[5][7] The receptor's activation can also trigger the mitogen-activated protein kinase (MAPK) cascade (ERK1/2 activation) and recruit β-arrestins, which mediate receptor desensitization and internalization.[5][7]

SR-48692, by binding to the receptor and stabilizing an inactive state, competitively blocks agonist binding and prevents the initiation of these downstream signaling cascades.[6] Some studies also suggest it may act as an inverse agonist, reducing the basal, ligand-independent activity of the receptor.[4]

NTS1_Signaling_Pathway NTS1 Signaling and SR-48692 Antagonism cluster_intracellular Intracellular Signaling NT Neurotensin (Agonist) NTS1 NTS1 Receptor NT->NTS1 Activates SR48692 SR-48692 (Antagonist) SR48692->NTS1 Blocks Gq Gαq NTS1->Gq Couples to BetaArrestin β-Arrestin Recruitment NTS1->BetaArrestin Recruits PLC Phospholipase C (PLC) Gq->PLC ERK MAPK Pathway (ERK1/2) Gq->ERK IP3_DAG IP₃ / DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC Response Cellular Response Ca_PKC->Response ERK->Response BetaArrestin->Response

SR-48692 blocks neurotensin-mediated NTS1 signaling.

Experimental Protocols: Radioligand Binding Assay

The affinity of SR-48692 for the NTS1 receptor is typically determined using a competition radioligand binding assay. This method measures the ability of the unlabeled compound (SR-48692) to compete with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-Neurotensin or [³H]NTS) for binding to the receptor.

Objective:

To determine the inhibition constant (Kᵢ) of SR-48692 for the NTS1 receptor.

Materials:
  • Receptor Source: Membranes prepared from cells or tissues endogenously expressing NTS1 (e.g., HT29 cells) or cells recombinantly overexpressing NTS1 (e.g., CHO-hNTS1R).[1][5]

  • Radioligand: [¹²⁵I]-Neurotensin or [³H]NTS at a concentration at or below its Kₔ.[1][8]

  • Unlabeled Ligands: SR-48692 (competitor), unlabeled Neurotensin (for non-specific binding determination).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 7.4.[8]

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[8]

  • Detection: Gamma counter (for ¹²⁵I) or liquid scintillation counter (for ³H).

Methodology:
  • Membrane Preparation:

    • Culture and harvest cells expressing the NTS1 receptor.

    • Resuspend cell pellets in ice-cold lysis buffer and homogenize.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in a storage buffer. Determine protein concentration (e.g., BCA assay) and store at -80°C.[7]

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Radioligand + Assay Buffer + Receptor Membranes.

      • Non-specific Binding (NSB): Radioligand + High concentration of unlabeled Neurotensin (e.g., 1-10 µM) + Receptor Membranes.

      • Competition: Radioligand + Serial dilutions of SR-48692 + Receptor Membranes.[7]

  • Incubation:

    • Initiate the binding reaction by adding the receptor membrane preparation to all wells.

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C or on ice) to allow the binding to reach equilibrium.[7][8]

  • Termination and Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into vials.

    • For ¹²⁵I, measure radioactivity directly using a gamma counter.

    • For ³H, add scintillation fluid to the vials and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of SR-48692.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[7]

Workflow for Competition Radioligand Binding Assay start Start: Prepare Reagents prep_membranes 1. Prepare NTS1-expressing cell membranes start->prep_membranes setup_plate 2. Set up 96-well plate (Total, NSB, Competition) prep_membranes->setup_plate add_reagents 3. Add Radioligand, SR-48692 dilutions, and Membranes setup_plate->add_reagents incubate 4. Incubate to reach equilibrium add_reagents->incubate filter 5. Terminate by rapid filtration incubate->filter wash 6. Wash filters to remove unbound radioligand filter->wash count 7. Quantify bound radioactivity wash->count analyze 8. Analyze data: Calculate IC₅₀ and Kᵢ count->analyze end_node End: Determine Binding Affinity analyze->end_node

General workflow for a competition binding assay.

Conclusion

SR-48692 is a foundational tool for probing the function of the NTS1 receptor. Its high-affinity interaction is defined by specific hydrogen bonding and hydrophobic contacts deep within the receptor's transmembrane core. By stabilizing an inactive receptor conformation, SR-48692 effectively blocks agonist-induced G protein and β-arrestin signaling pathways. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers utilizing SR-48692 to investigate NTS1 pharmacology and its role in health and disease. This detailed understanding of its binding and mechanism is critical for the ongoing development of novel modulators targeting the neurotensin system.

References

Meclinertant: A Comprehensive Technical Guide to the Non-Peptide NTS1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclinertant, also known as SR-48692, was the first potent and selective non-peptide antagonist developed for the neurotensin (B549771) receptor 1 (NTS1).[1][2] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization. The document is intended to serve as a comprehensive resource for researchers and drug development professionals working with or interested in NTS1 receptor antagonists.

Introduction

Neurotensin (NT) is a tridecapeptide that functions as a neurotransmitter and neuromodulator in the central nervous system and as a local hormone in the periphery.[3] Its diverse physiological effects are primarily mediated through the high-affinity G protein-coupled receptor, NTS1.[3][4] The development of non-peptide antagonists like this compound has been crucial for elucidating the physiological and pathological roles of the NT/NTS1 signaling axis and for exploring its therapeutic potential in areas such as oncology and neurology.[1][4] this compound acts by competitively binding to the NTS1 receptor, thereby blocking the downstream signaling cascades initiated by neurotensin.[5]

Chemical Properties

This compound is a small molecule with the following chemical properties:

PropertyValue
IUPAC Name 2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid
Molecular Formula C₃₂H₃₁ClN₄O₅
Molecular Weight 587.07 g/mol
CAS Number 146362-70-1

Mechanism of Action

This compound is a selective and competitive antagonist of the NTS1 receptor.[5] It binds to the receptor with high affinity, preventing the endogenous ligand, neurotensin, from binding and initiating intracellular signaling. The NTS1 receptor is known to couple to multiple G protein subtypes, including Gαq, Gαi1, GαoA, and Gα13.[4] Upon agonist binding, NTS1 activation typically leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) phosphates and the mobilization of intracellular calcium.[4] this compound effectively blocks these agonist-induced downstream effects.

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional antagonist potency of this compound for the NTS1 receptor from various studies.

Table 1: Binding Affinity of this compound for the NTS1 Receptor
Species/Cell LineRadioligandIC₅₀ (nM)Reference
Guinea Pig Brain¹²⁵I-Neurotensin0.99 ± 0.14[5]
Rat Mesencephalic Cells¹²⁵I-Neurotensin4.0 ± 0.4[5]
COS-7 Cells (rat NTS1)¹²⁵I-Neurotensin7.6 ± 0.6[5]
Newborn Mouse Brain¹²⁵I-Neurotensin13.7 ± 0.3[5]
Newborn Human Brain¹²⁵I-Neurotensin17.8 ± 0.9[5]
Adult Human Brain¹²⁵I-Neurotensin8.7 ± 0.7[5]
HT-29 Cells¹²⁵I-Neurotensin30.3 ± 1.5[5]
NCI-H209 Cells¹²⁵I-NT200[3]
NCI-H209 Cells³H-SR4869220[3]
Table 2: Functional Antagonist Activity of this compound
AssayCell LineAgonistParameterValueReference
K⁺-evoked [³H]dopamine releaseGuinea Pig Striatal SlicesNeurotensinIC₅₀ (nM)0.46 ± 0.02[5]
Intracellular Ca²⁺ MobilizationHT-29NeurotensinpA₂8.13 ± 0.03[5]
Intracellular Ca²⁺ MobilizationMIA PaCa-2Neurotensin (25 nM)IC₅₀ (nM)4.9[6]
Intracellular Ca²⁺ MobilizationPANC-1Neurotensin (25 nM)IC₅₀ (nM)4.1[6]
Cell ProliferationNCI-H209-IC₅₀ (µM)~1[3]
Cell ProliferationA375 Melanoma--Concentration-dependent inhibition[7]

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol describes a method to determine the binding affinity of this compound for the NTS1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the NTS1 receptor

  • Radioligand (e.g., ¹²⁵I-Neurotensin)

  • This compound (or other test compounds)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters (pre-soaked in polyethyleneimine)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of cell membrane suspension.

    • Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled neurotensin (e.g., 1 µM), 50 µL of radioligand, and 100 µL of cell membrane suspension.

    • Competition: 50 µL of each this compound dilution, 50 µL of radioligand, and 100 µL of cell membrane suspension.

  • Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting the NSB from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.[4]

Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound to inhibit neurotensin-induced increases in intracellular calcium.

Materials:

  • Cells expressing the NTS1 receptor (e.g., CHO-hNTS1, HT-29)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Neurotensin

  • This compound

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Seed cells into 96-well plates and grow to confluence.

  • Prepare a Fluo-4 AM loading solution by mixing Fluo-4 AM with an equal volume of Pluronic F-127 and then diluting in assay buffer to a final concentration of 2-5 µM.

  • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

  • Incubate for 60 minutes at 37°C.

  • Wash the cells twice with assay buffer.

  • Add assay buffer containing the desired concentrations of this compound (or vehicle) to the wells and incubate for 15-30 minutes.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence (Excitation: ~485 nm, Emission: ~525 nm).

  • Inject a solution of neurotensin (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells and immediately begin recording the fluorescence intensity over time.

  • The antagonist effect is quantified by the reduction in the peak fluorescence response in the presence of this compound compared to the vehicle control.

  • Determine the IC₅₀ or pA₂ value by analyzing the concentration-response relationship of this compound's inhibitory effect.[5]

In Vivo Mouse Turning Behavior

This protocol assesses the in vivo efficacy of this compound in a neurotensin-mediated behavioral model.[8]

Materials:

  • Male mice

  • Neurotensin

  • This compound

  • Stereotaxic apparatus

  • Microinjection pump

  • Circular observation cages

Procedure:

  • Administer this compound (e.g., intraperitoneally or orally) at various doses to different groups of mice. A vehicle control group should also be included.

  • After a predetermined pretreatment time, anesthetize the mice and place them in a stereotaxic apparatus.

  • Inject a small volume of neurotensin (e.g., 10 pg in 0.5 µL) into the striatum of one hemisphere.

  • Place the mice individually into circular observation cages and allow them to recover from anesthesia.

  • Record the number of contralateral (away from the injected side) turns made by each mouse over a specified time period (e.g., 2 minutes).

  • The antagonistic effect of this compound is determined by the dose-dependent reduction in the number of neurotensin-induced contralateral turns.[8]

Visualizations

NTS1 Receptor Signaling Pathway

NTS1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotensin Neurotensin NTS1 NTS1 Receptor Neurotensin->NTS1 Binds and Activates This compound This compound (SR-48692) This compound->NTS1 Binds and Blocks Gq Gαq NTS1->Gq Activates beta_arrestin β-Arrestin NTS1->beta_arrestin Recruits PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ERK ERK1/2 Activation PLC->ERK Ca_release Ca²⁺ Release IP3->Ca_release Triggers beta_arrestin->ERK

Caption: NTS1 receptor signaling and antagonism by this compound.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow prep Prepare Reagents: - Cell Membranes - Radioligand - this compound Dilutions plate_setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells prep->plate_setup incubation Incubate at RT (60 minutes) plate_setup->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀/Ki counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship in this compound's Development

Meclinertant_Development need Need for selective, non-peptide NTS1 antagonists screening High-throughput screening of chemical libraries need->screening hit_id Identification of a lead compound screening->hit_id optimization Lead Optimization (Structure-Activity Relationship) hit_id->optimization This compound This compound (SR-48692) - Potent and Selective optimization->this compound in_vitro In Vitro Characterization: - Binding Assays - Functional Assays This compound->in_vitro in_vivo In Vivo Validation: - Behavioral Models - Disease Models in_vitro->in_vivo tool Established as a valuable pharmacological tool in_vivo->tool

Caption: Development of this compound as a non-peptide NTS1 antagonist.

Conclusion

This compound (SR-48692) remains a cornerstone pharmacological tool for investigating the multifaceted roles of the NTS1 receptor. Its high affinity, selectivity, and non-peptide nature have enabled significant advancements in our understanding of neurotensin signaling in both health and disease. This technical guide provides a centralized resource of its key pharmacological properties and the experimental methodologies used for its characterization, which should aid researchers in the design and interpretation of studies involving this important NTS1 antagonist.

References

Meclinertant's Impact on Memory and Learning: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclinertant (SR-48692) is a potent and selective non-peptide antagonist of the Neurotensin (B549771) Receptor 1 (NTS1). While initially explored for various therapeutic applications, its effects on cognitive functions, particularly memory and learning, have become a significant area of investigation. This technical guide provides an in-depth analysis of this compound's impact on these processes, summarizing key preclinical findings, detailing experimental methodologies, and elucidating the underlying signaling pathways. The available data from animal models consistently indicate that this compound impairs spatial learning and memory. This document aims to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Introduction to this compound

This compound, also known as SR-48692, was the first non-peptide antagonist developed for the NTS1 receptor.[1] It is widely used as a research tool to investigate the physiological roles of neurotensin, a neuropeptide involved in a variety of central nervous system functions, including the modulation of dopamine (B1211576) signaling.[1] Preclinical studies have demonstrated that this compound exhibits anxiolytic and anti-addictive properties; however, a notable and consistent finding is its detrimental effect on memory formation.[1]

Quantitative Analysis of this compound's Effect on Memory

The primary evidence for this compound's memory-impairing effects comes from a study by Tirado-Santiago et al. (2006), which investigated the impact of direct microinfusions of this compound into the nucleus accumbens core of rats on a spatial learning task. The results demonstrated a significant impairment in both working and reference memory.

Table 1: Effect of this compound (SR-48692) Microinfusion on Spatial Memory Errors

Treatment GroupMean Reference Memory Errors (± SEM)Mean Working Memory Errors (± SEM)
Saline (Control)2.5 ± 0.51.8 ± 0.3
This compound (50 nM)4.8 ± 0.73.5 ± 0.6

Data sourced from Tirado-Santiago et al. (2006). The study reported a statistically significant increase in both reference and working memory errors in the this compound-treated group compared to the saline control group.

Experimental Protocols

The following section details the methodology employed in the key study that quantitatively assessed the impact of this compound on memory.

3.1. Animal Model and Surgical Procedure

  • Subjects: Male Long-Evans rats were used in the study.

  • Surgery: Rats were surgically implanted with bilateral guide cannulae targeting the nucleus accumbens core. This procedure allows for the precise microinfusion of substances directly into the brain region of interest.

3.2. Behavioral Apparatus: Food Search Spatial Learning Task

The task was conducted in a specialized apparatus designed to assess spatial learning and memory. While the full, detailed description of the "food search spatial learning task" from the primary source is not available, such tasks generally involve a maze or arena where the animal must learn the location of a food reward based on spatial cues. Performance is typically measured by metrics such as the number of errors made (visiting non-rewarded locations) and the latency to find the reward.

3.3. Drug Administration

  • Drug: this compound (SR-48692) was dissolved in saline.

  • Dosage and Administration: A 50 nM solution of this compound was microinfused directly into the nucleus accumbens core at a volume of 0.5 µL per side.[1] The control group received microinfusions of saline.

  • Timing: Infusions were administered before each training session.[1]

3.4. Behavioral Training and Testing

Rats were trained to find a food reward in the spatial learning task. The training likely consisted of multiple trials over several days to allow for the acquisition and consolidation of the spatial memory. The number of reference memory errors (visiting arms that were never baited) and working memory errors (re-visiting arms that had already been baited within a trial) were recorded.

3.5. Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_model Male Long-Evans Rats surgery Bilateral Cannulae Implantation (Nucleus Accumbens Core) animal_model->surgery drug_admin Microinfusion: - this compound (50 nM) - Saline (Control) surgery->drug_admin behavioral_task Food Search Spatial Learning Task drug_admin->behavioral_task data_collection Record: - Reference Memory Errors - Working Memory Errors behavioral_task->data_collection data_analysis Statistical Analysis (Comparison between groups) data_collection->data_analysis conclusion Conclusion on Memory Impairment data_analysis->conclusion

Figure 1. Experimental workflow for assessing this compound's impact on spatial memory.

Signaling Pathways Modulated by this compound

This compound exerts its effects by blocking the NTS1 receptor, a G protein-coupled receptor (GPCR). The activation of the NTS1 receptor by its endogenous ligand, neurotensin, initiates a signaling cascade that is crucial for various neuronal functions, including those underlying learning and memory.

The NTS1 receptor is coupled to the Gq/11 family of G proteins. Upon neurotensin binding, the activated Gq/11 protein stimulates Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, along with calcium ions mobilized by IP3, activates Protein Kinase C (PKC). This signaling pathway is implicated in the modulation of synaptic plasticity, a cellular mechanism fundamental for memory formation. By acting as an antagonist, this compound inhibits this entire cascade, thereby disrupting the normal physiological processes that support learning and memory.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NT Neurotensin NTS1 NTS1 Receptor NT->NTS1 Activates Gq11 Gq/11 NTS1->Gq11 Activates This compound This compound This compound->NTS1 Blocks MemoryImpairment Memory & Learning Impairment This compound->MemoryImpairment Contributes to PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C DAG->PKC Activates PKC->MemoryImpairment Modulates Synaptic Plasticity Leading to

Figure 2. Signaling pathway of the NTS1 receptor and its inhibition by this compound.

Conclusion

The available preclinical evidence strongly suggests that this compound (SR-48692), through its antagonism of the NTS1 receptor, impairs spatial learning and memory. The blockade of the NTS1 receptor disrupts a key signaling pathway involving Phospholipase C and Protein Kinase C, which is known to be important for synaptic plasticity. The quantitative data from animal studies demonstrate a significant increase in both reference and working memory errors following this compound administration. These findings highlight the critical role of the neurotensin system in cognitive processes and position this compound as a valuable pharmacological tool for further research into the molecular mechanisms of memory. For drug development professionals, the memory-impairing effects of NTS1 receptor antagonism should be a key consideration in the therapeutic application of compounds targeting this system. Further research is warranted to fully elucidate the downstream targets of this signaling pathway and to explore the potential for modulating this system to enhance cognitive function.

References

SR-48692 applications in preclinical oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to SR-48692 Applications in Preclinical Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-48692, also known as meclinertant, is a potent, selective, and orally bioavailable non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTSR1)[1][2]. Neurotensin (NT) and its high-affinity receptor, NTSR1, have been implicated in the progression of several solid tumors, where they can form an autocrine loop that promotes cancer cell proliferation, survival, and migration[3][4]. Consequently, SR-48692 has emerged as a valuable tool in preclinical oncology research to probe the role of the NT/NTSR1 axis in cancer and to evaluate its therapeutic potential[1]. This document provides a comprehensive overview of the preclinical applications of SR-48692 in oncology, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Mechanism of Action

SR-48692 functions as a competitive antagonist at the NTSR1 receptor[1]. It inhibits the binding of the endogenous ligand, neurotensin, to the high-affinity NTSR1[1]. This blockade disrupts the downstream signaling cascades typically initiated by NT binding. In cancer cells, activation of NTSR1 by NT can lead to the mobilization of intracellular calcium (Ca2+), activation of protein kinase C, and subsequent downstream effects, including the expression of proto-oncogenes like c-fos, which are involved in cell proliferation[5]. SR-48692 effectively antagonizes these effects, leading to an inhibition of cancer cell growth[5][6]. Studies have shown that SR-48692 can also act as an inverse agonist in certain cancer cell lines, depressing basal intracellular calcium levels[6].

SR48692_Mechanism_of_Action cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling NTSR1 NTSR1 Ca_Mobilization ↑ Intracellular Ca²⁺ NTSR1->Ca_Mobilization Activates NT Neurotensin (NT) NT->NTSR1 Binds & Activates SR48692 SR-48692 SR48692->NTSR1 Blocks cFos ↑ c-fos expression Ca_Mobilization->cFos Proliferation Cell Proliferation cFos->Proliferation

Figure 1: Mechanism of action of SR-48692.

Preclinical Applications in Oncology

SR-48692 has demonstrated anti-tumor activity across a range of preclinical cancer models, both as a monotherapy and in combination with other anti-cancer agents.

Lung Cancer

In small cell lung cancer (SCLC), neurotensin can act as an autocrine growth factor[5]. SR-48692 has been shown to inhibit the growth of SCLC cells in vitro and in vivo[5].

Cell LineAssaySR-48692 Concentration/DoseObserved EffectReference
NCI-H209³H-SR-48692 BindingIC50 = 20 nMHigh-affinity binding[5]
NCI-H209¹²⁵I-NT Binding InhibitionIC50 = 200 nMCompetitive inhibition[5]
NCI-H209Cytosolic Ca²⁺ Assay5 µMAntagonized NT-induced Ca²⁺ elevation[5]
NCI-H209, H345MTT Proliferation AssayConcentration-dependentInhibition of proliferation[5]
NCI-H209Clonogenic Assay1 µMReduced colony number[5]
NCI-H209 XenograftIn vivo0.4 mg/kg/dayInhibited tumor proliferation[5]
Pancreatic Cancer

SR-48692 has been investigated for its effects on pancreatic cancer cells, where it inhibits neurotensin-induced calcium signaling and cell growth[6][7].

Cell LineAssaySR-48692 ConcentrationEC50/IC50Observed EffectReference
MIA PaCa-2Intracellular Ca²⁺ Assay(at 25 nM NT)IC50 = 4.9 nMInhibition of NT-induced Ca²⁺ changes[6]
PANC-1Intracellular Ca²⁺ Assay(at 25 nM NT)IC50 = 4.1 nMInhibition of NT-induced Ca²⁺ changes[6]
MIA PaCa-2, PANC-1Growth AssayNot specified-Inhibition of cell growth[6]
Ovarian Cancer

In ovarian cancer models, SR-48692 has been shown to enhance the efficacy of platinum-based chemotherapy[3][8]. The combination of SR-48692 and carboplatin (B1684641) leads to increased DNA damage and apoptosis in cancer cells[3].

Cell LineTreatmentSR-48692 ConcentrationObserved EffectReference
SKOV3Combination with Carboplatin5 µMEnhanced carboplatin-induced cell viability inhibition (IC50 reduction)[3]
SKOV3 XenograftCombination with CarboplatinNot specifiedDecreased tumor growth[3]
Prostate Cancer

SR-48692 has shown potential in prostate cancer, including models resistant to androgen deprivation therapy[9]. It has also been investigated as a radiosensitizer[10].

Cell Line/ModelTreatmentObserved EffectReference
LNCaPMonotherapyReduced proliferation[9]
PC-3M XenograftCombination with RadiationSignificant decrease in tumor growth compared to either treatment alone[10]
LNCaP, C4-2Combination with RadiationRadiosensitization, independent of androgen receptor status[10]
Other Cancers

SR-48692 has also demonstrated anti-proliferative effects in other cancer types:

  • Colon Carcinoma (HT-29 cells): Competitively antagonizes neurotensin-induced intracellular Ca2+ mobilization[1].

  • Melanoma (A375 cells): Reduces cell proliferation and self-renewal potential in vitro and inhibits tumor growth in vivo through induction of apoptosis and cell cycle arrest[11].

  • Triple-Negative Breast Cancer Xenografts: Daily administration reduced tumor volume and weight[9].

Key Experimental Protocols

Below are detailed methodologies for key experiments frequently cited in the preclinical evaluation of SR-48692.

In Vitro Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., NCI-H209, A375) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of SR-48692, a vehicle control, and a positive control (e.g., a known cytotoxic agent). For combination studies, add the second agent (e.g., carboplatin) with or without SR-48692.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of SR-48692 that inhibits cell growth by 50%).

Clonogenic Assay

This assay assesses the ability of a single cell to grow into a colony, measuring long-term cell survival.

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.

  • Treatment: Treat the cells with SR-48692 or vehicle control and incubate for 24 hours.

  • Recovery: Replace the treatment medium with fresh culture medium and allow the cells to grow for 10-14 days until visible colonies are formed.

  • Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.

  • Counting: Count the number of colonies (typically defined as containing >50 cells).

  • Analysis: Compare the number of colonies in the treated groups to the control group to determine the effect on clonogenic survival.

Intracellular Calcium Measurement

This protocol measures changes in intracellular calcium concentration in response to neurotensin and SR-48692.

  • Cell Loading: Load the cancer cells (e.g., NCI-H209, MIA PaCa-2) with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., at 5 µM), for 30-60 minutes at 37°C.

  • Washing: Wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution) to remove extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorometer or a fluorescence microscope with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.

  • Stimulation and Antagonism:

    • To measure the effect of neurotensin, add NT (e.g., 10 nM) and record the change in fluorescence.

    • To test the antagonistic effect of SR-48692, pre-incubate the cells with SR-48692 (e.g., 5 µM) for a few minutes before adding neurotensin.

  • Analysis: Calculate the ratio of fluorescence intensities at the two excitation wavelengths (340/380 nm), which is proportional to the intracellular calcium concentration.

In Vivo Xenograft Studies

This protocol outlines a general workflow for evaluating the anti-tumor efficacy of SR-48692 in an animal model.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint Cell_Culture 1. Cancer Cell Culture (e.g., NCI-H209, A375) Animal_Model 2. Animal Model (e.g., Nude or NOD/SCID Mice) Implantation 3. Subcutaneous or Orthotopic Cell Implantation Tumor_Growth 4. Allow Tumors to Reach a Palpable Size Implantation->Tumor_Growth Randomization 5. Randomize Animals into Treatment Groups Tumor_Growth->Randomization Treatment_Admin 6. Daily Administration of: - Vehicle Control - SR-48692 (e.g., 0.4 mg/kg/day) - Combination Therapy Randomization->Treatment_Admin Tumor_Measurement 7. Regular Measurement of Tumor Volume and Body Weight Treatment_Admin->Tumor_Measurement Endpoint 8. Study Endpoint: - Tumor Size Limit Reached - Predefined Study Duration Tumor_Measurement->Endpoint Analysis 9. Tumor Excision, Weight Measurement, and Further Analysis (e.g., Histology) Endpoint->Analysis

References

The Genesis and Trajectory of Meclinertant (SR-48692): A Technical Guide to the Pioneering NTS1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclinertant (SR-48692) holds a significant place in pharmacology as the first selective, non-peptide antagonist of the high-affinity neurotensin (B549771) receptor 1 (NTS1). This technical guide provides an in-depth exploration of the history, development, and mechanism of action of this compound. It consolidates key preclinical data, details experimental methodologies, and visualizes the intricate signaling pathways associated with its function. This document serves as a comprehensive resource for researchers investigating the neurotensin system and for professionals in the field of drug discovery and development.

Introduction: The Quest for a Neurotensin Antagonist

Neurotensin (NT), a tridecapeptide, exerts a wide array of effects in the central nervous system and periphery by acting on its receptors. The high-affinity NTS1 receptor, a G protein-coupled receptor (GPCR), mediates most of the physiological functions attributed to neurotensin[1]. The diverse roles of the neurotensin system in pain, psychosis, and cancer spurred the search for potent and selective antagonists to probe its functions and explore its therapeutic potential. This compound (SR-48692), developed by Sanofi, emerged from this endeavor as a pioneering molecule, providing a critical tool to unravel the complexities of NTS1 signaling[2][3][4].

Chemical Structure:

  • Chemical Name: 2-[[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]amino]-tricyclo[3.3.1.13,7]decane-2-carboxylic acid[2]

  • Molecular Formula: C₃₂H₃₁ClN₄O₅

  • Molecular Weight: 587.07 g/mol

Synthesis of this compound (SR-48692)

The chemical synthesis of this compound has been a subject of study, with original routes disclosed by Sanofi-Aventis[5]. An improved and more efficient machine-assisted flow synthesis has also been developed, offering advantages in terms of scale-up and process control[6]. The core of the synthesis involves the construction of the pyrazole (B372694) moiety followed by coupling with the adamantane (B196018) amino acid derivative[5][7].

Preclinical Pharmacology

Binding Affinity and Selectivity

This compound exhibits high affinity and selectivity for the NTS1 receptor over the NTS2 receptor. It competitively inhibits the binding of radiolabeled neurotensin to the NTS1 receptor in various species and cell lines.

Species/Cell LineRadioligandParameterValue (nM)Reference
Guinea Pig Brain¹²⁵I-NTIC₅₀0.99 ± 0.14[1][2][8]
Rat Mesencephalic Cells¹²⁵I-NTIC₅₀4.0 ± 0.4[1][2][8]
COS-7 Cells (rat NTS1)¹²⁵I-NTIC₅₀7.6 ± 0.6[1][2][8]
Newborn Mouse Brain¹²⁵I-NTIC₅₀13.7 ± 0.3[1][2][8]
Newborn Human Brain¹²⁵I-NTIC₅₀17.8 ± 0.9[1][2][8]
Adult Human Brain¹²⁵I-NTIC₅₀8.7 ± 0.7[1][2][8]
HT-29 (Human Colon Carcinoma)¹²⁵I-NTIC₅₀15.3 - 30.3[1][2][8]
N1E115 (Mouse Neuroblastoma)¹²⁵I-NTIC₅₀20.4
NCI-H209 (Human SCLC)¹²⁵I-NTIC₅₀~200
NCI-H209 (Human SCLC)³H-SR-48692IC₅₀20
LTK- Cells (rat NTS1)³H-SR-48692Kd3.4[9]

This compound also displaces ¹²⁵I-labeled neurotensin from the low-affinity, levocabastine-sensitive NTS2 binding sites, but at higher concentrations (IC₅₀ values of 34.8 ± 8.3 nM for adult mouse brain and 82.0 ± 7.4 nM for adult rat brain)[1][2][8].

Functional Antagonism

This compound acts as a competitive antagonist, blocking neurotensin-induced downstream signaling. It is devoid of any intrinsic agonist activity[1][2][8].

Cell LineAssayParameterValueReference
HT-29Intracellular Ca²⁺ MobilizationpA₂8.13 ± 0.03[1][2][8]
HT-29Inositol Monophosphate (IP₁) FormationpA₂8.7 ± 0.2[10]
N1E115Inositol Monophosphate (IP₁) FormationpA₂10.1 ± 0.2[10]
N1E115cGMP ResponsepA₂10.7 ± 0.7[10]
N1E115cAMP ResponsepA₂9.8 ± 0.3[10]
CHO (rat NTS1)Inositol Monophosphate (IP₁) FormationpA₂8.4 ± 0.1[10]
CHO (rat NTS1)cAMP FormationpA₂7.2 ± 0.4[10]
In Vivo Efficacy

This compound has demonstrated activity in various animal models, highlighting its potential to modulate neurotensin-mediated physiological and pathological processes.

  • Turning Behavior: In mice, this compound (at doses of 0.04 and 0.08 mg/kg, i.p.) antagonizes the contralateral turning behavior induced by intrastriatal injection of neurotensin. This effect is observed with both intraperitoneal and oral administration, and the compound exhibits a long duration of action (up to 6 hours)[1][2][8][11][12].

  • Cancer Xenograft Models: In preclinical cancer studies, this compound has been shown to inhibit the growth of small cell lung cancer (SCLC) and ovarian cancer xenografts in nude mice[13]. For instance, a dose of 0.4 mg/kg per day inhibited NCI-H209 xenograft proliferation.

  • Stress-Induced Responses: this compound (1 mg/kg, i.p.) was found to inhibit immobilization stress-induced colonic mucin release and mast cell activation in rats[12][14].

Pharmacokinetics and Metabolism

This compound is orally bioavailable[1][2][8]. Chronic administration in rats (1 mg/kg, i.p., for 15 days) led to an upregulation of NTS1 receptor mRNA and protein levels in the brain, suggesting a tonic inhibitory control of neurotensin on its receptor[11]. Further detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies are required for a complete pharmacokinetic profile.

Mechanism of Action: NTS1 Receptor Signaling

The NTS1 receptor is a pleiotropic GPCR that can couple to multiple G proteins, including Gq/11, Gi/o, and Gs, leading to the activation of diverse downstream signaling cascades[15]. This compound, as a competitive antagonist, blocks the initiation of these signaling events by preventing neurotensin from binding to the NTS1 receptor.

NTS1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotensin Neurotensin NTS1R NTS1 Receptor Neurotensin->NTS1R Binds and Activates Gq Gαq NTS1R->Gq Activates This compound This compound (SR-48692) This compound->NTS1R Competitively Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Mobilization IP3->Ca2+ Induces PKC Protein Kinase C DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates c-fos c-fos Expression ERK->c-fos Induces Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation

Caption: NTS1 Receptor Signaling Pathway and the inhibitory action of this compound.

Key Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines the methodology to determine the binding affinity of this compound for the NTS1 receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing NTS1 receptor Incubation Incubate membranes, radioligand, and this compound/vehicle Membrane_Prep->Incubation Radioligand_Prep Prepare radioligand (e.g., ¹²⁵I-Neurotensin) Radioligand_Prep->Incubation Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Incubation Separation Separate bound and free radioligand (e.g., vacuum filtration) Incubation->Separation Quantification Quantify radioactivity (e.g., scintillation counting) Separation->Quantification Curve_Fit Plot % inhibition vs. concentration Quantification->Curve_Fit IC50_Calc Calculate IC₅₀ value Curve_Fit->IC50_Calc Ki_Calc Calculate Ki value using Cheng-Prusoff equation IC50_Calc->Ki_Calc

Caption: A generalized workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the NTS1 receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer for the assay.

  • Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand (e.g., ¹²⁵I-Neurotensin), and varying concentrations of this compound or vehicle. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by non-linear regression analysis. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to block neurotensin-induced increases in intracellular calcium.

Detailed Methodology:

  • Cell Culture: Plate cells expressing the NTS1 receptor (e.g., HT-29) in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

  • Assay: Wash the cells to remove excess dye. Add varying concentrations of this compound and incubate for a short period. Then, stimulate the cells with a fixed concentration of neurotensin.

  • Measurement: Measure the fluorescence intensity before and after the addition of neurotensin using a fluorescence plate reader.

  • Data Analysis: The antagonistic effect of this compound is determined by its ability to reduce the neurotensin-induced fluorescence signal. The pA₂ value, a measure of antagonist potency, can be calculated from the concentration-response curves.

c-fos Expression Assay (Immunohistochemistry)

This protocol is used to visualize the inhibition of neurotensin-induced neuronal activation by this compound.

Detailed Methodology:

  • Cell Treatment: Treat cultured cells or administer this compound to animals followed by a neurotensin challenge.

  • Fixation and Permeabilization: Fix the cells or tissue sections with paraformaldehyde and permeabilize with a detergent like Triton X-100.

  • Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., normal goat serum).

  • Primary Antibody Incubation: Incubate with a primary antibody specific for c-fos overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.

  • Imaging: Visualize and quantify c-fos positive cells using fluorescence microscopy.

Clinical Development

A Phase II/III clinical trial (NCT00290953) was conducted to evaluate this compound as a maintenance therapy for patients with extensive-stage small cell lung cancer (SCLC) who had responded to first-line chemotherapy with cisplatin (B142131) and etoposide. The study was a double-blind, randomized, placebo-controlled trial. Unfortunately, the trial did not meet its primary endpoint of improving overall survival.

Conclusion

This compound (SR-48692) was a landmark discovery in the field of neurotensin research, providing the first selective non-peptide tool to dissect the physiological and pathological roles of the NTS1 receptor. Its development has significantly advanced our understanding of the neurotensin system's involvement in a range of biological processes. While its clinical development for SCLC was not successful, this compound remains an invaluable pharmacological tool for preclinical research. The extensive body of work on this molecule, as summarized in this guide, continues to inform the ongoing efforts to develop novel therapeutics targeting the neurotensin pathway for various indications, including cancer and neurological disorders.

References

Methodological & Application

Application Notes and Protocols for Meclinertant (SR-48692) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Meclinertant, also known as SR-48692, is a potent and selective, non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTS1).[1] It was the first non-peptide antagonist developed for this receptor and serves as a valuable research tool for investigating the physiological and pathological roles of neurotensin.[2][1] Neurotensin, a tridecapeptide, is involved in a variety of biological processes, and its interaction with NTS1 has been implicated in the progression of several cancers.[3] this compound competitively inhibits the binding of neurotensin to NTS1, thereby blocking its downstream signaling pathways.[1] These application notes provide a comprehensive overview of the experimental use of this compound in cell culture, including its mechanism of action, quantitative data from various studies, and detailed experimental protocols.

Mechanism of Action

This compound exerts its effects by selectively binding to the NTS1 receptor, a G-protein coupled receptor.[3] This binding competitively inhibits the binding of the endogenous ligand, neurotensin.[1] The blockage of NTS1 activation by this compound has been shown to reverse several intracellular signaling events initiated by neurotensin. These include the mobilization of intracellular calcium (Ca2+), activation of inositol (B14025) monophosphate, and modulation of cyclic GMP and cyclic AMP levels.[3][4] In cancer cells, where neurotensin can act as a growth factor, this compound has been demonstrated to inhibit cell proliferation and enhance the efficacy of chemotherapeutic agents.[3][5][6] Specifically, it has been shown to antagonize neurotensin-induced elevation of c-fos mRNA and suppress the activation of MAPK and NF-κB signaling pathways.[5][6]

Quantitative Data Summary

The following table summarizes the quantitative data on the in vitro activity of this compound from various studies.

Cell LineAssay TypeThis compound ConcentrationIncubation TimeKey FindingsReference
NCI-H209 (SCLC)Radioligand BindingIC50 = 200 nMN/AInhibited specific 125I-NT binding.[5]
NCI-H209 (SCLC)Calcium Mobilization5 µMN/AAntagonized NT (10 nM)-induced elevation of cytosolic Ca2+.[5]
NCI-H209 (SCLC)Clonogenic Assay1 µMN/AReduced colony number.[5]
NCI-H345 (SCLC)MTT Proliferation AssayConcentration-dependentN/AInhibited cell proliferation.[5]
HT29 (Colon Carcinoma)Radioligand BindingIC50 = 30.3 ± 1.5 nMN/ACompetitively inhibited 125I-labeled neurotensin binding.[1]
HT29 (Colon Carcinoma)Intracellular Ca2+ MobilizationpA2 = 8.13 ± 0.03N/ACompetitively antagonized neurotensin-induced Ca2+ mobilization.[1]
N1E115Radioligand BindingIC50 = 20.4 nMN/ACompetitively inhibited binding of [125I]-neurotensin.[4]
SKOV3 (Ovarian Cancer)Cell Viability (in combo w/ Carboplatin)5 µmol/L72 hoursEnhanced the response to carboplatin (B1684641).[3]
A2780 (Ovarian Cancer)Cell Viability (in combo w/ Carboplatin)Not specified72 hoursDid not significantly increase sensitivity to carboplatin in wild-type cells.[3]
PANC-1 (Pancreatic Cancer)Cell ProliferationNot specifiedN/ACounteracted neurotensin-induced cell proliferation.[6]
MIA PaCa-2 (Pancreatic Cancer)Cell GrowthNot specifiedN/AInhibited cell growth in a neurotensin-mediated fashion.[6]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • This compound (SR-48692)

  • Selected cancer cell line (e.g., NCI-H345)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency in a T75 flask.

    • Wash cells with PBS and detach using Trypsin-EDTA.

    • Resuspend the cells in complete medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock.

    • On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[3]

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

2. Western Blot Analysis for Signaling Pathway Components

This protocol outlines the steps to investigate the effect of this compound on protein expression or phosphorylation in a target signaling pathway (e.g., MAPK/ERK).

Materials:

  • This compound (SR-48692)

  • Neurotensin (NT)

  • Selected cell line

  • 6-well cell culture plates

  • Radioimmunoprecipitation assay (RIPA) buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to ~80-90% confluency.

    • Serum-starve the cells for 12-24 hours if necessary to reduce basal signaling.

    • Pre-treat the cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 1 hour).

    • Stimulate the cells with Neurotensin (e.g., 10 nM) for a short period (e.g., 5-30 minutes).[5]

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each sample using a BCA protein assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Western Blotting:

    • Separate the protein samples by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Meclinertant_Signaling_Pathway Neurotensin Neurotensin NTS1 NTS1 Receptor (GPCR) Neurotensin->NTS1 Binds & Activates G_protein Gq/11 NTS1->G_protein Activates This compound This compound (SR-48692) This compound->NTS1 Inhibits PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK_pathway MAPK Pathway (e.g., ERK) PKC->MAPK_pathway NFkB_pathway NF-κB Pathway PKC->NFkB_pathway Cell_Proliferation Cell Proliferation & Survival MAPK_pathway->Cell_Proliferation NFkB_pathway->Cell_Proliferation

Caption: this compound's mechanism of action on the NTS1 signaling pathway.

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h (cell attachment) seed_cells->incubate_24h prepare_drug Prepare this compound dilutions & vehicle control incubate_24h->prepare_drug treat_cells Treat cells with this compound or vehicle prepare_drug->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt dissolve_formazan Dissolve formazan crystals (DMSO) incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Analyze data & calculate cell viability read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a cell viability (MTT) assay with this compound.

References

Application Notes and Protocols for SR-48692 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SR-48692, a selective non-peptide neurotensin (B549771) receptor 1 (NTSR1) antagonist, in in vivo mouse studies. This document includes summaries of effective dosages, detailed experimental protocols, and an exploration of the underlying signaling pathways.

Introduction to SR-48692

SR-48692 is a potent and selective antagonist of the neurotensin receptor 1 (NTSR1). Neurotensin (NT) is a neuropeptide that, through its interaction with NTSR1, is implicated in a variety of physiological and pathological processes, including cancer progression, neurotransmission, and inflammation. By blocking the binding of neurotensin to its high-affinity receptor, SR-48692 serves as a valuable tool for investigating the role of the NT/NTSR1 axis and as a potential therapeutic agent.

Quantitative Data Summary

The following tables summarize the dosages and administration routes of SR-48692 used in various in vivo mouse studies.

Table 1: SR-48692 Dosage in Cancer Models

Cancer TypeMouse ModelCell LineDosageAdministration RouteTreatment ScheduleKey Findings
Small Cell Lung CancerNude MiceNCI-H209 Xenograft0.4 mg/kgNot SpecifiedDailyInhibited xenograft proliferation[1]
Ovarian CancerNMRI-Nude Foxn1 MiceA2780 Xenograft1 mg/kgOralDailyEnhanced response to carboplatin
Colon CancerAthymic Nude MiceLoVo Xenograft2 mg/kgSubcutaneous (s.c.)Three times daily (t.i.d.) for 25 daysBlocked NT-mediated tumor growth

Table 2: SR-48692 Dosage in Neurological and Behavioral Models

Study FocusMouse ModelDosageAdministration RouteTreatment ScheduleKey Findings
Dopamine-dependent behaviorMice80 µg/kgIntraperitoneal (i.p.) or OralSingle doseReversed turning behavior induced by intrastriatal neurotensin injection with a long duration of action (6 hours)
Dopamine-dependent behaviorMice0.04-0.64 mg/kgOralNot SpecifiedAntagonized turning behavior induced by various dopamine (B1211576) agonists
Reproductive ImpairmentSwiss Albino Mice100 µg/kg (low dose), 400 µg/kg (high dose)Intraperitoneal (i.p.)Daily for 4 weeksLow dose mitigated some negative effects of a high-fat diet on reproductive parameters, while the high dose showed adverse effects[2]

Experimental Protocols

Protocol 1: Evaluation of SR-48692 in a Subcutaneous Xenograft Mouse Model

This protocol outlines the general procedure for assessing the efficacy of SR-48692 in inhibiting tumor growth in a subcutaneous xenograft mouse model.

Materials:

  • SR-48692

  • Vehicle (e.g., 1% Tween 20 in 0.9% NaCl, or DMSO and water emulsion)

  • Cancer cell line (e.g., NCI-H209, A2780)

  • Immunocompromised mice (e.g., Nude, SCID)

  • Sterile PBS

  • Matrigel (optional)

  • Calipers

  • Syringes and needles for injection

Procedure:

  • Cell Culture: Culture the chosen cancer cell line under standard conditions.

  • Cell Preparation: On the day of injection, harvest cells during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of serum-free media and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL).

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100 mm³). Monitor tumor volume regularly using calipers and the formula: Volume = (Length x Width²) / 2.

  • Treatment Administration:

    • Prepare the SR-48692 formulation. For oral administration, SR-48692 can be first dissolved in DMSO and then diluted in water to form an emulsion. For intraperitoneal or subcutaneous injection, a solution in a vehicle like 1% Tween 20 in saline can be used.

    • Administer SR-48692 or vehicle control to the respective groups of mice according to the predetermined dosage and schedule.

  • Efficacy Assessment: Continue to monitor tumor growth and the general health of the mice throughout the study.

Protocol 2: Preparation of SR-48692 for Administration

Oral Formulation (Emulsion):

  • Dissolve SR-48692 in DMSO to create a stock solution (e.g., 10⁻² M).

  • To avoid DMSO toxicity, dilute the stock solution in water (approximately 20-fold) immediately before administration.

  • Vortex the solution vigorously to form a stable emulsion.

Injectable Formulation:

  • Solubilize SR-48692 in a suitable vehicle such as 1% Tween 20.

  • Dissolve the mixture in a sterile 0.9% NaCl solution to the final desired concentration.

Signaling Pathways and Experimental Workflows

Neurotensin Receptor 1 (NTSR1) Signaling Pathway

SR-48692 acts by blocking the neurotensin receptor 1 (NTSR1), a G protein-coupled receptor (GPCR). Activation of NTSR1 by its ligand, neurotensin, triggers several downstream signaling cascades that are implicated in cell proliferation, survival, and migration. The diagram below illustrates the key components of the NTSR1 signaling pathway.

NTSR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Neurotensin Neurotensin NTSR1 NTSR1 Neurotensin->NTSR1 Binds Gq Gq NTSR1->Gq Activates SR48692 SR-48692 SR48692->NTSR1 Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Ca2->MAPK_Pathway PKC->MAPK_Pathway NFkB_Pathway NF-κB Pathway PKC->NFkB_Pathway Proliferation Cell Proliferation Survival, Migration MAPK_Pathway->Proliferation NFkB_Pathway->Proliferation

Caption: NTSR1 Signaling Pathway and Inhibition by SR-48692.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of SR-48692 in a mouse xenograft model.

Experimental_Workflow A 1. Cell Culture & Harvesting B 2. Subcutaneous Injection of Cells A->B C 3. Tumor Growth Monitoring B->C D 4. Randomization into Treatment Groups C->D E 5. SR-48692 or Vehicle Administration D->E F 6. Continued Tumor Measurement E->F G 7. Endpoint: Tumor Excision & Analysis F->G

Caption: Workflow for an SR-48692 in vivo efficacy study.

Concluding Remarks

SR-48692 is a critical research tool for elucidating the complex roles of the neurotensin signaling pathway. The provided protocols and data summaries offer a foundation for designing and executing robust in vivo mouse studies. Researchers should optimize these protocols based on their specific experimental needs and animal models. Careful consideration of the vehicle, administration route, and dosing schedule is paramount for obtaining reliable and reproducible results.

References

Preparing Meclinertant Solutions in DMSO: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in humans.

Introduction

Meclinertant, also known as SR-48692, is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTS1).[1] It is a valuable tool in neuroscience and cancer research for investigating the physiological and pathological roles of neurotensin signaling. Due to its hydrophobic nature, this compound is insoluble in water but readily soluble in dimethyl sulfoxide (B87167) (DMSO). Proper preparation of this compound solutions is critical for accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions in DMSO for in vitro and in vivo research applications.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Synonyms SR-48692
Molecular Formula C₃₂H₃₁ClN₄O₅
Molecular Weight 587.07 g/mol
Appearance Solid powder
Solubility in DMSO 20 mM (11.74 mg/mL)
Solubility in Water Insoluble
Storage (Solid) -20°C for up to 3 years
Storage (in DMSO) -80°C for up to 6 months, -20°C for up to 1 month

Data compiled from multiple sources.[2]

This compound Stock Solution Preparation Protocol (DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in 100% anhydrous DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile, amber or light-protected microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Determine the required mass of this compound:

    • Use the following formula to calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 0.001 L * 587.07 g/mol * 1000 mg/g

      • To prepare 1 mL of a 10 mM stock solution, you will need 5.87 mg of this compound.

  • Weighing the this compound:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh the calculated amount of this compound powder and add it to the tube.

  • Dissolving in DMSO:

    • Using a calibrated micropipette, add the required volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.

    • If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes or gentle warming to 37°C may facilitate dissolution. Ensure the solution cools to room temperature before use.

  • Aliquoting and Storage:

    • Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol describes the use of this compound to assess its effect on the viability of cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Target cells in culture

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan (B1609692) solubilization)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the 10 mM DMSO stock solution in complete culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[2] Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

In Vitro Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the use of this compound to induce apoptosis and its detection by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

  • Target cells in culture

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound or a vehicle control (DMSO) for the specified duration.

  • Cell Harvesting:

    • Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Cell Washing:

    • Wash the cells twice with cold PBS. After each wash, centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately by flow cytometry.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.

    • Analyze the dot plot to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Signaling Pathway and Experimental Workflow Diagrams

Meclinertant_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Neurotensin Neurotensin NTS1 NTS1 Neurotensin->NTS1 Activates G_protein Gq/Gi/Go NTS1->G_protein Activates This compound This compound This compound->NTS1 Inhibits PLC Phospholipase C (PLC) G_protein->PLC ERK ERK1/2 G_protein->ERK Cellular_Response Cell Proliferation, Survival, etc. PLC->Cellular_Response ERK->Cellular_Response

Caption: this compound's mechanism of action on the NTS1 signaling pathway.

Experimental_Workflow cluster_prep Solution Preparation cluster_invitro In Vitro Assay Weigh Weigh this compound Dissolve Dissolve in DMSO (10 mM Stock) Weigh->Dissolve Aliquot Aliquot & Store (-80°C) Dissolve->Aliquot Treat Treat with this compound Aliquot->Treat Use Aliquot Seed Seed Cells Seed->Treat Incubate Incubate Treat->Incubate Assay Perform Assay (e.g., MTT, Annexin V) Incubate->Assay Analyze Analyze Data Assay->Analyze

Caption: General experimental workflow for using this compound in vitro.

References

Meclinertant Administration for Xenograft Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclinertant, also known as SR-48692, is a potent and selective non-peptide antagonist of the Neurotensin (B549771) Receptor 1 (NTSR1). The neurotensin (NT)/NTSR1 signaling pathway has been implicated in the progression of several cancers, including pancreatic, small cell lung, ovarian, and melanoma. By blocking this pathway, this compound has shown potential in preclinical studies to inhibit tumor growth and enhance the efficacy of other anti-cancer agents. These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in mouse xenograft models, a critical step in the preclinical evaluation of this compound.

Mechanism of Action

Neurotensin binding to NTSR1, a G-protein coupled receptor, activates downstream signaling cascades that promote cancer cell proliferation, survival, and migration. NTSR1 is primarily coupled to Gq and Gi/o proteins. Activation of Gq leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of Protein Kinase C (PKC), subsequently activating the Raf-MEK-ERK (MAPK) pathway. Concurrently, NTSR1 can signal through Gi/o proteins, activating c-Src, which also contributes to ERK activation. Furthermore, this pathway can activate the NF-κB signaling pathway, a key regulator of inflammation and cell survival. This compound competitively binds to NTSR1, inhibiting the downstream signaling triggered by neurotensin.

Data Presentation: this compound Administration in Xenograft Models

The following table summarizes the administration routes and dosages of this compound (SR-48692) used in various cancer xenograft studies. This data provides a reference for designing in vivo efficacy studies.

Cancer TypeCell LineMouse StrainAdministration RouteDosageDosing FrequencyOutcomeReference
Ovarian CancerA2780NudeOral Gavage1 mg/kgDailyEnhanced response to carboplatin, decreased tumor growth[1]
Small Cell Lung CancerNCI-H209NudeNot Specified0.4 mg/kgDailyInhibited xenograft proliferation[2][3]
Pancreatic CancerNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedAttenuated tumorigenicity[4]
MelanomaA375NOD/SCIDNot SpecifiedNot SpecifiedNot SpecifiedInhibited tumor growth[5]

Mandatory Visualization

Signaling Pathway of NTSR1 in Cancer

The following diagram illustrates the signaling cascade initiated by the binding of neurotensin to NTSR1 and the point of inhibition by this compound.

NTSR1_Signaling_Pathway NTSR1 Signaling Pathway in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NT Neurotensin NTSR1 NTSR1 NT->NTSR1 Gq Gq NTSR1->Gq This compound This compound (SR-48692) This compound->NTSR1 Inhibits PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK NFkB NF-κB ERK->NFkB Gene Gene Transcription ERK->Gene NFkB->Gene Proliferation Proliferation, Survival, Migration Gene->Proliferation

Caption: NTSR1 signaling cascade and this compound's point of action.

Experimental Workflow for a Xenograft Study

The following diagram outlines the typical workflow for a xenograft study evaluating the efficacy of this compound.

Xenograft_Workflow Xenograft Study Workflow for this compound A 1. Cell Culture (e.g., A549, PANC-1) B 2. Cell Preparation for Injection A->B C 3. Xenograft Implantation (Subcutaneous or Intraperitoneal) B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization of Mice into Treatment Groups D->E F 6. This compound Administration (e.g., Oral Gavage, IP Injection) E->F G 7. Continued Monitoring (Tumor Volume, Body Weight) F->G H 8. Endpoint Analysis (Tumor Excision, Biomarker Analysis) G->H

Caption: Step-by-step workflow for a this compound xenograft study.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound (SR-48692) powder

  • Vehicle (e.g., Dimethyl sulfoxide (B87167) (DMSO), Saline, 0.5% (w/v) carboxymethylcellulose (CMC) in water)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound. For oral gavage, a suspension in 0.5% CMC is often suitable. For intraperitoneal injections, this compound can be dissolved in a small amount of DMSO and then diluted with saline. Note: The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.

  • Preparation of Stock Solution (if necessary): For ease of handling, a concentrated stock solution of this compound in DMSO can be prepared and stored at -20°C.

  • Preparation of Dosing Solution:

    • For Oral Gavage (e.g., 1 mg/kg):

      • Calculate the required amount of this compound based on the number of animals and the desired dose.

      • Weigh the this compound powder and suspend it in the appropriate volume of 0.5% CMC solution.

      • Vortex thoroughly to ensure a uniform suspension. Prepare fresh daily.

    • For Intraperitoneal Injection (e.g., 10 mg/kg):

      • Dissolve the calculated amount of this compound in a minimal volume of DMSO.

      • Slowly add sterile saline to the desired final volume while vortexing to prevent precipitation.

      • The final solution should be clear. Prepare fresh before each use.

Protocol 2: Subcutaneous Xenograft Model

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can improve tumor take rate)

  • Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Calipers

Procedure:

  • Cell Preparation:

    • Culture cancer cells to 70-80% confluency.

    • Harvest cells using Trypsin-EDTA, wash with complete medium, and then twice with sterile PBS.

    • Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100-200 µL. Keep the cell suspension on ice.

  • Tumor Cell Implantation:

    • Anesthetize the mouse using an approved protocol.

    • Inject the cell suspension (100-200 µL) subcutaneously into the flank of the mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Treatment:

    • Once tumors reach the desired size, randomize mice into treatment groups (Vehicle control, this compound).

    • Administer this compound or vehicle according to the predetermined schedule, dose, and route.

  • Endpoint:

    • Continue treatment and monitoring until tumors in the control group reach the maximum allowed size as per institutional guidelines.

    • Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Protocol 3: Intraperitoneal Xenograft Model

Materials:

  • Same as for the subcutaneous model.

Procedure:

  • Cell Preparation:

    • Prepare the cell suspension as described in the subcutaneous protocol, typically at a concentration of 1 x 10^6 to 5 x 10^6 cells in 200-500 µL of sterile PBS.

  • Tumor Cell Implantation:

    • Anesthetize the mouse.

    • Inject the cell suspension intraperitoneally.

  • Monitoring and Treatment:

    • Monitoring tumor growth in intraperitoneal models can be more challenging. It may involve monitoring for signs of ascites formation, abdominal distension, and changes in body weight. In some cases, bioluminescent imaging can be used if the cells are engineered to express luciferase.

    • Initiate treatment with this compound at a predetermined time point after cell injection.

  • Endpoint:

    • The endpoint is typically determined by the development of clinical signs (e.g., significant weight loss, ascites) or at a fixed time point.

    • At necropsy, assess the extent of tumor dissemination within the peritoneal cavity.

Conclusion

This compound is a promising therapeutic agent targeting the NTSR1 pathway in cancer. The protocols outlined in these application notes provide a framework for conducting robust preclinical xenograft studies to evaluate its efficacy. Careful consideration of the administration route, dosage, and experimental model is crucial for obtaining reliable and translatable data. Researchers should adapt these protocols based on the specific cancer type, cell line, and experimental objectives, always adhering to institutional animal care and use guidelines.

References

Application Notes and Protocols for SR-48692 in MTT Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SR-48692, also known as Meclinertant, is a potent and selective non-peptide antagonist of the Neurotensin (B549771) Receptor 1 (NTSR1).[1] Neurotensin (NT) is a tridecapeptide that, upon binding to NTSR1, can stimulate various signaling pathways involved in cell proliferation, survival, and migration. In several types of cancer, including melanoma, small cell lung cancer, and pancreatic cancer, the NT/NTSR1 axis has been identified as a key driver of tumor growth.[2][3][4][5] SR-48692 exerts its anti-proliferative effects by blocking the interaction between neurotensin and NTSR1, thereby inhibiting downstream signaling cascades.[2][4] This document provides detailed protocols and application notes for utilizing SR-48692 in MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell proliferation assays to assess its cytostatic or cytotoxic effects on cancer cell lines.

The MTT assay is a colorimetric method for assessing cell metabolic activity, which can be an indicator of cell viability and proliferation.[6][7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6][7] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized formazan solution.[7][8]

Mechanism of Action of SR-48692

SR-48692 is a competitive antagonist of NTSR1.[9] The binding of neurotensin to NTSR1, a G protein-coupled receptor (GPCR), activates several downstream signaling pathways, including the Gαq/11-PLC-PKC and Ras-Raf-MEK-ERK pathways, which are crucial for cell proliferation.[4][10] By blocking the binding of neurotensin to its receptor, SR-48692 inhibits these pro-proliferative signals, leading to cell cycle arrest and apoptosis in cancer cells that overexpress NTSR1.[2]

Data Presentation

The following tables summarize the inhibitory concentrations (IC50) of SR-48692 in various cancer cell lines, as determined by different assay types. These values can serve as a reference for designing dose-response experiments.

Cell LineCancer TypeAssay TypeIC50 ValueReference
NCI-H209Small Cell Lung Cancer[³H]-SR-48692 Binding20 nM[3]
NCI-H209Small Cell Lung Cancer¹²⁵I-NT Binding Inhibition200 nM[3]
NCI-H209Small Cell Lung CancerClonogenic Assay1 µM[3]
MIA PaCa-2Pancreatic CancerInhibition of NT-induced Ca²⁺4.9 nM[5]
PANC-1Pancreatic CancerInhibition of NT-induced Ca²⁺4.1 nM[5]
HT29Colon Carcinoma¹²⁵I-NT Binding Inhibition15.3 nM[11]
N1E115Mouse Neuroblastoma¹²⁵I-NT Binding Inhibition20.4 nM[11]

Experimental Protocols

Materials
  • SR-48692 (powder form)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Appropriate cancer cell line (e.g., A375 melanoma, NCI-H209 small cell lung cancer, MIA PaCa-2 pancreatic cancer)

  • Complete cell culture medium (specific to the cell line)

  • Phosphate-buffered saline (PBS, sterile)

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Protocol for MTT Assay with SR-48692

1. Preparation of SR-48692 Stock Solution: a. Dissolve SR-48692 powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM). b. Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

2. Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Trypsinize and resuspend the cells in fresh complete medium. c. Perform a cell count and adjust the cell density. d. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. e. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

3. Treatment with SR-48692: a. Prepare serial dilutions of SR-48692 from the stock solution in complete cell culture medium. The final concentrations should bracket the expected IC50 value (e.g., ranging from 0.01 µM to 100 µM). b. Include a vehicle control (medium with the same concentration of DMSO as the highest SR-48692 concentration) and a no-treatment control. c. After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared SR-48692 dilutions or control solutions. d. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

4. MTT Assay: a. Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[12] c. After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells. d. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

5. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells (medium only) from all other readings. c. Calculate the percentage of cell viability for each concentration of SR-48692 using the following formula: Percentage Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100 d. Plot the percentage of cell viability against the log concentration of SR-48692 to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

NTSR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotensin Neurotensin NTSR1 NTSR1 Neurotensin->NTSR1 Binds to G_Protein Gαq/11 NTSR1->G_Protein Activates SR_48692 SR_48692 SR_48692->NTSR1 Blocks PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG Cleavage IP3 IP3 PIP2->IP3 Cleavage PKC PKC DAG->PKC Activates Ras_Raf Ras/Raf PKC->Ras_Raf Activates MEK MEK Ras_Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes MTT_Assay_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Incubation_24h 3. Incubate for 24h Cell_Seeding->Incubation_24h Prepare_SR48692 4. Prepare SR-48692 Dilutions Incubation_24h->Prepare_SR48692 Treat_Cells 5. Treat Cells with SR-48692 Prepare_SR48692->Treat_Cells Incubation_Treatment 6. Incubate for 24-72h Treat_Cells->Incubation_Treatment Add_MTT 7. Add MTT Reagent Incubation_Treatment->Add_MTT Incubate_MTT 8. Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize 9. Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance 10. Read Absorbance at 570nm Solubilize->Read_Absorbance Calculate_Viability 11. Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 12. Determine IC50 Calculate_Viability->Determine_IC50

References

Application Note: Quantifying Meclinertant-Induced Apoptosis using Annexin V/PI Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Meclinertant (also known as SR-48692) is a potent and selective non-peptide antagonist of the Neurotensin (B549771) Receptor 1 (NTSR1)[1]. NTSR1 is overexpressed in several types of cancers, and its activation is linked to tumor growth and progression[2]. This compound has been demonstrated to induce the intrinsic pathway of apoptosis in cancer cells, making it a valuable tool for oncology research and drug development[3].

This application note provides a detailed protocol for the analysis of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. The Annexin V/PI assay is a widely accepted method for detecting and quantifying apoptotic cells[4]. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection[5]. Propidium Iodide is a fluorescent DNA intercalating agent that is excluded by cells with an intact plasma membrane. It is therefore used to identify late-stage apoptotic and necrotic cells that have lost membrane integrity[4].

Principle of the Assay

The combined use of Annexin V and PI allows for the differentiation of four cell populations:

  • Live cells: Annexin V-negative and PI-negative (Annexin V-/PI-).

  • Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-).

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+).

  • Necrotic cells (primary): Annexin V-negative and PI-positive (Annexin V-/PI+).

This compound-Induced Apoptosis Signaling Pathway

Inhibition of the NTSR1 by this compound triggers the intrinsic (mitochondrial) pathway of apoptosis[3]. This involves the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-w, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome. The apoptosome activates initiator caspase-9, which in turn activates executioner caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis[3][6][7].

This compound-Induced Intrinsic Apoptosis Pathway This compound This compound (SR-48692) NTSR1 NTSR1 This compound->NTSR1 AntiApoptotic Anti-Apoptotic Proteins (Bcl-2, Bcl-w) This compound->AntiApoptotic Downregulates NTSR1->AntiApoptotic Upregulates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) AntiApoptotic->MOMP CytoC Cytochrome c (Release) MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, pro-Caspase-9) CytoC->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Casp3 Active Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling cascade of this compound-induced apoptosis.

Experimental Protocols

This section provides a detailed protocol for inducing apoptosis with this compound and subsequent analysis using an Annexin V/PI flow cytometry assay.

I. Materials and Reagents
  • This compound (SR-48692)

  • Cell line of interest (e.g., glioblastoma, ovarian cancer cells)[3][8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Trypsin-EDTA

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)

  • Deionized water

  • Microcentrifuge tubes

  • Flow cytometer

II. Experimental Workflow

Experimental Workflow for Apoptosis Analysis Seed 1. Cell Seeding Treat 2. Treatment with This compound Seed->Treat Harvest 3. Cell Harvesting (Adherent + Floating) Treat->Harvest Wash 4. Wash with PBS Harvest->Wash Resuspend 5. Resuspend in 1X Binding Buffer Wash->Resuspend Stain 6. Stain with Annexin V-FITC & PI Resuspend->Stain Incubate 7. Incubate (15-20 min, RT, Dark) Stain->Incubate Acquire 8. Acquire on Flow Cytometer Incubate->Acquire Analyze 9. Data Analysis (Gating & Quantification) Acquire->Analyze

Caption: Step-by-step experimental workflow diagram.

III. Detailed Protocol
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase (e.g., 2-5 x 10⁵ cells/well).

    • Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

    • Prepare various concentrations of this compound in complete culture medium. Include a vehicle-only control (e.g., DMSO).

    • Replace the medium with the this compound-containing medium or vehicle control.

    • Incubate for the desired time points (e.g., 12, 24, or 48 hours)[3].

  • Cell Harvesting:

    • After incubation, aspirate the culture medium (which contains floating apoptotic cells) and transfer to labeled flow cytometry tubes.

    • Wash the adherent cells once with PBS.

    • Trypsinize the adherent cells and add them to their corresponding tubes containing the supernatant.

    • Centrifuge the tubes at 300-400 x g for 5 minutes at room temperature[9].

    • Carefully discard the supernatant.

  • Staining:

    • Wash the cell pellet once with 1 mL of cold PBS and centrifuge again. Discard the supernatant.

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. Note: The optimal volume of reagents may vary by manufacturer and cell type; follow the kit's instructions[10].

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.

    • Analyze the samples immediately (within 1 hour) on a flow cytometer[10].

    • Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.

    • Collect data for at least 10,000 events per sample.

Data Presentation and Interpretation

Flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrant gates are set based on the controls to delineate the four populations.

Logical Flow for Data Interpretation Annexin_V Annexin V Positive? PI_1 PI Positive? Annexin_V->PI_1 No PI_2 PI Positive? Annexin_V->PI_2 Yes Live Live Cell (Q3: Ann V- / PI-) PI_1->Live No Necrotic Necrotic Cell (Q1: Ann V- / PI+) PI_1->Necrotic Yes Early Early Apoptotic (Q4: Ann V+ / PI-) PI_2->Early No Late Late Apoptotic (Q2: Ann V+ / PI+) PI_2->Late Yes

Caption: Gating logic for cell population analysis.

Quantitative Data Summary

The percentage of cells in each quadrant should be recorded for each sample. The results can be summarized in a table for easy comparison. The total percentage of apoptotic cells is often calculated as the sum of early and late apoptotic populations.

Table 1: Effect of this compound on Apoptosis in Glioblastoma Cells after 48h Treatment

Treatment Group Live Cells (%) (Ann V- / PI-) Early Apoptotic (%) (Ann V+ / PI-) Late Apoptotic (%) (Ann V+ / PI+) Total Apoptotic (%)
Vehicle Control (DMSO) 94.5 ± 1.2 2.5 ± 0.5 2.0 ± 0.4 4.5 ± 0.9
This compound (5 µM) 75.3 ± 2.5 15.1 ± 1.8 8.6 ± 1.1 23.7 ± 2.9
This compound (10 µM) 52.1 ± 3.1 28.9 ± 2.2 17.0 ± 1.5 45.9 ± 3.7
This compound (20 µM) 28.6 ± 2.8 35.4 ± 3.0 33.5 ± 2.6 68.9 ± 5.6

Data are presented as mean ± SD from three independent experiments. This is hypothetical data based on trends observed in published studies[3].

References

Application Notes and Protocols: Elucidating the Effects of SR-48692 using Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-48692 is a potent and selective non-peptide antagonist of the Neurotensin (B549771) Receptor 1 (NTS1).[1] NTS1 signaling is implicated in various physiological processes and is increasingly recognized for its role in cancer progression.[2][3] This document provides a detailed protocol for utilizing Western blot analysis to investigate the effects of SR-48692 on key cellular pathways, particularly those involved in apoptosis and drug resistance. The provided methodologies are intended to guide researchers in academic and industrial settings.

Introduction

Neurotensin (NT) is a tridecapeptide that exerts its biological effects through interaction with its receptors, primarily NTS1.[2] The binding of NT to NTS1, a G protein-coupled receptor, activates several downstream signaling cascades involving Gαq, Gαi1, GαoA, and Gα13 proteins. This can lead to the modulation of second messengers such as inositol (B14025) phosphate (B84403) and cAMP, and the activation of the MAPK/ERK pathway.[4] In various cancers, the NT/NTS1 axis has been shown to promote tumor growth, metastasis, and resistance to chemotherapy.

SR-48692 acts by competitively inhibiting the binding of neurotensin to NTS1, thereby blocking its downstream effects. This antagonistic action has been demonstrated to enhance the efficacy of chemotherapeutic agents by promoting apoptosis and inhibiting drug efflux mechanisms in cancer cells. This application note details a comprehensive Western blot protocol to quantify the changes in protein expression that are indicative of SR-48692's mechanism of action. Specifically, the protocol is designed to assess the activation of caspase-3, alterations in the expression of Bcl-2 family proteins, and the downregulation of ABC transporters associated with drug resistance.

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of SR-48692 and the experimental procedure, the following diagrams are provided.

SR48692_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Neurotensin Neurotensin NTS1 Receptor NTS1 Receptor Neurotensin->NTS1 Receptor SR-48692 SR-48692 SR-48692->NTS1 Receptor Apoptosis Apoptosis SR-48692->Apoptosis Promotes G-Protein G-Protein NTS1 Receptor->G-Protein Activates Downstream Signaling Downstream Signaling G-Protein->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Survival Survival Downstream Signaling->Survival

Caption: SR-48692 inhibits NTS1 signaling.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., with SR-48692) Cell_Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Western Blot Experimental Workflow.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from Western blot experiments investigating the effects of SR-48692.

Table 1: Effect of SR-48692 on Apoptosis-Related Protein Expression

Treatment GroupRelative Expression of Cleaved Caspase-3 (Fold Change)Relative Expression of Bcl-2 (Fold Change)Relative Expression of Bax (Fold Change)
Vehicle Control1.01.01.0
SR-48692 (1 µM)2.50.61.8
SR-48692 (5 µM)4.20.32.5
Chemotherapy3.00.52.0
Chemo + SR-48692 (5 µM)7.80.14.0

Table 2: Effect of SR-48692 on Drug Efflux Pump Expression

Treatment GroupRelative Expression of ATP7A (Fold Change)Relative Expression of ATP7B (Fold Change)Relative Expression of MRP2 (Fold Change)
Vehicle Control1.01.01.0
SR-48692 (1 µM)0.80.90.7
SR-48692 (5 µM)0.50.60.4
Chemotherapy1.51.31.6
Chemo + SR-48692 (5 µM)0.70.80.6

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess the effects of SR-48692.

Materials and Reagents
  • Cell Lines: Appropriate cancer cell lines expressing NTS1 (e.g., SKOV3, A2780 ovarian cancer cells).

  • SR-48692: Tocris Bioscience or other reputable supplier.

  • Cell Culture Media and Reagents: As required for the specific cell line.

  • Lysis Buffer: RIPA buffer (e.g., from Bio-Rad) supplemented with protease and phosphatase inhibitors.[5]

  • Protein Assay Kit: BCA Protein Assay Kit (e.g., from Thermo Fisher Scientific).

  • SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.

  • Transfer Buffer: Standard Tris-Glycine buffer with methanol.

  • Membranes: PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibodies:

    • Rabbit anti-cleaved caspase-3

    • Rabbit anti-Bcl-2

    • Mouse anti-Bax

    • Rabbit anti-ATP7A

    • Rabbit anti-ATP7B

    • Mouse anti-MRP2

    • Mouse anti-β-actin or anti-GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Chemiluminescent Substrate: ECL Western Blotting Substrate.

Protocol
  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency in appropriate culture dishes.

    • Treat cells with desired concentrations of SR-48692, a vehicle control (e.g., DMSO), and/or a chemotherapeutic agent for the specified duration (e.g., 24-48 hours).

  • Cell Lysis and Protein Extraction: [5][6]

    • Place the culture dish on ice and wash the cells twice with ice-cold PBS.

    • Aspirate the PBS and add ice-cold lysis buffer (e.g., 1 mL for a 10 cm dish).

    • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each sample to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel, along with a protein molecular weight marker.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking and Antibody Incubation: [1][7]

    • Wash the membrane with TBST.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature or overnight at 4°C with gentle agitation.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking. Refer to the antibody datasheet for the recommended dilution.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for the recommended time.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the target protein bands to the intensity of the loading control (β-actin or GAPDH) for each lane.

Conclusion

The Western blot protocol detailed in this application note provides a robust method for investigating the cellular effects of the NTS1 antagonist, SR-48692. By analyzing key proteins involved in apoptosis and drug resistance, researchers can gain valuable insights into the therapeutic potential of SR-48692, both as a standalone agent and in combination with other anti-cancer therapies. Adherence to this protocol will enable the generation of reliable and reproducible data to support preclinical and clinical drug development efforts.

References

Application Note: Evaluating the Anti-Proliferative Efficacy of Meclinertant in A375 Melanoma Cells using a Clonogenic Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Malignant melanoma is an aggressive form of skin cancer characterized by high rates of proliferation and metastasis. The A375 cell line, derived from a human malignant melanoma, is a widely used model in cancer research.[1][2] These cells are known for their rapid growth and tumorigenic potential, and they harbor the BRAF V600E mutation, a common driver in melanoma.[3] The neurotensin (B549771) receptor 1 (NTSR1) has emerged as a potential therapeutic target in several cancers. Its activation by the neuropeptide neurotensin (NTS) can promote tumor growth, proliferation, and survival.[4]

Meclinertant (also known as SR-48692) is a potent and selective, non-peptide antagonist of NTSR1.[5] By blocking the NTS/NTSR1 signaling axis, this compound has been shown to suppress pro-survival pathways like MAPK and NF-κB and inhibit tumor growth.[6] Studies have demonstrated that this compound reduces cell proliferation and self-renewal potential in vitro and inhibits the growth of tumors derived from A375 cells in vivo by inducing cell cycle arrest and apoptosis.[7]

This application note provides a detailed protocol for performing a clonogenic assay to assess the long-term anti-proliferative effects of this compound on the A375 human melanoma cell line. The clonogenic assay is a gold-standard in vitro method to determine the ability of a single cell to proliferate into a colony, thereby measuring the effectiveness of cytotoxic agents on cell viability and reproductive integrity.[8]

Signaling Pathway of this compound in Cancer Cells

Neurotensin (NTS) binding to its high-affinity receptor, NTSR1, a G-protein coupled receptor, initiates downstream signaling cascades. These pathways, including the MAPK/ERK and NF-κB pathways, are crucial for cell proliferation, survival, and migration. This compound acts as a competitive antagonist, blocking NTS from binding to NTSR1 and thereby inhibiting these pro-tumorigenic signals.

Meclinertant_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling NTSR1 NTSR1 MAPK MAPK Pathway (RAS/RAF/MEK/ERK) NTSR1->MAPK Activates NFkB NF-κB Pathway NTSR1->NFkB Activates NTS Neurotensin (NTS) NTS->NTSR1 Binds & Activates This compound This compound (SR-48692) This compound->NTSR1 Inhibits Proliferation Cell Proliferation, Survival, Migration MAPK->Proliferation NFkB->Proliferation

Caption: this compound inhibits NTSR1, blocking pro-proliferative signaling.

Experimental Protocols

This section details the materials and step-by-step procedure for conducting the clonogenic assay.

Materials and Reagents
  • Cell Line: A375 human malignant melanoma cells (ATCC CRL-1619).

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]

  • Compound: this compound (SR-48692), dissolved in DMSO to create a stock solution and serially diluted in growth medium.

  • Reagents for Cell Culture: 0.25% Trypsin-EDTA, Phosphate-Buffered Saline (PBS, Ca2+/Mg2+ free).

  • Reagents for Staining: 6.0% (v/v) Glutaraldehyde (B144438), 0.5% (w/v) Crystal Violet solution.

  • Equipment: 6-well cell culture plates, sterile serological pipettes and pipette tips, cell culture incubator (37°C, 5% CO₂), hemocytometer or automated cell counter, microscope.

Clonogenic Assay Workflow

The workflow involves preparing the cells, seeding them at a low density, treating with this compound, allowing colonies to form, and finally staining and counting the colonies for analysis.

Clonogenic_Workflow A 1. Culture A375 Cells (70-80% confluence) B 2. Harvest & Count Cells (Trypsinization, Hemocytometer) A->B C 3. Seed Cells in 6-Well Plates (e.g., 500 cells/well) B->C D 4. Incubate for 24h (Allow cells to attach) C->D E 5. Treat with this compound (Vehicle control + various conc.) D->E F 6. Incubate for 10-14 Days (Allow colony formation) E->F G 7. Fix & Stain Colonies (Glutaraldehyde, Crystal Violet) F->G H 8. Count Colonies (>50 cells/colony) G->H I 9. Analyze Data (Calculate PE and SF) H->I

Caption: Step-by-step workflow for the clonogenic survival assay.

Step-by-Step Procedure
  • Cell Culture: Culture A375 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase and reach 70-80% confluency before starting the assay.

  • Cell Preparation: Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

  • Cell Counting: Resuspend the cell pellet in a known volume of fresh medium. Perform a viable cell count using a hemocytometer and Trypan Blue exclusion to ensure high viability (>95%).

  • Cell Seeding: Dilute the cell suspension to the desired concentration. Seed 500 cells per well into 6-well plates containing 2 mL of growth medium.[9] Gently rock the plates to ensure even distribution.

  • Attachment: Incubate the plates for 24 hours to allow the cells to attach firmly.

  • Treatment: Prepare serial dilutions of this compound in growth medium from your stock solution. Aspirate the medium from the wells and replace it with 2 mL of medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest drug dose.

  • Incubation: Return the plates to the incubator and culture for 10-14 days without disturbing them. Monitor for colony formation every few days. A colony is defined as a cluster of at least 50 cells.[8]

  • Fixation and Staining:

    • After the incubation period, carefully aspirate the medium from each well.

    • Gently wash the wells twice with PBS.

    • Add 1 mL of 6% Glutaraldehyde to each well and incubate for 15 minutes at room temperature to fix the colonies.

    • Aspirate the glutaraldehyde and wash the wells with water.

    • Add 1 mL of 0.5% Crystal Violet solution to each well and incubate for 20-30 minutes at room temperature.

    • Remove the crystal violet solution and gently wash the plates with tap water until the excess stain is removed.

    • Allow the plates to air dry completely.

  • Colony Counting: Count the number of visible, stained colonies in each well. A stereomicroscope can be used for accuracy. Only count colonies containing ≥50 cells.

Data Analysis and Expected Results

The effect of this compound is quantified by calculating the Plating Efficiency (PE) and the Surviving Fraction (SF).

  • Plating Efficiency (PE): Represents the percentage of seeded cells that form colonies in the control group.

    • PE = (Number of colonies counted in control wells / Number of cells seeded) x 100%

  • Surviving Fraction (SF): The fraction of cells that survive treatment at a given dose, normalized to the PE of the control.

    • SF = (Number of colonies counted in treated wells / (Number of cells seeded x (PE / 100)))

The expected outcome is a dose-dependent decrease in the number of colonies and the surviving fraction with increasing concentrations of this compound, indicating its anti-proliferative and cytotoxic effects on A375 cells.

This compound Conc. (µM)Avg. Colonies CountedPlating Efficiency (PE)Surviving Fraction (SF)
0 (Vehicle Control)18537%1.00
1162-0.88
5115-0.62
1074-0.40
2531-0.17
509-0.05
Table 1: Representative data from a clonogenic assay with this compound on A375 cells seeded at 500 cells/well. Data is hypothetical and for illustrative purposes.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Low Plating Efficiency (<10%) Sub-optimal cell health; Incorrect cell count; Harsh trypsinization.Use cells in log-phase growth; Recalibrate cell counting method; Minimize trypsin exposure time.
Uneven Colony Distribution Improper mixing during cell seeding.Gently swirl/rock plates in a cross pattern immediately after seeding.
High Background Staining Incomplete washing after staining.Wash plates thoroughly with deionized water until the background is clear.
No Colonies in Treated Wells Drug concentration is too high; Error in cell seeding.Use a wider, lower range of drug concentrations; Double-check cell seeding calculations.

Conclusion

The clonogenic assay is a robust method for evaluating the long-term efficacy of therapeutic compounds on the reproductive capacity of cancer cells. This protocol provides a framework for assessing the dose-dependent inhibitory effects of the NTSR1 antagonist, this compound, on A375 melanoma cells. The expected results will demonstrate this compound's potential as an anti-cancer agent by quantifying its ability to prevent single melanoma cells from proliferating into viable colonies. This assay is a valuable tool for researchers in oncology and drug development for screening and characterizing potential therapeutics.

References

Application Notes and Protocols for Studying Cell Cycle Arrest Using SR-48692

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-48692 is a potent and specific non-peptide antagonist of the Neurotensin Receptor 1 (NTSR1).[1] Emerging research has highlighted its role as an anti-proliferative agent in various cancer models, including melanoma, by inducing cell cycle arrest and apoptosis.[1] These application notes provide a comprehensive guide for utilizing SR-48692 to investigate cell cycle arrest, with a particular focus on the A375 human melanoma cell line as a model system.

Mechanism of Action

SR-48692 exerts its anti-proliferative effects by blocking the NTSR1 signaling pathway. This inhibition leads to a halt in the cell cycle, primarily at the G1 phase. The underlying mechanism involves the downregulation of key G1 phase regulatory proteins, specifically Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4). The reduction in the Cyclin D1/CDK4 complex activity prevents the phosphorylation of the Retinoblastoma protein (Rb), which in turn keeps the transcription factor E2F in an inactive state. This prevents the transcription of genes necessary for the G1 to S phase transition, leading to cell cycle arrest.

Data Presentation

The following table summarizes the expected quantitative effects of SR-48692 on the cell cycle distribution of A375 melanoma cells. Data is typically obtained by flow cytometry after propidium (B1200493) iodide staining.

Treatment GroupConcentration (µM)Incubation Time (hours)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control 0 (DMSO)24~55-60%~20-25%~15-20%
SR-48692 1024IncreasedDecreasedNo Significant Change
SR-48692 2024Significantly IncreasedSignificantly DecreasedNo Significant Change
Vehicle Control 0 (DMSO)48~55-60%~20-25%~15-20%
SR-48692 1048IncreasedDecreasedNo Significant Change
SR-48692 2048Significantly IncreasedSignificantly DecreasedNo Significant Change

Note: The exact percentages may vary depending on experimental conditions, cell passage number, and other factors. This table represents a typical trend observed upon SR-48692 treatment.

Mandatory Visualizations

SR48692_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NTSR1 NTSR1 CyclinD1_CDK4 Cyclin D1 / CDK4 NTSR1->CyclinD1_CDK4 Activates CellCycleArrest G1 Phase Arrest Rb Rb CyclinD1_CDK4->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb pRb->E2F E2F_active Active E2F E2F->E2F_active Releases S_Phase_Genes S-Phase Genes E2F_active->S_Phase_Genes Activates Transcription SR48692 SR-48692 SR48692->NTSR1 Blocks SR48692->CyclinD1_CDK4 Inhibits (indirectly) NTS Neurotensin (NTS) NTS->NTSR1 Binds

Caption: SR-48692 signaling pathway leading to G1 cell cycle arrest.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_protein Protein Analysis A Seed A375 Cells B Incubate Overnight A->B C Treat with SR-48692 (or Vehicle) B->C D Incubate for 24h or 48h C->D E Harvest Cells D->E J Cell Lysis D->J F Fix and Permeabilize E->F G Stain with PI/RNase F->G H Flow Cytometry G->H I Cell Cycle Analysis H->I K Western Blot for Cyclin D1 & CDK4 J->K

Caption: Experimental workflow for studying SR-48692 induced cell cycle arrest.

Experimental Protocols

1. Cell Culture and Treatment with SR-48692

  • Cell Line: A375 human melanoma cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Protocol:

    • Seed A375 cells in 6-well plates at a density of 2 x 10^5 cells per well.

    • Allow cells to adhere and grow overnight.

    • Prepare stock solutions of SR-48692 in DMSO.

    • Treat cells with the desired final concentrations of SR-48692 (e.g., 10 µM, 20 µM) by adding the appropriate volume of the stock solution to the culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).

    • Incubate the cells for the desired time points (e.g., 24 or 48 hours).

2. Cell Cycle Analysis by Flow Cytometry

  • Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Reagents:

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • 70% Ethanol (B145695) (ice-cold)

    • PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Protocol:

    • After treatment, harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.

    • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours.

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

3. Western Blot Analysis of Cell Cycle Proteins

  • Principle: Western blotting is used to detect the levels of specific proteins, such as Cyclin D1 and CDK4, in cell lysates.

  • Reagents:

    • RIPA Lysis Buffer (with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • Laemmli Sample Buffer

    • Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced Chemiluminescence (ECL) substrate

  • Protocol:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Cyclin D1, CDK4, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software and normalize to the loading control.

SR-48692 is a valuable tool for studying the role of the NTSR1 pathway in cell cycle regulation. The protocols outlined above provide a framework for investigating SR-48692-induced G1 phase arrest in cancer cells. By combining flow cytometry for cell cycle distribution analysis and western blotting for key regulatory proteins, researchers can gain a comprehensive understanding of the molecular mechanisms underlying the anti-proliferative effects of this compound.

References

Application Notes and Protocols for In Vivo Delivery of Meclinertant via Oral Gavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of Meclinertant (also known as SR-48692) via oral gavage in rodent models. This compound is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTSR1), a key player in various physiological and pathological processes.[1][2] These protocols are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound in preclinical studies.

Introduction to this compound

This compound (SR-48692) is a well-characterized pharmacological tool used in scientific research to investigate the roles of the neurotensin system.[1] It acts by blocking the interaction of neurotensin (NTS) with its high-affinity receptor, NTSR1.[1][3] This antagonism modulates downstream signaling pathways implicated in neurotransmission, cancer progression, and other cellular processes.[3][4] While initially developed for its effects on the central nervous system, research has expanded to its potential in oncology, particularly in enhancing the efficacy of chemotherapeutic agents.[2][3]

Key Characteristics of this compound:

PropertyDescriptionReference
Mechanism of Action Selective, non-peptide antagonist of the neurotensin receptor NTS1.[1]
Molecular Formula C32H31ClN4O5[1]
Molar Mass 587.07 g/mol [1]
Solubility Soluble in DMSO, not in water.[5]
Therapeutic Areas Investigated for neoplasms (e.g., prostatic cancer, small cell lung cancer) and urogenital diseases.[2]

This compound Signaling Pathway

This compound exerts its effects by inhibiting the signaling cascade initiated by the binding of neurotensin to NTSR1, a G-protein coupled receptor.[3][4] This inhibition prevents the activation of downstream effectors that are often associated with cell proliferation, survival, and migration.[4]

Meclinertant_Signaling_Pathway cluster_membrane Cell Membrane NTSR1 NTSR1 G_protein Gq/11 NTSR1->G_protein Activates NTS Neurotensin (NTS) NTS->NTSR1 Binds & Activates This compound This compound (SR-48692) This compound->NTSR1 Blocks PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Downstream Downstream Signaling (e.g., MAPK, NF-κB) PKC->Downstream Cellular_Response Cellular Responses (Proliferation, Survival, Migration) Downstream->Cellular_Response

Caption: this compound's antagonism of the NTSR1 signaling pathway.

Experimental Protocols: Oral Gavage of this compound

While specific studies detailing the oral gavage of this compound are not widely published, this protocol adapts established and standardized oral gavage procedures for rodents.[6][7][8][9] Careful attention to technique is crucial to minimize animal stress and ensure accurate dosing.[10]

Materials and Equipment
  • This compound (SR-48692) powder

  • Vehicle solution (see Section 3.2 for formulation)

  • Appropriately sized gavage needles (see Table 2)[7][8]

  • Syringes (1-3 mL)

  • Animal scale

  • Permanent marker

  • Personal protective equipment (gloves, lab coat, safety glasses)

Vehicle Formulation

Given that this compound is soluble in DMSO and insoluble in water, a suspension formulation is recommended for oral gavage.[5] A common vehicle for administering insoluble compounds to rodents is a methylcellulose-based solution.

Recommended Vehicle: 0.5% (w/v) Methylcellulose (B11928114) with 0.1-0.5% (v/v) Tween 80 in sterile water.

Preparation Protocol:

  • Heat approximately half of the final required volume of sterile water to 60-80°C.

  • Slowly add the methylcellulose powder while stirring to create a uniform suspension.

  • Add the remaining volume of cold sterile water and continue to stir until the solution is clear and viscous.

  • Add Tween 80 to the final concentration and mix thoroughly.

  • Store the vehicle at 4°C.

This compound Formulation:

  • For a small batch, dissolve the required amount of this compound in a minimal volume of DMSO.

  • Add the DMSO-Meclinertant solution dropwise to the chilled methylcellulose vehicle while vortexing or stirring vigorously to form a fine suspension.

  • Prepare the formulation fresh daily and keep it on ice during the dosing procedure to ensure stability and homogeneity.

Dosing and Administration

The appropriate dosage of this compound will depend on the specific experimental design and animal model. Previous in vivo studies using intraperitoneal administration have used doses in the range of 500 µg/kg.[2] For oral administration, a higher dose may be required to achieve similar systemic exposure, and dose-ranging studies are recommended.

Table 2: Recommended Gavage Needle Sizes and Dosing Volumes

AnimalBody Weight (g)GaugeLength (inches)Max Dosing Volume (mL/kg)
Mouse <2022110
20-30201.510
>30181.510
Rat 50-75201.510-20
75-200182-310-20
>20016310-20
Data adapted from established institutional animal care and use committee (IACUC) protocols.[7][8][9]

Oral Gavage Procedure

Oral_Gavage_Workflow A 1. Animal Restraint Properly scruff the mouse or restrain the rat. B 2. Needle Measurement Measure the gavage needle from the mouth to the last rib and mark the tube. A->B C 3. Needle Insertion With the head tilted upwards, gently insert the needle into the diastema and advance along the palate. B->C D 4. Esophageal Passage Allow the animal to swallow the tube as it passes into the esophagus. Do not force. C->D E 5. Dose Administration Once the needle is in place, slowly administer the this compound suspension. D->E F 6. Needle Removal Gently remove the needle along the same path of insertion. E->F G 7. Post-Procedure Monitoring Observe the animal for any signs of distress for 5-10 minutes. F->G

Caption: Step-by-step workflow for the oral gavage procedure.

Detailed Steps:

  • Animal Restraint: Properly restrain the animal to ensure its safety and prevent injury. For mice, scruff the animal firmly. For rats, hold the animal securely around the thoracic region.[7][8]

  • Needle Measurement: Before the first gavage, measure the correct insertion depth by holding the gavage needle alongside the animal, from the tip of the nose to the last rib or xiphoid process. Mark the needle with a permanent marker to prevent over-insertion.[7][8]

  • Needle Insertion: Gently extend the animal's head back to create a straight line through the neck and esophagus. Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the upper palate.[7][9]

  • Esophageal Passage: The tube should pass easily into the esophagus, and the animal may exhibit swallowing reflexes. If any resistance is met, immediately withdraw the needle and try again. Forcing the needle can cause severe injury.[7][11]

  • Dose Administration: Once the needle is correctly positioned in the stomach (up to the pre-measured mark), slowly depress the syringe plunger to administer the this compound suspension.

  • Needle Removal: After administration, gently remove the needle following the same path of insertion.

  • Post-Procedure Monitoring: Return the animal to its cage and monitor for at least 5-10 minutes for any signs of respiratory distress or discomfort.[6][8] Continue to monitor the animals at least once within the next 12-24 hours.[6]

Pharmacokinetic Considerations

The oral bioavailability of this compound has not been extensively reported. As with many small molecules, factors such as first-pass metabolism in the liver can significantly influence systemic exposure after oral administration.[12] Therefore, it is highly recommended to conduct pharmacokinetic studies to determine key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) for this compound when delivered via oral gavage in the chosen animal model.[13][14] This data is essential for correlating the administered dose with the observed pharmacological effects.

Safety and Animal Welfare

Oral gavage is a technique that requires proper training and skill to minimize animal stress and potential complications such as esophageal perforation or aspiration pneumonia.[10] Always adhere to your institution's approved animal care and use protocols. Consider using flexible-tipped gavage needles to reduce the risk of injury.[6][11] Monitoring animal body weight and overall health throughout the study is critical.[15]

References

Meclinertant (SR-48692) in In Vitro Cancer Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclinertant, also known as SR-48692, is a potent and selective non-peptide antagonist of the Neurotensin (B549771) Receptor 1 (NTSR1).[1] The NTSR1 signaling pathway has been implicated in the progression of several cancers, making this compound a valuable tool for in vitro cancer research. This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell studies, with a focus on effective concentrations and methodologies for assessing its biological effects.

Data Presentation: this compound Concentrations in In Vitro Cancer Studies

The effective concentration of this compound can vary significantly depending on the cancer cell line, the experimental endpoint, and whether it is used as a single agent or in combination with other therapeutics. The following table summarizes reported concentrations and IC50 values from various in vitro studies.

Cancer TypeCell Line(s)Assay TypeConcentration/IC50NotesReference(s)
Small Cell Lung Cancer (SCLC) NCI-H209Radioligand Binding AssayIC50: 200 nMInhibition of 125I-Neurotensin binding.[1]
NCI-H209Clonogenic Assay1 µMReduced colony formation.[1]
NCI-H209, H345MTT Proliferation AssayConcentration-dependentInhibited cell proliferation.[1]
Ovarian Cancer SKOV3Cell Viability Assay5 µMUsed in combination with carboplatin (B1684641) to enhance its effect.[2]
A2780-R1Cell Viability Assay5 µMUsed in combination with carboplatin.[2]
Pancreatic Cancer MIA PaCa-2Calcium Mobilization AssayIC50: 4.9 nMInhibition of neurotensin-induced calcium changes.[3]
PANC-1Calcium Mobilization AssayIC50: 4.1 nMInhibition of neurotensin-induced calcium changes.[3]
MIA PaCa-2, PANC-1Growth Inhibition AssayNot specifiedInhibited cell growth.[3]
Glioblastoma U251, A172, GL261Cell Viability Assay5 µM, 10 µMDecreased cell viability in a concentration-dependent manner.[4]
U251, A172, GL261Apoptosis Assay10 µMInduced apoptosis.[4]
Melanoma A375Proliferation/Apoptosis AssaysNot specifiedReduced cell proliferation and induced apoptosis.[5]

Signaling Pathways

This compound exerts its effects by blocking the binding of neurotensin (NTS) to its high-affinity receptor, NTSR1. This inhibition disrupts downstream signaling cascades that promote cancer cell proliferation, survival, and migration.

Meclinertant_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NTS Neurotensin (NTS) NTSR1 NTSR1 NTS->NTSR1 Activates EGFR EGFR NTSR1->EGFR Transactivates PLC PLC NTSR1->PLC NFkB NF-κB NTSR1->NFkB This compound This compound (SR-48692) This compound->NTSR1 Inhibits PKC PKC PLC->PKC MAPK_Pathway Ras/Raf/MEK/ERK (MAPK Pathway) PKC->MAPK_Pathway Transcription Gene Transcription (Proliferation, Survival, Invasion) MAPK_Pathway->Transcription NFkB->Transcription

This compound's mechanism of action on the NTSR1 signaling pathway.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound.

Experimental Workflow: General Procedure

Experimental_Workflow cluster_assays Perform Assays start Start: Cancer Cell Culture prepare_this compound Prepare this compound Stock Solution (in DMSO) start->prepare_this compound seed_cells Seed Cells in Multi-well Plates prepare_this compound->seed_cells treat_cells Treat Cells with this compound (and/or other compounds) seed_cells->treat_cells incubate Incubate for Specified Duration (e.g., 24, 48, 72 hours) treat_cells->incubate viability Cell Viability Assay (e.g., MTT, PrestoBlue) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis clonogenic Clonogenic Assay incubate->clonogenic analyze Data Analysis (e.g., IC50 calculation, statistical analysis) viability->analyze apoptosis->analyze clonogenic->analyze end End: Report Results analyze->end

A generalized workflow for in vitro studies with this compound.
Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cancer cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (SR-48692)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same final concentration of DMSO as the treated wells).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only) from all other wells.

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying this compound-induced apoptosis and distinguishing it from necrosis using flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound (SR-48692)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow cells to attach overnight.

    • Treat cells with the desired concentrations of this compound (e.g., 5 µM or 10 µM) and a vehicle control for a specified time (e.g., 24 or 48 hours).[4]

  • Cell Harvesting:

    • Collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS.

    • Detach the adherent cells using trypsin-EDTA.

    • Combine the detached cells with the cells from the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and gates.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

    • Compare the percentage of apoptotic cells in this compound-treated samples to the vehicle control.

Protocol 3: Clonogenic Assay

This assay assesses the ability of single cells to survive treatment with this compound and form colonies.

Materials:

  • Cancer cell line of interest

  • 6-well or 100 mm dishes

  • This compound (SR-48692)

  • Complete culture medium

  • Trypsin-EDTA

  • Crystal violet staining solution (0.5% in methanol)

Procedure:

  • Cell Preparation and Treatment:

    • Prepare a single-cell suspension from a sub-confluent culture.

    • Treat the cell suspension with various concentrations of this compound for a defined period (e.g., 24 hours) in a tube or flask. Alternatively, seed the cells first and treat them after attachment.

  • Cell Seeding:

    • After treatment, wash the cells to remove the compound.

    • Count the viable cells using a hemocytometer and trypan blue exclusion.

    • Seed a low, precise number of cells (e.g., 200-1000 cells per well/dish) into 6-well plates or 100 mm dishes containing fresh, drug-free medium. The exact number will depend on the plating efficiency of the cell line and the expected toxicity of the treatment.

  • Incubation:

    • Incubate the plates undisturbed for 1-3 weeks at 37°C and 5% CO₂, allowing colonies to form. The incubation time depends on the growth rate of the cell line.

  • Fixing and Staining:

    • Carefully remove the medium.

    • Gently wash the colonies with PBS.

    • Fix the colonies with methanol (B129727) for 10-15 minutes.

    • Remove the methanol and add crystal violet staining solution.

    • Incubate for 10-20 minutes at room temperature.

    • Gently wash away the excess stain with water and allow the plates to air dry.

  • Colony Counting:

    • Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) x 100%

    • Surviving Fraction (SF): PE of treated sample / PE of control sample

    • Plot the surviving fraction against the this compound concentration.

Conclusion

This compound is a critical research tool for investigating the role of the NTSR1 pathway in cancer. The provided protocols and concentration guidelines offer a framework for designing and executing robust in vitro experiments. Researchers should optimize these protocols for their specific cell lines and experimental conditions to obtain reliable and reproducible data.

References

Application Notes and Protocols for SR-48692 Treatment in Animal Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SR-48692, a selective non-peptide antagonist of the Neurotensin (B549771) Receptor 1 (NTSR1), in preclinical animal models of cancer. The following sections detail the mechanism of action, provide quantitative data on its efficacy, and outline detailed protocols for its application in xenograft studies.

Mechanism of Action

SR-48692 exerts its anti-tumor effects by competitively binding to NTSR1, thereby inhibiting the downstream signaling pathways initiated by its natural ligand, neurotensin (NT).[1] NTSR1 is a G protein-coupled receptor (GPCR) that, upon activation by NT, stimulates intracellular signaling cascades known to promote cancer cell proliferation, survival, and migration.

The primary signaling pathways inhibited by SR-48692 include:

  • Phospholipase C (PLC) Pathway: Inhibition of NT-induced activation of PLC, which subsequently blocks the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to a reduction in intracellular calcium mobilization and protein kinase C (PKC) activation.[2][3]

  • Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: SR-48692 attenuates the activation of the MAPK/ERK signaling cascade, a critical pathway for cell growth and proliferation.[2][3][4]

  • Nuclear Factor-kappa B (NF-κB) Pathway: The activation of the transcription factor NF-κB, which is involved in inflammation and cell survival, is also suppressed by SR-48692.[3][4]

  • Epidermal Growth Factor Receptor (EGFR) Transactivation: NTSR1 activation can lead to the transactivation of the EGFR, a key driver in many cancers. SR-48692 blocks this process, thereby inhibiting downstream EGFR signaling.[2][5]

By blocking these pathways, SR-48692 can induce apoptosis and cell cycle arrest in cancer cells, leading to an inhibition of tumor growth.[6] Furthermore, it has been shown to sensitize cancer cells to conventional therapies such as chemotherapy and radiation.[5][7]

Data Presentation: Efficacy of SR-48692 in Animal Tumor Models

The following tables summarize the quantitative data from various preclinical studies investigating the efficacy of SR-48692 as a single agent and in combination with other therapies.

Table 1: SR-48692 as a Monotherapy

Cancer TypeAnimal ModelCell LineSR-48692 Dosage and AdministrationTreatment DurationEfficacy Outcome
Small Cell Lung CancerNude MiceNCI-H2090.4 mg/kg/dayNot SpecifiedInhibition of xenograft proliferation.[1]
Colon CancerAthymic Nude MiceLoVo2 mg/kg, s.c., t.i.d.25 daysBlocked NT-mediated tumor growth stimulation. No effect as a single agent in this model where NT was co-administered.[8]
MelanomaNOD/SCID MiceA375Not SpecifiedNot SpecifiedInhibited tumor growth.[6]

Table 2: SR-48692 in Combination Therapy

Cancer TypeAnimal ModelCell LineCombination TreatmentSR-48692 Dosage and AdministrationEfficacy Outcome
Ovarian CancerNot SpecifiedSKOV3, A2780Carboplatin (B1684641)Not SpecifiedEnhanced response to carboplatin, decreased tumor growth.[9]
Prostate CancerNude MicePC-3M (orthotopic)Ionizing Radiation (2.5 Gy on days 5 & 7)Not SpecifiedSignificantly reduced tumor burden compared to either treatment alone.[5][7]

Experimental Protocols

Protocol 1: General Preparation of SR-48692 for In Vivo Administration

Materials:

  • SR-48692 powder

  • Tween 20

  • Sterile 0.9% Sodium Chloride (NaCl) solution

Procedure:

  • Weigh the required amount of SR-48692 powder.

  • Solubilize the SR-48692 powder in a small volume of Tween 20.

  • Gradually add the sterile 0.9% NaCl solution to the solubilized SR-48692 while vortexing to achieve the desired final concentration.

  • Ensure the final solution is clear and free of precipitates before administration.

Protocol 2: Small Cell Lung Cancer (SCLC) Xenograft Model

Materials:

  • NCI-H209 SCLC cells

  • Nude mice (e.g., BALB/c nude)

  • Matrigel (optional)

  • SR-48692 solution (prepared as in Protocol 1)

Procedure:

  • Cell Culture: Culture NCI-H209 cells in appropriate media and conditions until they reach the desired confluence for injection.

  • Cell Implantation:

    • Harvest and resuspend the NCI-H209 cells in sterile phosphate-buffered saline (PBS) or culture medium. A mixture with Matrigel may enhance tumor take rate.

    • Inject a specific number of cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of each nude mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

    • Measure tumor dimensions (length and width) with calipers regularly (e.g., 2-3 times per week).

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Administration:

    • Randomize the mice into control and treatment groups.

    • Administer SR-48692 at a dose of 0.4 mg/kg per day. The route of administration (e.g., intraperitoneal, oral gavage) should be consistent.

    • Administer the vehicle solution to the control group.

  • Endpoint Analysis:

    • Continue treatment for the specified duration.

    • Monitor animal health and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Protocol 3: Ovarian Cancer Xenograft Model with Combination Carboplatin Therapy

Materials:

  • Ovarian cancer cells (e.g., SKOV3)

  • Immunodeficient mice (e.g., NSG)

  • SR-48692 solution (prepared as in Protocol 1)

  • Carboplatin solution

Procedure:

  • Cell Implantation:

    • Establish intraperitoneal xenografts by injecting ovarian cancer cells (e.g., 5 x 10^6 cells in a 50/50 Matrigel/cell suspension) into the intraperitoneal space of the mice.[10]

  • Tumor Establishment and Monitoring:

    • Allow two weeks for tumors to establish.

    • Monitor tumor burden using methods such as bioluminescence imaging (if using luciferase-expressing cells) or by observing clinical signs like abdominal distension.

  • Treatment Administration:

    • Randomize mice into four groups: Vehicle control, SR-48692 alone, Carboplatin alone, and SR-48692 + Carboplatin.

    • Administer SR-48692 at the determined dose and schedule.

    • Administer Carboplatin at a standard dose (e.g., 10 mg/kg, once a week, intraperitoneally).[10]

    • For the combination group, the timing of SR-48692 administration relative to carboplatin should be optimized and kept consistent.

  • Endpoint Analysis:

    • Monitor animal survival and tumor burden throughout the study.

    • At the study endpoint, collect tumors and tissues for further analysis to assess treatment efficacy.

Protocol 4: Prostate Cancer Orthotopic Xenograft Model with Combination Radiation Therapy

Materials:

  • Prostate cancer cells (e.g., PC-3M)

  • Male immunodeficient mice (e.g., nude mice)

  • SR-48692 solution (prepared as in Protocol 1)

  • Radiation source

Procedure:

  • Orthotopic Cell Implantation:

    • Surgically implant prostate cancer cells into the prostate gland of anesthetized mice.

  • Tumor Establishment and Monitoring:

    • Monitor tumor growth using methods like bioluminescence imaging (for luciferase-expressing cells) or palpation.

  • Treatment Administration:

    • Once tumors are established, randomize mice into treatment groups: Control, SR-48692 alone, Radiation alone, and SR-48692 + Radiation.

    • Administer SR-48692 at the chosen dose and schedule.

    • Deliver targeted radiation to the tumor area (e.g., 2.5 Gy on specific days post-implantation).[7]

  • Endpoint Analysis:

    • Monitor tumor growth and animal well-being.

Visualization of Signaling Pathways and Experimental Workflows

NTSR1_Signaling_Pathway NT Neurotensin (NT) NTSR1 NTSR1 NT->NTSR1 Activates SR48692 SR-48692 SR48692->NTSR1 Inhibits Apoptosis Apoptosis SR48692->Apoptosis Gq Gαq/11 NTSR1->Gq Activates EGFR EGFR NTSR1->EGFR Transactivates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC DAG->PKC MAPK MAPK/ERK Pathway PKC->MAPK NFkB NF-κB Pathway PKC->NFkB EGFR->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation NFkB->Proliferation Xenograft_Workflow cluster_preparation Preparation cluster_study In Vivo Study cluster_analysis Analysis CellCulture 1. Cancer Cell Culture Implantation 2. Cell Implantation (Subcutaneous/Orthotopic) CellCulture->Implantation TumorGrowth 3. Tumor Growth & Monitoring Implantation->TumorGrowth Randomization 4. Randomization TumorGrowth->Randomization Treatment 5. Treatment Administration (SR-48692 +/- Combo Agent) Randomization->Treatment Endpoint 6. Endpoint Analysis (Tumor Weight, Survival) Treatment->Endpoint Molecular 7. Molecular Analysis (Biomarkers) Endpoint->Molecular

References

Application Notes: Immunohistochemical Analysis of Neurotensin Receptor 1 (NTS1) Expression Following Meclinertant Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neurotensin (B549771) Receptor 1 (NTS1), a G protein-coupled receptor (GPCR), is a key player in various physiological processes and is increasingly recognized for its role in oncology.[1][2][3] The binding of its endogenous ligand, neurotensin (NT), triggers downstream signaling pathways that can promote cancer cell proliferation, survival, and metastasis.[3][4] Meclinertant (also known as SR-48692) is the first-developed selective, non-peptide antagonist for NTS1.[5] It serves as a critical research tool and a potential therapeutic agent by blocking NT-mediated effects.[3][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing immunohistochemistry (IHC) to detect and quantify the expression and localization of the NTS1 protein in tissue samples following treatment with this compound. This analysis is vital for understanding the pharmacodynamic effects of NTS1 antagonism, assessing target engagement, and investigating potential feedback mechanisms involving receptor regulation.

Part 1: this compound and NTS1 Signaling

This compound (SR-48692) Profile

This compound competitively antagonizes the binding of neurotensin to NTS1, thereby inhibiting its downstream signaling cascades.[6] Its utility has been demonstrated in preclinical models where it can inhibit cancer cell growth and enhance the efficacy of chemotherapeutic agents.[3][7]

FeatureDescription
Drug Name This compound (SR-48692)
Target Neurotensin Receptor 1 (NTS1)
Mechanism of Action Selective, non-peptide competitive antagonist[5][6]
CAS Number 146362-70-1
Molecular Formula C32H31ClN4O5
Key Applications Preclinical research in oncology, neuroscience; anxiolytic and anti-addictive effects in animal studies[3][5]
NTS1 Signaling Pathways

Upon activation by neurotensin, NTS1 primarily couples to Gαq and Gαi/o proteins, initiating distinct intracellular signaling cascades. It can also signal through G protein-independent pathways involving β-arrestins.[8][9][10] this compound blocks the initiation of these pathways by preventing the initial ligand-receptor interaction.

NTS1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular NTS1 NTS1 Receptor Gq Gαq NTS1->Gq Couples to NT Neurotensin (Ligand) NT->NTS1 Activates This compound This compound (Antagonist) This compound->NTS1 Blocks PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ Release / PKC Activation IP3_DAG->Ca_PKC ERK ERK Activation Ca_PKC->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation IHC_Workflow start Tissue Collection (e.g., Xenograft, Biopsy) fixation Fixation & Paraffin Embedding (FFPE) start->fixation sectioning Microtome Sectioning (4-5 µm) fixation->sectioning staining IHC Staining Protocol (Deparaffinization to DAB) sectioning->staining imaging Microscopy & Digital Image Acquisition staining->imaging analysis Quantitative Analysis (e.g., H-Score) imaging->analysis end Data Interpretation analysis->end Logical_Framework cluster_intervention Intervention & Effect cluster_analysis Analysis & Hypothesis This compound This compound Administration antagonism NTS1 Antagonism (Signal Blockade) This compound->antagonism cellular_effect Downstream Cellular Effect (e.g., ↓ Proliferation) antagonism->cellular_effect hypothesis Hypothesis: Does chronic blockade alter NTS1 protein levels? antagonism->hypothesis ihc Immunohistochemistry (IHC) for NTS1 Protein hypothesis->ihc quantification Quantification of NTS1 Expression (H-Score Analysis) ihc->quantification

References

Application Notes and Protocols for Calcium Mobilization Assay Using SR-48692

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-48692 is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTS1).[1] Neurotensin (NT), a tridecapeptide, exerts its physiological effects by binding to G-protein coupled receptors (GPCRs), primarily NTS1. Activation of NTS1 by NT stimulates the Gq alpha subunit of the heterotrimeric G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[2][3][4] This transient increase in intracellular Ca2+ concentration can be readily measured using fluorescent calcium indicators, such as Fluo-4 AM, making it a robust method for screening and characterizing NTS1 receptor antagonists like SR-48692.

These application notes provide a detailed protocol for utilizing SR-48692 in a cell-based calcium mobilization assay to determine its antagonist activity at the NTS1 receptor.

Data Presentation

Table 1: In Vitro Activity of SR-48692
ParameterCell LineAgonistSR-48692 ValueReference
IC50 (Binding)HT-29125I-labeled neurotensin30.3 ± 1.5 nM[5]
IC50 (Binding)NCI-H209125I-labeled neurotensin200 nM[6]
pA2HT-29Neurotensin8.13 ± 0.03[5]
IC50 (Ca2+ Mobilization)NCI-H209Neurotensin (10 nM)5 µM (antagonized response)[6]
Apparent Affinity (Ke)NTS1-expressing cells-36 nM[1]

Note: IC50 values from binding assays represent the concentration of SR-48692 required to inhibit 50% of radiolabeled neurotensin binding. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Signaling Pathway

The following diagram illustrates the neurotensin-induced calcium mobilization pathway and the inhibitory action of SR-48692.

Neurotensin Signaling Pathway Neurotensin-Induced Calcium Mobilization and SR-48692 Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NT Neurotensin (Agonist) NTS1 NTS1 Receptor NT->NTS1 Binds and Activates SR48692 SR-48692 (Antagonist) SR48692->NTS1 Binds and Inhibits Gq Gq Protein NTS1->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 Generates IP3R IP3 Receptor IP3->IP3R Binds and Opens Ca_ER Ca2+ (ER Store) Ca_cyto Increased Cytosolic Ca2+ Ca_ER->Ca_cyto Increases IP3R->Ca_ER Releases Fluo4 Fluo-4 Ca_cyto->Fluo4 Binds to Fluorescence Fluorescence Signal Fluo4->Fluorescence Emits

Caption: Neurotensin signaling pathway leading to calcium mobilization and its inhibition by SR-48692.

Experimental Protocols

Calcium Mobilization Assay Protocol

This protocol is designed for a 96-well or 384-well plate format and utilizes the calcium-sensitive dye Fluo-4 AM.[7][8][9]

Materials:

  • NTS1-expressing cells (e.g., HT-29, CHO-K1 stably expressing NTS1)

  • Cell culture medium (e.g., DMEM, Ham's F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • SR-48692

  • Neurotensin (NT)

  • Fluo-4 AM

  • Pluronic F-127

  • Probenecid (B1678239)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Black-walled, clear-bottom 96-well or 384-well microplates

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Protocol Steps:

  • Cell Culture and Plating:

    • Culture NTS1-expressing cells in appropriate medium supplemented with FBS and antibiotics.

    • The day before the assay, harvest cells and seed them into black-walled, clear-bottom microplates at a density of 40,000 to 80,000 cells per well for a 96-well plate or 10,000 to 20,000 cells per well for a 384-well plate.[10]

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Preparation of Reagents:

    • SR-48692 Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of SR-48692 in DMSO.

    • Neurotensin Stock Solution: Prepare a stock solution of neurotensin in an appropriate buffer (e.g., water with 0.1% BSA).

    • Fluo-4 AM Loading Buffer: Prepare a 1 mM Fluo-4 AM stock solution in anhydrous DMSO. On the day of the assay, prepare the loading buffer by diluting the Fluo-4 AM stock solution in HBSS with 20 mM HEPES and 2.5 mM probenecid to a final concentration of 2-5 µM.[7] Adding a small amount of Pluronic F-127 (e.g., 0.02%) can aid in dye loading.[7]

    • Compound Plates: Prepare serial dilutions of SR-48692 in HBSS with 20 mM HEPES. Also, prepare a solution of neurotensin at a concentration that elicits a submaximal response (e.g., EC80) for the antagonist assay.

  • Dye Loading:

    • Remove the culture medium from the cell plates.

    • Wash the cells once with HBSS.

    • Add 100 µL (96-well) or 25 µL (384-well) of Fluo-4 AM loading buffer to each well.[10]

    • Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.[9]

  • Calcium Mobilization Assay (Antagonist Mode):

    • Place the dye-loaded cell plate into the fluorescence plate reader.

    • Set the reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[9]

    • Add the prepared dilutions of SR-48692 to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

    • After the pre-incubation, add the neurotensin solution to stimulate the cells.

    • Continuously record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Plot the percentage of inhibition of the neurotensin response against the concentration of SR-48692.

    • Determine the IC50 value of SR-48692 by fitting the data to a four-parameter logistic equation.

Experimental Workflow

The following diagram outlines the key steps in the calcium mobilization assay workflow.

Calcium Mobilization Assay Workflow Experimental Workflow for Calcium Mobilization Assay cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Data Analysis Phase A Seed NTS1-expressing cells in microplate B Incubate overnight A->B E Wash cells and add Fluo-4 AM loading buffer B->E C Prepare SR-48692 and Neurotensin solutions G Pre-incubate with SR-48692 C->G D Prepare Fluo-4 AM loading buffer D->E F Incubate for dye loading E->F F->G H Stimulate with Neurotensin and measure fluorescence G->H I Calculate change in fluorescence H->I J Plot dose-response curve I->J K Determine IC50 value J->K

Caption: A step-by-step workflow for the SR-48692 calcium mobilization assay.

Conclusion

The calcium mobilization assay is a reliable and high-throughput method for characterizing the antagonist properties of compounds like SR-48692 at the NTS1 receptor. The provided protocols and data serve as a comprehensive guide for researchers in pharmacology and drug discovery to effectively utilize this assay in their studies. Careful optimization of cell density, dye loading conditions, and compound concentrations will ensure the generation of high-quality, reproducible data.

References

Application Notes and Protocols for Electrophysiology Recording with Meclinertant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Clarification

These application notes provide a comprehensive guide to utilizing Meclinertant (also known as SR 48692) in electrophysiological studies. It is critical to note that this compound is a selective, non-peptide antagonist of the neurotensin (B549771) receptor NTS1 [1][2][3]. The initial reference to "tachykinin" in the topic is addressed herein by providing information on the distinct tachykinin NK1 receptor signaling pathway for clarity and comparative purposes. This document will focus on the application of this compound in the context of the neurotensin system.

Neurotensin (NT) is a 13-amino acid neuropeptide that functions as a neuromodulator in the central nervous system, influencing various physiological processes[2]. Its effects are primarily mediated through the high-affinity G protein-coupled receptor, NTS1[2]. Electrophysiological studies have demonstrated that NT predominantly exerts excitatory effects on various neuronal populations[4]. This compound serves as a valuable pharmacological tool to investigate the physiological roles of the neurotensin system by selectively blocking the actions of neurotensin at the NTS1 receptor.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the biological activity of this compound from various experimental paradigms.

Table 1: In Vitro Binding and Functional Antagonism of this compound (SR 48692)

ParameterSpecies/Cell LineAssay TypeValueReference
IC50 Guinea Pig Brain[¹²⁵I]-NT Binding0.99 ± 0.14 nM[2][3]
Rat Mesencephalic Cells[¹²⁵I]-NT Binding4.0 ± 0.4 nM[2][3]
Transfected COS-7 Cells (rat NTS1)[¹²⁵I]-NT Binding7.6 ± 0.6 nM[2][3]
HT-29 Cells[¹²⁵I]-NT Binding15.3 nM
N1E115 Cells[¹²⁵I]-NT Binding20.4 nM
Guinea Pig Striatal SlicesNT-stimulated [³H]dopamine release0.46 ± 0.02 nM[2][3]
pA2 (-log Kapp) HT-29 CellsNT-induced Ca²⁺ mobilization8.13 ± 0.03[2][3]
Ke (apparent affinity) NTS1 ReceptorRadioligand Binding36 nM
Kd Transfected LTK- Cells (rat NTS1)[³H]SR 48692 Binding3.4 nM[5]

Table 2: Electrophysiological Effects of this compound (SR 48692) Antagonism

PreparationNeuron TypeAgonistThis compound (SR 48692) ConcentrationObserved EffectReference
Rat Substantia Nigra SlicesDopamine-sensitive neuronsNeurotensin(8-13) (B549770)1 µMBlockade of NT-induced increase in firing rate.[6]
4.9 µM (Equilibrium Constant)Antagonism of neurotensin(8-13) responses.[7]
Guinea-pig Mesencephalic SlicesDopaminergic neuronsNeurotensin (300 nM)100 nMSelective inhibition of the slow component of the NT response; half-time of recovery reduced by 71 ± 6%.[8]
Neurotensin fragment (8-13) (300 nM)100 nMHalf-time of recovery reduced by 65 ± 5%.[8]

Signaling Pathways

To elucidate the molecular mechanisms involved, diagrams of both the Neurotensin NTS1 receptor and the Tachykinin NK1 receptor signaling pathways are provided below.

NTS1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Neurotensin Neurotensin NTS1 NTS1 Receptor Neurotensin->NTS1 Binding Gq Gαq NTS1->Gq Gialpha Gαi/o NTS1->Gialpha PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase Gialpha->AC Inhibits ERK ERK1/2 Activation Gialpha->ERK via c-Src PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->ERK cAMP ↓ cAMP AC->cAMP This compound This compound (SR 48692) This compound->NTS1 Antagonizes

Neurotensin NTS1 Receptor Signaling Pathway.

NK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular SubstanceP Substance P NK1R NK1 Receptor SubstanceP->NK1R Binding Gq11 Gαq/11 NK1R->Gq11 PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Mobilization IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Cascade (ERK1/2, p38) PKC->MAPK Activates NFkB NF-κB Activation MAPK->NFkB Activates ProInflammatory_Cytokines Pro-inflammatory Cytokine Production NFkB->ProInflammatory_Cytokines Leads to

Tachykinin NK1 Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for key electrophysiology experiments are provided below.

Protocol 1: Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol is designed to measure the effect of this compound on neurotensin-induced changes in neuronal excitability and membrane currents.

1. Materials and Solutions:

  • This compound (SR 48692) Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. Dilute to the final desired concentration in artificial cerebrospinal fluid (aCSF) on the day of the experiment. The final DMSO concentration should be kept below 0.1%.

  • Neurotensin (or agonist) Stock Solution: Prepare a 1 mM stock solution in sterile water. Store at -20°C and dilute to the final concentration in aCSF before use.

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.2 MgSO₄, 2.5 CaCl₂, 1.25 NaH₂PO₄, 26 NaHCO₃, and 10 D-glucose. Bubble continuously with 95% O₂ / 5% CO₂.

  • Internal Pipette Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

2. Brain Slice Preparation:

  • Anesthetize the animal (e.g., rodent) according to approved institutional protocols.

  • Rapidly decapitate and dissect the brain in ice-cold, oxygenated aCSF.

  • Prepare 300-400 µm thick coronal or sagittal slices of the brain region of interest using a vibratome.

  • Transfer slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 1 hour before recording.

3. Recording Procedure:

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min at room temperature or 32-34°C.

  • Visually identify neurons using an upright microscope with DIC optics.

  • Obtain a gigaohm seal (>1 GΩ) and establish a whole-cell configuration.

  • Current-Clamp: Record the resting membrane potential and spontaneous firing. Apply depolarizing current steps to elicit action potentials.

  • Voltage-Clamp: Hold the neuron at -70 mV to record inward currents.

  • Establish a stable baseline recording for 5-10 minutes.

  • Bath-apply the neurotensin agonist at a known effective concentration (e.g., 10-100 nM) and record the response (depolarization, increased firing rate, or inward current).

  • After washing out the agonist, pre-incubate the slice with this compound (e.g., 100 nM - 1 µM) for 10-15 minutes.

  • Co-apply the neurotensin agonist with this compound and record the response to determine the antagonistic effect.

  • Perform a final washout of all drugs to observe recovery.

Whole_Cell_Patch_Clamp_Workflow start Start slice_prep Prepare Brain Slices start->slice_prep recovery Slice Recovery (1 hr) slice_prep->recovery transfer Transfer Slice to Recording Chamber recovery->transfer patch Obtain Whole-Cell Patch-Clamp Recording transfer->patch baseline Record Stable Baseline (5-10 min) patch->baseline agonist_app Apply Neurotensin Agonist baseline->agonist_app agonist_wash Washout Agonist agonist_app->agonist_wash antagonist_app Apply this compound agonist_wash->antagonist_app co_app Co-apply Agonist + this compound antagonist_app->co_app final_wash Final Washout co_app->final_wash end End final_wash->end

Whole-Cell Patch-Clamp Experimental Workflow.
Protocol 2: Extracellular Single-Unit Recording in Vivo or in Slices

This protocol is for assessing the effect of this compound on the firing rate of spontaneously active or sensory-evoked neurons.

1. Materials and Solutions:

  • This compound and Neurotensin solutions: Prepared as described in Protocol 1. For in vivo experiments, solutions for microiontophoresis or systemic administration should be prepared in appropriate vehicles.

  • Recording Electrodes: High-impedance glass or metal microelectrodes.

  • aCSF (for slice recordings): As described in Protocol 1.

2. In Vivo Preparation (if applicable):

  • Anesthetize the animal and place it in a stereotaxic frame.

  • Perform surgery to expose the brain region of interest.

  • Lower the recording electrode to the target area. A multi-barreled electrode can be used for simultaneous recording and drug application via microiontophoresis.

3. Slice Preparation (if applicable):

  • Prepare and maintain brain slices as described in Protocol 1.

4. Recording Procedure:

  • Isolate a single, spontaneously active neuron with a good signal-to-noise ratio.

  • Record the baseline firing rate for a stable period (e.g., 5-10 minutes).

  • Apply neurotensin via bath perfusion (in slices) or microiontophoresis (in vivo) and record the change in firing rate.

  • Allow for recovery to baseline firing rate.

  • Apply this compound and, after a pre-incubation period, re-apply neurotensin to observe the antagonistic effect.

  • Data analysis involves counting the number of spikes per unit of time (e.g., spikes/second) before, during, and after drug application.

Extracellular_Recording_Logic start Isolate Single Neuron baseline Record Baseline Firing Rate start->baseline apply_nt Apply Neurotensin baseline->apply_nt observe_nt Observe Change in Firing Rate apply_nt->observe_nt increase Firing Rate Increases observe_nt->increase Yes no_change No Change observe_nt->no_change No washout Washout Neurotensin increase->washout end Conclusion no_change->end apply_this compound Apply this compound washout->apply_this compound reapply_nt Re-apply Neurotensin apply_this compound->reapply_nt observe_blockade Observe Antagonism reapply_nt->observe_blockade blockade NT Effect is Blocked observe_blockade->blockade Yes no_blockade NT Effect Persists observe_blockade->no_blockade No blockade->end no_blockade->end

Logical Flow for Extracellular Recording Experiment.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting SR-48692 Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with SR-48692 precipitation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is SR-48692 and its mechanism of action?

A1: SR-48692 is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTS1). It functions by competitively inhibiting the binding of neurotensin (NT) to the NTS1 receptor.[1][2] This inhibition blocks downstream signaling pathways typically activated by NT, which are involved in various physiological and pathological processes.[1][3]

Q2: What are the primary causes of SR-48692 precipitation in experimental media?

A2: Precipitation of small molecules like SR-48692 in aqueous-based experimental media is often due to its limited aqueous solubility. Key factors contributing to this include the compound's hydrophobic nature, the concentration used, the composition of the media (e.g., pH, salt concentration), and the final concentration of the organic solvent (like DMSO) used to prepare the stock solution.[4]

Q3: What is the recommended solvent for dissolving SR-48692?

A3: SR-48692 is soluble in DMSO, with a maximum concentration of 11.74 mg/mL (20 mM) having been reported. It is common practice to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous experimental media.[4]

Q4: What are the optimal storage conditions for SR-48692 stock solutions?

A4: For long-term stability, it is recommended to store SR-48692 as a solid at +4°C. Once dissolved in an organic solvent like DMSO, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[4][5]

Troubleshooting Guide for SR-48692 Precipitation

If you are observing precipitation of SR-48692 in your experimental media, consider the following troubleshooting steps:

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock into aqueous media The final concentration of SR-48692 exceeds its solubility limit in the media.- Reduce the final concentration of SR-48692 in your experiment.- Increase the final percentage of DMSO in the media (while keeping it below cytotoxic levels, typically <0.5%).[4]- Perform a stepwise dilution of the stock solution into the media with vigorous mixing.
Cloudiness or precipitate formation over time in culture The compound may be unstable in the aqueous environment of the cell culture medium (pH ~7.4) or interacting with media components.[4]- Prepare fresh dilutions of SR-48692 immediately before each experiment.- Consider using serum-free media for the duration of the treatment, as serum proteins can sometimes interact with small molecules.[6]
Inconsistent experimental results Precipitation is leading to a lower effective concentration of the compound.- Visually inspect for precipitation before and during the experiment.- Centrifuge the media and measure the concentration of SR-48692 in the supernatant to determine the soluble amount.
Difficulty dissolving the lyophilized powder Inappropriate solvent or technique.- Ensure you are using a high-purity, anhydrous grade of DMSO.- Gentle warming (to 37°C) and vortexing can aid in dissolution.[5]

Experimental Protocols

Protocol 1: Preparation of SR-48692 Stock Solution

  • Weighing: Accurately weigh the desired amount of lyophilized SR-48692 powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to facilitate dissolution.

  • Aliquoting: Aliquot the stock solution into single-use, sterile vials to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.[5]

Protocol 2: Dilution of SR-48692 into Cell Culture Media

  • Thawing: Thaw a single-use aliquot of the SR-48692 DMSO stock solution at room temperature.

  • Pre-warming Media: Pre-warm the cell culture media to 37°C.

  • Serial Dilution (Recommended):

    • Perform a serial dilution of the DMSO stock in pre-warmed media to achieve the final desired concentration.

    • For example, to achieve a 10 µM final concentration from a 10 mM stock, first dilute 1:10 in media (to 1 mM), then 1:10 again (to 100 µM), and finally 1:10 to reach 10 µM.

    • Vortex or gently pipette to mix between each dilution step.

  • Direct Dilution (Use with Caution):

    • If direct dilution is necessary, add the required volume of the DMSO stock to a larger volume of pre-warmed media while vortexing to ensure rapid and thorough mixing.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture media is below cytotoxic levels (typically less than 0.5%).[4]

  • Immediate Use: Use the freshly prepared media containing SR-48692 immediately to minimize the risk of precipitation.

Visualizations

SR48692_Troubleshooting_Workflow start Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Reduce SR-48692 Concentration check_conc->reduce_conc Yes check_dmso Is the final DMSO concentration <0.1%? check_conc->check_dmso No end Precipitation Resolved reduce_conc->end inc_dmso Increase final DMSO (keep <0.5%) check_dmso->inc_dmso Yes check_dilution How was the dilution performed? check_dmso->check_dilution No inc_dmso->end serial_dilution Use Serial Dilution Method check_dilution->serial_dilution Direct Dilution check_media Are media components causing precipitation? check_dilution->check_media Serial Dilution serial_dilution->end serum_free Try Serum-Free Media check_media->serum_free serum_free->end

Caption: Troubleshooting workflow for SR-48692 precipitation.

NTSR1_Signaling_Pathway cluster_cell Cell Membrane NTSR1 NTS1 Receptor G_protein Gq/11 or Gi/o G-protein activation NTSR1->G_protein NT Neurotensin (NT) NT->NTSR1 Binds and Activates SR48692 SR-48692 SR48692->NTSR1 Binds and Inhibits PLC Phospholipase C (PLC) activation G_protein->PLC IP3_DAG IP3 and DAG production PLC->IP3_DAG Ca_PKC Increased intracellular Ca2+ and PKC activation IP3_DAG->Ca_PKC Downstream Downstream Cellular Responses Ca_PKC->Downstream

Caption: Simplified NTSR1 signaling pathway and the inhibitory action of SR-48692.

References

Technical Support Center: Optimizing Meclinertant Dosage to Reduce Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of Meclinertant (also known as SR-48692), a selective non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTS1). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, with a focus on optimizing dosage to minimize toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective antagonist of the neurotensin receptor 1 (NTS1).[1] It functions by competitively binding to NTS1, thereby blocking the downstream signaling pathways typically initiated by the endogenous ligand, neurotensin. This inhibition prevents a cascade of intracellular events, including the activation of G proteins, subsequent mobilization of intracellular calcium, and the activation of signaling pathways such as MAPK and NF-κB.

Q2: Is there an established LD50 or Maximum Tolerated Dose (MTD) for this compound?

A2: As of the latest review of publicly available literature, specific LD50 (median lethal dose) or MTD (Maximum Tolerated Dose) values for this compound have not been formally reported. Preclinical studies have noted that chronic administration in mice can lead to systemic toxicity and significant body weight loss, although specific dose-response data for these effects are limited. Researchers should perform dose-ranging studies to determine the optimal, non-toxic dose for their specific experimental model and conditions.

Q3: What are the known toxicities associated with this compound?

Q4: What are typical dosage ranges for in vitro and in vivo experiments with this compound?

A4: Dosage ranges for this compound can vary significantly depending on the experimental model.

  • In Vitro: In cell-based assays, this compound has been used at concentrations ranging from the low nanomolar (nM) to the micromolar (µM) range. For example, it has been shown to inhibit neurotensin binding with IC50 values of 15.3 nM and 20.4 nM in HT29 and N1E115 cell lines, respectively.

  • In Vivo: In animal studies, dosages have been reported in the range of 0.4 mg/kg per day to inhibit tumor xenograft proliferation in nude mice.[2] Another study used 1 mg/kg intraperitoneally in rats to investigate its effects on stress-induced colonic responses.[3]

Troubleshooting Guides

Problem: High level of cytotoxicity observed in in vitro experiments.
Possible Cause Troubleshooting Step
Dosage too high Perform a dose-response curve to determine the IC50 value for your specific cell line. Start with a wide range of concentrations (e.g., from 1 nM to 100 µM) to identify the optimal non-toxic working concentration.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically <0.1%). Run a solvent-only control to verify.
Cell line sensitivity Different cell lines can have varying sensitivities to this compound. If possible, test the compound on a panel of cell lines to understand its differential effects.
Contamination Check for microbial contamination in your cell cultures, as this can lead to cell death and confound results.
Problem: Adverse effects observed in animal models (e.g., weight loss, lethargy).
Possible Cause Troubleshooting Step
Dosage is above the MTD Conduct a dose-ranging study to determine the Maximum Tolerated Dose (MTD) in your specific animal model. Start with a low dose and escalate until signs of toxicity are observed. Monitor animals daily for clinical signs of toxicity.
Route of administration The route of administration (e.g., oral, intraperitoneal, intravenous) can significantly impact the bioavailability and toxicity of the compound. If toxicity is observed, consider exploring alternative routes of administration that may offer a better therapeutic window.
Chronic administration effects Chronic daily dosing may lead to cumulative toxicity. Consider alternative dosing schedules, such as intermittent dosing (e.g., every other day), to reduce the overall drug exposure.
Vehicle-related toxicity The vehicle used to dissolve and administer this compound could be causing adverse effects. Always include a vehicle-only control group to assess the toxicity of the vehicle itself.

Data Presentation

Table 1: Summary of In Vitro this compound Concentrations and Effects

Cell LineConcentration RangeObserved EffectReference
HT2915.3 nM (IC50)Inhibition of neurotensin binding
N1E11520.4 nM (IC50)Inhibition of neurotensin binding
NCI-H209, H3451 µMInhibition of cell proliferation[2]
HT-295 µMAntagonism of neurotensin-induced calcium elevation[2]

Table 2: Summary of In Vivo this compound Dosages and Observed Effects

Animal ModelDosageRoute of AdministrationObserved Effect/ToxicityReference
Nude Mice0.4 mg/kg/dayNot specifiedInhibition of NCI-H209 xenograft proliferation[2]
Rats1 mg/kgIntraperitonealInhibition of stress-mediated colonic mucin and prostaglandin (B15479496) E2 secretion[3]
RatsNot specifiedOralPrevention of neurotensin-induced blood pressure changes[4]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a general procedure for determining the cytotoxic effects of this compound on a cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (SR-48692)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the results to determine the IC50 value.

Protocol 2: In Vivo Acute Toxicity Study in Mice

This protocol provides a general framework for an acute toxicity study to determine the potential toxicity of a single dose of this compound in mice.

Materials:

  • Healthy, young adult mice of a single strain

  • This compound (SR-48692)

  • Appropriate vehicle for administration (e.g., saline, corn oil)

  • Animal balance

  • Dosing needles and syringes

Procedure:

  • Animal Acclimation: Acclimate the animals to the laboratory conditions for at least one week before the study.

  • Dose Grouping: Divide the animals into several groups (e.g., 5 animals per sex per group). One group will serve as the vehicle control, and the other groups will receive escalating single doses of this compound.

  • Dose Preparation and Administration: Prepare the dosing solutions of this compound in the chosen vehicle. Administer a single dose to each animal according to its group assignment via the intended route of administration (e.g., oral gavage, intraperitoneal injection).

  • Clinical Observations: Observe the animals continuously for the first few hours post-dosing and then daily for 14 days. Record any signs of toxicity, including changes in behavior, appearance, and physiological functions.

  • Body Weight Measurement: Record the body weight of each animal before dosing and at regular intervals throughout the 14-day observation period.

  • Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy to examine for any abnormalities in organs and tissues.

  • Data Analysis: Analyze the data for mortality, clinical signs of toxicity, body weight changes, and gross pathological findings to identify a potential dose-related toxicity profile.

Visualizations

Meclinertant_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NTS1 NTS1 Receptor G_protein Gq, Gi/o, Gs NTS1->G_protein Activates Neurotensin Neurotensin (Agonist) Neurotensin->NTS1 Binds and Activates This compound This compound (Antagonist) This compound->NTS1 Binds and Blocks PLC PLC G_protein->PLC MAPK_Pathway MAPK Pathway (ERK1/2) G_protein->MAPK_Pathway NFkB_Pathway NF-κB Pathway G_protein->NFkB_Pathway Ca2 ↑ Intracellular Ca2+ PLC->Ca2 Cellular_Response Cellular Response (Proliferation, Survival, etc.) Ca2->Cellular_Response MAPK_Pathway->Cellular_Response NFkB_Pathway->Cellular_Response Experimental_Workflow Start Start: In Vitro Cytotoxicity Assay Cell_Seeding 1. Seed cells in a 96-well plate Start->Cell_Seeding Adherence 2. Allow cells to adhere overnight Cell_Seeding->Adherence Treatment 3. Treat cells with varying concentrations of this compound Adherence->Treatment Incubation 4. Incubate for 24, 48, or 72 hours Treatment->Incubation MTT_Addition 5. Add MTT reagent Incubation->MTT_Addition Formazan_Formation 6. Incubate for 2-4 hours MTT_Addition->Formazan_Formation Solubilization 7. Add solubilization solution Formazan_Formation->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 9. Analyze data and determine IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End Troubleshooting_Logic High_Toxicity High Toxicity Observed? In_Vitro In Vitro Experiment? High_Toxicity->In_Vitro Yes In_Vivo In Vivo Experiment? High_Toxicity->In_Vivo No Check_Dose Check Dose-Response In_Vitro->Check_Dose Yes Determine_MTD Determine MTD In_Vivo->Determine_MTD Yes Check_Solvent Check Solvent Toxicity Check_Dose->Check_Solvent Check_Cell_Line Consider Cell Line Sensitivity Check_Solvent->Check_Cell_Line Check_Route Evaluate Route of Administration Determine_MTD->Check_Route Check_Schedule Optimize Dosing Schedule Check_Route->Check_Schedule

References

Potential off-target effects of SR-48692

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SR-48692.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SR-48692?

A1: SR-48692, also known as Meclinertant, is a potent and selective, non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTS1).[1][2] It competitively inhibits the binding of neurotensin (NT) to the NTS1 receptor.[3][4]

Q2: How selective is SR-48692 for the NTS1 receptor over the NTS2 receptor?

A2: SR-48692 is selective for the NTS1 receptor over the NTS2 receptor. It has an apparent affinity (Ke) of 36 nM for the NTS1 receptor.[3] In contrast, the NTS2 receptor agonist, levocabastine, has been shown to have minimal effect on specific ¹²⁵I-NT binding in cells expressing NTS1 receptors, suggesting SR-48692's selectivity.[5]

Q3: Are there any known off-target effects of SR-48692?

A3: While SR-48692 is characterized as a selective NTS1 antagonist, some studies have noted potential systemic toxicity and body weight loss with chronic administration in mice. These effects could be due to the disruption of normal neurotensin signaling or potentially unidentified off-target interactions. At higher concentrations, SR-48692 can also displace ¹²⁵I-labeled neurotensin from low-affinity, levocabastine-sensitive binding sites.

Q4: In what cellular assays has the antagonistic activity of SR-48692 been demonstrated?

A4: The antagonistic activity of SR-48692 has been well-documented in several functional assays. It has been shown to competitively antagonize neurotensin-induced intracellular calcium mobilization in HT-29 cells.[4][5] Additionally, it blocks the neurotensin-stimulated release of dopamine (B1211576) in guinea pig striatal slices.[4]

Q5: What are the known in vivo effects of SR-48692?

A5: In vivo, SR-48692 has been shown to be orally bioavailable and has a long duration of action.[3][4] It can reverse the turning behavior induced by intrastriatal injection of neurotensin in mice.[4] It has also been shown to prevent the biphasic depressor-pressor effect on mean arterial blood pressure induced by neurotensin in rats.[6] However, it did not significantly modify other apomorphine-induced effects like climbing, hypothermia, or stereotypies in rodents. Some studies have shown that SR-48692 does not affect the behavioral responses to dopamine D1 receptor agonists.[7]

Troubleshooting Guide

Problem 1: Inconsistent IC50 values in radioligand binding assays.

  • Possible Cause 1: Variation in membrane preparations. The density of NTS1 receptors can vary between different tissues, cell lines, and even between different passages of the same cell line.

    • Solution: Always perform a protein concentration assay (e.g., Bradford or BCA) on your membrane preparations and normalize the amount of protein used in each well. If possible, use a cell line with stable, high-level expression of the NTS1 receptor.

  • Possible Cause 2: Radioligand degradation. The radiolabeled neurotensin can degrade over time, leading to reduced binding and inconsistent results.

    • Solution: Aliquot your radioligand upon receipt and store it at the recommended temperature. Avoid repeated freeze-thaw cycles. Perform a quality control check of the radioligand if you suspect degradation.

  • Possible Cause 3: Issues with non-specific binding. High non-specific binding can obscure the specific binding signal and lead to inaccurate IC50 calculations.

    • Solution: Ensure you are using a sufficiently high concentration of unlabeled neurotensin to define non-specific binding. You can also try pre-treating your filters with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding to the filter itself.

Problem 2: No observable antagonism of neurotensin-induced calcium mobilization.

  • Possible Cause 1: Low NTS1 receptor expression. The cell line you are using may not express a sufficient number of functional NTS1 receptors to produce a robust calcium signal.

    • Solution: Verify the expression of NTS1 receptors in your cell line using a method like qPCR or western blotting. Consider using a cell line known to express high levels of NTS1, such as HT-29 or N1E-115 cells, or a stably transfected cell line.[3]

  • Possible Cause 2: Cell health and loading issues. Poor cell health or inefficient loading of the calcium-sensitive dye can lead to a weak or absent signal.

    • Solution: Ensure your cells are healthy and not overgrown. Optimize the dye loading conditions, including incubation time and temperature. Some cell lines may require the use of probenecid (B1678239) to prevent the efflux of the dye.

  • Possible Cause 3: Incorrect concentration of SR-48692 or neurotensin. The concentrations of the antagonist and agonist may not be in the optimal range to observe a competitive interaction.

    • Solution: Perform a full dose-response curve for neurotensin to determine its EC50 in your assay. When testing SR-48692, use a range of concentrations that bracket its expected Ki value.

Quantitative Data Summary

Table 1: In Vitro Binding Affinity of SR-48692

Tissue/Cell LineRadioligandParameterValue (nM)
Guinea Pig Brain¹²⁵I-NTIC500.99 ± 0.14
Rat Mesencephalic Cells¹²⁵I-NTIC504.0 ± 0.4
COS-7 Cells (rat NTS1)¹²⁵I-NTIC507.6 ± 0.6
Newborn Mouse Brain¹²⁵I-NTIC5013.7 ± 0.3
Newborn Human Brain¹²⁵I-NTIC5017.8 ± 0.9
Adult Human Brain¹²⁵I-NTIC508.7 ± 0.7
HT-29 Cells¹²⁵I-NTIC5030.3 ± 1.5
N1E-115 Cells¹²⁵I-NTIC5020.4
Adult Mouse Brain (low affinity)¹²⁵I-NTIC5034.8 ± 8.3
Adult Rat Brain (low affinity)¹²⁵I-NTIC5082.0 ± 7.4

Table 2: In Vitro Functional Potency of SR-48692

AssayCell Line/TissueParameterValue
Inhibition of K⁺-evoked [³H]dopamine releaseGuinea Pig Striatal SlicesIC500.46 ± 0.02 nM
Antagonism of NT-induced Ca²⁺ mobilizationHT-29 CellspA28.13 ± 0.03

Experimental Protocols

Radioligand Binding Assay (Competition)
  • Membrane Preparation: Homogenize tissues or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Membrane preparation, a fixed concentration of radiolabeled neurotensin (e.g., [³H]NT or ¹²⁵I-NT), and assay buffer.

    • Non-specific Binding: Membrane preparation, radiolabeled neurotensin, and a high concentration of unlabeled neurotensin (e.g., 1 µM).

    • Competition: Membrane preparation, radiolabeled neurotensin, and varying concentrations of SR-48692.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a blocking agent. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of SR-48692 and fit the data to a one-site competition model to determine the IC50 value.

Intracellular Calcium Mobilization Assay
  • Cell Culture: Plate cells expressing the NTS1 receptor in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer. Incubate according to the dye manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Baseline Measurement: After loading, wash the cells with assay buffer and measure the baseline fluorescence using a fluorescence plate reader.

  • Compound Addition: Add varying concentrations of SR-48692 to the wells and incubate for a short period. Then, add a fixed concentration of neurotensin (typically the EC80) to stimulate calcium release.

  • Signal Detection: Immediately after agonist addition, measure the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. To determine the antagonistic effect of SR-48692, plot the neurotensin-induced calcium response as a function of the SR-48692 concentration and calculate the IC50.

Visualizations

NTS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NTS1 NTS1 Receptor Gq Gαq NTS1->Gq Activates NT Neurotensin NT->NTS1 Binds & Activates SR48692 SR-48692 SR48692->NTS1 Binds & Inhibits PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK Pathway PKC->MAPK

Caption: NTS1 Receptor Signaling Pathway.

Off_Target_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Assessment start Start: Compound of Interest (SR-48692) receptor_panel Broad Receptor Binding Panel (e.g., GPCRs, Ion Channels) start->receptor_panel enzyme_panel Enzyme Inhibition Panel start->enzyme_panel data_analysis Data Analysis & Hit Validation receptor_panel->data_analysis enzyme_panel->data_analysis functional_assays Functional Assays for Hits pk_pd Pharmacokinetics & Pharmacodynamics functional_assays->pk_pd toxicology Toxicology Studies (e.g., dose-range finding) pk_pd->toxicology behavioral Behavioral Phenotyping toxicology->behavioral report Final Report: Off-Target Profile behavioral->report data_analysis->functional_assays

Caption: Experimental Workflow for Off-Target Effect Assessment.

References

Technical Support Center: Preparation of Stable Meclinertant Emulsions for In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and troubleshooting of stable Meclinertant emulsions for in vivo studies. Given that this compound is a poorly water-soluble compound, achieving a stable and uniform emulsion is critical for accurate and reproducible experimental outcomes.[1]

Frequently Asked Questions (FAQs)

Q1: Why is an emulsion formulation necessary for in vivo studies with this compound?

A1: this compound is practically insoluble in water, which poses a significant challenge for its administration in in vivo models where physiological compatibility is essential.[1] An emulsion formulation enhances the solubility and bioavailability of lipophilic drugs like this compound by dispersing the active pharmaceutical ingredient (API) in a lipid phase, which is then emulsified in an aqueous phase. This allows for uniform administration and can improve absorption.

Q2: What are the key components of a this compound emulsion?

A2: A typical oil-in-water (o/w) emulsion for a hydrophobic drug like this compound consists of:

  • Oil Phase: A biocompatible oil that serves as a solvent for this compound.

  • Aqueous Phase: Typically sterile water for injection or a buffered saline solution.

  • Emulsifier/Surfactant: A surface-active agent that stabilizes the emulsion by reducing interfacial tension between the oil and water phases.[2]

  • Co-surfactant/Co-solvent (Optional): May be used to improve the solubility of the drug in the oil phase or to further stabilize the emulsion.[2]

Q3: What are the critical quality attributes of a this compound emulsion for in vivo use?

A3: The critical quality attributes to ensure safety, stability, and efficacy include:

  • Droplet Size: A small and uniform droplet size (typically in the nanometer to low micrometer range) is crucial for stability and bioavailability.[3][4]

  • Zeta Potential: This measurement indicates the surface charge of the droplets and is a key predictor of emulsion stability. A higher absolute zeta potential value generally signifies greater electrostatic repulsion between droplets, preventing aggregation.[5][6]

  • pH: The pH of the formulation should be within a physiologically acceptable range (typically 6.5-7.5) to avoid irritation at the site of administration.

  • Sterility: For parenteral administration, the emulsion must be sterile.

  • Homogeneity: The emulsion should be uniform in appearance without any signs of phase separation, creaming, or coalescence.[4][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Phase Separation (Oiling out) Insufficient emulsifier concentration; Inappropriate Hydrophilic-Lipophilic Balance (HLB) of the emulsifier; High energy input during homogenization leading to over-processing.Increase the concentration of the emulsifier. Select an emulsifier or a blend of emulsifiers with an appropriate HLB value for an oil-in-water emulsion (typically 8-18). Optimize homogenization time and speed.
Creaming (Formation of a concentrated layer of droplets) Difference in density between the oil and aqueous phases; Large droplet size.Reduce the droplet size through high-pressure homogenization or sonication.[4] Increase the viscosity of the continuous (aqueous) phase by adding a viscosity-modifying agent like glycerol (B35011) or a biocompatible polymer.
Flocculation (Clumping of droplets) Insufficient electrostatic or steric repulsion between droplets.Optimize the concentration of the emulsifier.[4] If using an ionic emulsifier, adjust the pH to increase the surface charge and zeta potential.
Coalescence (Merging of droplets to form larger ones) Inadequate emulsifier film around the droplets; High storage temperature.Ensure complete coverage of the oil droplets with the emulsifier by using an adequate concentration. Store the emulsion at a controlled, cool temperature (e.g., 2-8 °C), if stability data permits.
Drug Precipitation Poor solubility of this compound in the chosen oil phase; Change in temperature during storage.Screen different biocompatible oils (e.g., soybean oil, medium-chain triglycerides) to find one with higher solubilizing capacity for this compound. Consider adding a co-solvent to the oil phase.

Experimental Protocols

Protocol 1: Preparation of a this compound Emulsion (Oil-in-Water)

This protocol describes a general method for preparing a small-scale this compound emulsion for preclinical in vivo studies.

Materials:

  • This compound powder

  • Soybean oil (or other suitable biocompatible oil)

  • Lecithin (B1663433) (or other suitable emulsifier)

  • Glycerol (optional, as a tonicity agent and viscosity modifier)

  • Sterile water for injection

Procedure:

  • Preparation of the Oil Phase:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the this compound in the soybean oil. Gentle heating and vortexing may be required to facilitate dissolution. Ensure the drug is completely dissolved.

  • Preparation of the Aqueous Phase:

    • Disperse the lecithin in sterile water for injection.

    • If using, add glycerol to the aqueous phase.

  • Pre-emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously mixing using a high-shear mixer (e.g., rotor-stator homogenizer) at a moderate speed for 5-10 minutes to form a coarse pre-emulsion.

  • Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a set pressure (e.g., 15,000-20,000 psi) to reduce the droplet size to the desired range.

    • Alternatively, use a probe sonicator, ensuring the sample is kept cool in an ice bath to prevent degradation.

  • Sterilization (if for parenteral use):

    • Filter the final emulsion through a 0.22 µm sterile filter if the droplet size is sufficiently small. Note that this is often challenging for emulsions. Aseptic processing throughout the preparation is the preferred method.

  • Characterization:

    • Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the zeta potential to assess stability.

    • Visually inspect for any signs of instability.

Quantitative Data Summary
ParameterTarget RangeJustification
This compound Concentration 1-10 mg/mLDependent on the required dose for the in vivo study.
Oil Phase Content 5-20% (v/v)To adequately solubilize the drug and form a stable emulsion.
Emulsifier Concentration 1-5% (w/v)Sufficient to stabilize the oil droplets and prevent coalescence.
Droplet Size (Z-average) 100-500 nmSmaller droplets generally lead to better stability and potentially enhanced bioavailability.[3]
Polydispersity Index (PDI) < 0.3Indicates a narrow and uniform droplet size distribution, which is desirable for stability.
Zeta Potential > |±30| mVA higher absolute value indicates greater electrostatic repulsion and better stability.
pH 6.5-7.5Ensures physiological compatibility and minimizes irritation.

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_emulsification Emulsification Process cluster_characterization Characterization drug This compound Powder oil_phase Oil Phase drug->oil_phase Dissolve oil Soybean Oil oil->oil_phase emulsifier Lecithin aq_phase Aqueous Phase emulsifier->aq_phase Disperse water Sterile Water water->aq_phase pre_emulsion Pre-emulsification (High-Shear Mixing) oil_phase->pre_emulsion aq_phase->pre_emulsion homogenization Homogenization (High-Pressure) pre_emulsion->homogenization final_emulsion Stable this compound Emulsion homogenization->final_emulsion dls Droplet Size (DLS) zeta Zeta Potential visual Visual Inspection final_emulsion->dls final_emulsion->zeta final_emulsion->visual

Caption: Workflow for the preparation and characterization of a this compound emulsion.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling NT Neurotensin (NT) NTSR1 NTSR1 Receptor NT->NTSR1 Activates G_protein Gq/11 NTSR1->G_protein Activates This compound This compound This compound->NTSR1 Antagonizes PLC Phospholipase C (PLC) G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Proliferation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of the Neurotensin Receptor 1 (NTSR1) and the antagonistic action of this compound.

References

SR-48692 storage conditions and shelf life

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with SR-48692. Below you will find guidance on storage, stability, and troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for SR-48692?

A1: SR-48692 should be stored at +4°C for optimal stability.[1] It is supplied as a solid.[2]

Q2: What is the shelf life of SR-48692?

A2: The manufacturer does not provide a specific shelf life for SR-48692. For batch-specific data, it is recommended to refer to the Certificate of Analysis provided with the product. To ensure the compound's integrity, it is crucial to store it as recommended and handle it properly.

Q3: How should I prepare stock solutions of SR-48692?

A3: SR-48692 is soluble in DMSO up to 20 mM.[2] To prepare a stock solution, dissolve the solid compound in the appropriate volume of DMSO. It is advisable to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[3]

Q4: Is SR-48692 orally bioavailable?

A4: Yes, SR-48692 is orally bioavailable.[1]

Storage and Stability

Proper storage is critical to maintain the integrity and activity of SR-48692. The following table summarizes the key storage and solubility information.

ParameterRecommendationSource(s)
Storage Temperature +4°C[1]
Form Solid[2]
Solubility Soluble in DMSO to 20 mM[2]
Stock Solution Storage Prepare single-use aliquots and store at -80°C.[3]

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments using SR-48692.

Problem Potential Cause Suggested Solution
Inconsistent or weaker than expected results Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to the degradation of SR-48692.Ensure the compound is stored at +4°C as a solid and that stock solutions in DMSO are aliquoted and stored at -80°C to minimize freeze-thaw cycles.[3]
Inaccurate Concentration: The actual concentration of the working solution may be lower than calculated due to adsorption to plasticware.Use low-protein-binding microplates and pipette tips. Including a carrier protein like 0.1% Bovine Serum Albumin (BSA) in the assay buffer can also help prevent non-specific binding.[3]
Poor solubility in aqueous buffers Low Aqueous Solubility: SR-48692 is sparingly soluble in aqueous solutions.First, dissolve SR-48692 in DMSO to make a concentrated stock solution.[2] Then, dilute the stock solution into your aqueous experimental buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cellular viability and enzyme activity.
High variability in in vivo experiments Inconsistent Administration: The route and consistency of administration can significantly impact the bioavailability and observed effects.Ensure your injection technique is consistent for all subjects. Given its oral bioavailability, consider this route for administration to potentially reduce variability associated with injections.[1]

Experimental Protocols

Below are detailed methodologies for key experiments involving SR-48692.

Protocol 1: In Vitro Neurotensin (B549771) Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of SR-48692 for the neurotensin receptor 1 (NTS1).

  • Cell Culture: Culture HT-29 or N1E115 cells, which endogenously express NTS1, in appropriate media and conditions until they reach 80-90% confluency.

  • Membrane Preparation:

    • Wash cells with ice-cold PBS and scrape them into a homogenization buffer.

    • Homogenize the cells using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in a binding buffer.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of radiolabeled neurotensin (e.g., [125I]-neurotensin).

    • Add increasing concentrations of unlabeled SR-48692.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a specified time to reach equilibrium.

  • Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of SR-48692.

    • Calculate the IC50 value, which is the concentration of SR-48692 that inhibits 50% of the specific binding of the radioligand.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol measures the ability of SR-48692 to antagonize neurotensin-induced calcium release in cells expressing NTS1.

  • Cell Preparation:

    • Plate HT-29 cells in a black, clear-bottom 96-well plate and grow to confluency.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with varying concentrations of SR-48692 or vehicle control for a specified time.

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add a fixed concentration of neurotensin to stimulate calcium release.

    • Record the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity as a measure of intracellular calcium concentration.

    • Plot the response (change in fluorescence) against the concentration of SR-48692.

    • Determine the Ki value for SR-48692's antagonist activity.

Visualizations

Signaling Pathway of SR-48692 Action

SR48692_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotensin Neurotensin NTS1_Receptor NTS1 Receptor Neurotensin->NTS1_Receptor Binds & Activates SR48692 SR48692 SR48692->NTS1_Receptor Binds & Inhibits G_Protein Gq/11 NTS1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates

Caption: SR-48692 acts as an antagonist at the NTS1 receptor, blocking neurotensin-induced signaling.

Experimental Workflow for Calcium Mobilization Assay

Calcium_Mobilization_Workflow start Start plate_cells Plate HT-29 cells in 96-well plate start->plate_cells load_dye Load cells with calcium-sensitive dye plate_cells->load_dye wash_cells Wash cells to remove excess dye load_dye->wash_cells pre_incubate Pre-incubate with SR-48692 or vehicle wash_cells->pre_incubate read_baseline Measure baseline fluorescence pre_incubate->read_baseline add_nt Add Neurotensin to stimulate cells read_baseline->add_nt record_fluorescence Record fluorescence over time add_nt->record_fluorescence analyze_data Analyze data and calculate Ki record_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for assessing SR-48692's antagonism of neurotensin-induced calcium mobilization.

References

Technical Support Center: Meclinertant (SR 48692) Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals investigating the neurotensin (B549771) receptor 1 (NTS1) antagonist, Meclinertant (SR 48692). It addresses the potential challenges associated with its oral bioavailability and provides troubleshooting strategies and experimental guidance.

Frequently Asked Questions (FAQs)

Q1: Is this compound (SR 48692) orally bioavailable?

Q2: Why might this compound exhibit poor or variable oral bioavailability?

A2: While specific data for this compound is scarce, compounds with its characteristics (a complex, non-peptide small molecule) can face several challenges that limit oral bioavailability. These issues generally fall into two main categories:

  • Poor Aqueous Solubility: The drug may not dissolve effectively in the gastrointestinal fluids, which is a prerequisite for absorption. For complex organic molecules, low solubility is a common challenge[5][6].

  • Low Intestinal Permeability: The dissolved drug may not efficiently pass through the intestinal wall into the bloodstream. This can be due to molecular size, charge, or being an effluent transporter substrate (e.g., P-glycoprotein)[7][8].

  • Presystemic Metabolism: The compound may be metabolized in the intestinal wall (by enzymes like CYP3A4) or in the liver (first-pass metabolism) before it reaches systemic circulation[7][8].

Q3: My in vivo experiments with orally administered this compound are showing inconsistent results. What could be the cause?

A3: Inconsistent results with oral dosing can stem from several factors related to bioavailability:

  • Formulation and Vehicle: The choice of vehicle for dissolving or suspending this compound is critical. A simple aqueous suspension of a poorly soluble compound can lead to highly variable absorption.

  • Food Effects: The presence or absence of food in the gastrointestinal tract can significantly alter the absorption of a drug, either by changing GI motility, pH, or by direct interaction with the drug.

  • Animal-to-Animal Variability: Physiological differences between individual animals can lead to variations in drug absorption.

  • Dose Inaccuracy: For suspension formulations, ensuring a homogenous mixture is crucial for accurate dosing.

Q4: What general strategies can I explore to improve the oral bioavailability of a compound like this compound?

A4: A variety of formulation strategies can be employed to overcome the challenges of poor solubility and permeability. These include lipid-based formulations, particle size reduction, and the use of permeation enhancers. The choice of strategy depends on the specific physicochemical properties of the compound[5][6][7][9].

Troubleshooting Guide: Low Oral Exposure of this compound

This guide provides a structured approach to troubleshooting and improving the oral delivery of this compound in your experiments.

Problem / Observation Potential Cause Recommended Action / Experiment
High variability in plasma concentrations between subjects. Poor aqueous solubility leading to erratic dissolution.1. Characterize the compound's solubility at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the GI tract. 2. Test solubility-enhancing formulations such as amorphous solid dispersions or lipid-based systems (see Protocol 1).
Low Cmax and AUC despite a high oral dose. 1. Low Permeability. 2. High First-Pass Metabolism.1. Perform an in vitro permeability assay using a Caco-2 cell monolayer to assess intestinal permeability and identify potential P-gp efflux. 2. Conduct a metabolic stability assay using liver microsomes to determine the extent of first-pass metabolism.
Compound appears effective in vitro but shows no efficacy in vivo after oral dosing. Insufficient systemic exposure (plasma concentration does not reach the required therapeutic window).1. Develop a sensitive bioanalytical method to quantify this compound in plasma. 2. Perform a pilot pharmacokinetic study to determine key parameters (Cmax, Tmax, AUC) and confirm systemic exposure.
Precipitation of the compound is observed when the dosing vehicle is mixed with aqueous media. The vehicle is not suitable for maintaining solubility upon dilution in the GI tract.Explore self-emulsifying drug delivery systems (SEDDS) that form a fine emulsion upon contact with aqueous media, keeping the drug solubilized (see Protocol 1).

Experimental Protocols

Protocol 1: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a lipid-based system to improve its solubility and dissolution in the gastrointestinal tract.

Methodology:

  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, Plurol® Oleique CC 497).

    • Select an oil, surfactant, and co-surfactant that show high solubilizing capacity for this compound.

  • Ternary Phase Diagram Construction:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

    • For each mixture, titrate with water and observe the formation of emulsions.

    • Map the regions that form stable micro or nano-emulsions on a ternary phase diagram. This identifies robust formulation ratios.

  • Formulation Preparation:

    • Select a ratio from the stable emulsion region of the phase diagram.

    • Dissolve this compound in the oil/surfactant/co-surfactant mixture with gentle heating and stirring until a clear solution is obtained.

  • In Vitro Characterization:

    • Emulsification Study: Add the drug-loaded formulation to simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) under gentle agitation.

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using dynamic light scattering (DLS). A smaller droplet size (<200 nm) is generally preferred.

    • In Vitro Dissolution: Perform a dissolution test using a USP Type II apparatus in SGF and SIF to compare the release profile of the SEDDS formulation against a simple suspension of this compound.

Data Presentation

Table 1: General Formulation Strategies to Enhance Oral Bioavailability
StrategyMechanism of ActionKey AdvantagesKey DisadvantagesSuitable for Compounds with...
Lipid-Based Formulations (e.g., SEDDS) Maintains drug in a solubilized state; can enhance lymphatic uptake.[5][6]High drug loading possible; suitable for lipophilic drugs.Potential for GI side effects with high surfactant levels.Low aqueous solubility (BCS Class II/IV).
Amorphous Solid Dispersions Presents the drug in a high-energy, amorphous state, increasing solubility and dissolution rate.[9]Significant increase in apparent solubility.Risk of recrystallization over time, affecting stability.Poorly soluble, crystalline drugs (BCS Class II/IV).
Particle Size Reduction (Micronization/Nanonization) Increases the surface area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation.[9]Well-established and scalable technology.May not be effective for permeability-limited drugs; risk of particle aggregation.Low aqueous solubility (BCS Class II).
Use of Permeation Enhancers Reversibly open tight junctions between intestinal cells or fluidize the cell membrane to increase paracellular or transcellular transport.[7][8]Can improve the absorption of poorly permeable drugs.Potential for cytotoxicity and damage to the intestinal epithelium.Low intestinal permeability (BCS Class III/IV).

Visualizations

Diagram 1: Troubleshooting Workflow for Low Oral Bioavailability

G start Inconsistent or Low In Vivo Efficacy (Oral Dosing) pk_study Conduct Pilot PK Study (Quantify Plasma Levels) start->pk_study is_exposed Is Drug Detected in Plasma? pk_study->is_exposed solubility Assess Physicochemical Properties: - Aqueous Solubility (pH-dependent) - LogP is_exposed->solubility No permeability Assess Biological Properties: - Caco-2 Permeability - Metabolic Stability is_exposed->permeability Yes, but low low_sol Problem: Low Solubility solubility->low_sol low_perm Problem: Low Permeability permeability->low_perm sol_strat Implement Formulation Strategy: - Lipid-Based (SEDDS) - Solid Dispersion - Nanosizing low_sol->sol_strat perm_strat Implement Formulation Strategy: - Add Permeation Enhancers - Prodrug Approach low_perm->perm_strat retest Re-evaluate In Vivo PK and Efficacy sol_strat->retest perm_strat->retest

Caption: A logical workflow for diagnosing and addressing poor oral bioavailability.

Diagram 2: Mechanisms of Oral Absorption Enhancement

G cluster_0 Lumen (GI Tract) cluster_1 Intestinal Epithelium drug_susp Drug Suspension (Poor Solubility) drug_sol Solubilized Drug (Formulation) drug_susp->drug_sol Formulation Strategy (e.g., SEDDS) trans Transcellular (Passive Diffusion) drug_sol->trans Increased Concentration Gradient para Paracellular (Via Tight Junctions) drug_sol->para Permeation Enhancers efflux P-gp Efflux trans->efflux blood Systemic Circulation trans->blood para->blood

Caption: Key pathways and barriers for oral drug absorption.

References

Interpreting unexpected results in Meclinertant experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Meclinertant (SR-48692). The following information is designed to help interpret unexpected results and provide guidance on experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as SR-48692, is a potent and selective, non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTS1).[1] Its primary mechanism of action is to block the binding of the endogenous ligand, neurotensin (NT), to the NTS1 receptor, thereby inhibiting its downstream signaling pathways.[1]

Q2: What are the known downstream signaling pathways of the NTS1 receptor that this compound is expected to inhibit?

A2: The NTS1 receptor is a G protein-coupled receptor (GPCR) that can couple to multiple G proteins, including Gαq, Gαi1, GαoA, and Gα13. Activation of NTS1 by neurotensin can lead to the stimulation of inositol (B14025) phosphate (B84403) production, modulation of cAMP accumulation, and activation of the ERK1/2 pathway.[2] this compound is expected to antagonize these effects.

Q3: What are some potential reasons for observing a weaker than expected inhibitory effect of this compound?

A3: A weaker than expected effect could be due to several factors:

  • Compound Stability and Solubility: this compound is soluble in DMSO but not in water.[3] Improper dissolution or precipitation in aqueous buffers can significantly reduce its effective concentration.

  • Cell Line Specificity: The expression level of NTS1 can vary significantly between different cell lines, affecting the observed potency of this compound.

  • Ligand Competition: In experimental systems with high concentrations of endogenous neurotensin, higher concentrations of this compound may be required to achieve effective antagonism.

  • Assay Conditions: Suboptimal assay conditions, such as incorrect incubation times or temperatures, can affect the binding of this compound to the NTS1 receptor.

Q4: Can this compound exhibit off-target effects?

A4: While this compound is a selective antagonist for NTS1, like many small molecules, it has the potential for off-target effects, especially at high concentrations.[4][5][6] It is crucial to include appropriate controls, such as a cell line not expressing NTS1, to identify potential off-target activities. Some studies note that SR-48692 has a 10-30 times higher affinity for NTS1 than for NTS2.[7]

Troubleshooting Guide for Unexpected Results

This guide addresses specific unexpected outcomes you might encounter during your experiments with this compound.

Unexpected Result Potential Cause Troubleshooting Steps
No inhibitory effect of this compound is observed. 1. Inactive Compound: The this compound stock solution may have degraded. 2. Low Receptor Expression: The cell line used may have very low or no NTS1 expression. 3. Incorrect Assay Setup: The assay may not be sensitive enough to detect NTS1 signaling or its inhibition.1. Verify Compound Activity: Use a fresh batch of this compound and prepare a new stock solution. Confirm its activity with a positive control if available. 2. Confirm Receptor Expression: Verify NTS1 expression in your cell line using qPCR or Western blot. 3. Optimize Assay: Ensure your assay is validated for detecting NTS1 signaling. Consider using a different readout with a better signal-to-noise ratio.
This compound shows partial agonist activity. 1. Receptor Constitutive Activity: The NTS1 receptor in your cell system may exhibit basal (agonist-independent) activity. This compound could be acting as an inverse agonist, reducing this basal activity, which might be misinterpreted as partial agonism depending on the assay. 2. Biased Agonism: this compound might preferentially block one signaling pathway while having a minor activating effect on another.1. Assess Basal Activity: Measure the basal signaling of your NTS1-expressing cells in the absence of any ligand. Test this compound alone to see if it reduces this basal signal. 2. Profile Multiple Pathways: Investigate the effect of this compound on different downstream signaling pathways of NTS1 (e.g., calcium mobilization vs. β-arrestin recruitment).
High variability between replicate experiments. 1. Compound Precipitation: this compound may be precipitating out of the aqueous assay buffer. 2. Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or health can lead to inconsistent results. 3. Pipetting Errors: Inaccurate pipetting can lead to significant variability, especially when preparing serial dilutions.1. Check Solubility: Visually inspect your assay plates for any signs of compound precipitation. Consider using a lower final DMSO concentration or adding a surfactant. 2. Standardize Cell Culture: Use cells within a narrow passage number range and ensure consistent seeding density and confluency for all experiments. 3. Ensure Pipetting Accuracy: Calibrate your pipettes regularly and use proper pipetting techniques.
Unexpected toxicity observed in cell-based assays. 1. High DMSO Concentration: The final concentration of the vehicle (DMSO) in the culture medium may be toxic to the cells. 2. Off-Target Cytotoxicity: At high concentrations, this compound may have off-target effects that lead to cell death.1. Optimize Vehicle Concentration: Ensure the final DMSO concentration is at a non-toxic level, typically below 0.5%. 2. Determine IC50 for Toxicity: Perform a dose-response curve for this compound in a cell line that does not express NTS1 to assess off-target cytotoxicity.

Data Presentation

Table 1: Binding Affinity of this compound for Neurotensin Receptors

ReceptorSpeciesLigandActionParameterValueReference
NTS1Rat[3H]this compoundAntagonistpKd8.5[7]
NTS1HumanThis compoundAntagonistpKi8.4[7]
NTS1RatThis compoundAntagonistpKi8.0 - 8.6[7]
NTS1HumanThis compoundAntagonistpIC507.5 - 8.2[7]

pKd, pKi, and pIC50 are logarithmic measures of binding affinity or inhibitory concentration. Higher values indicate greater potency.

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on neurotensin-induced cell proliferation.

Materials:

  • NTS1-expressing cancer cell line (e.g., PANC-1)

  • Complete cell culture medium

  • This compound (SR-48692)

  • Neurotensin (NT)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the medium with a serum-free or low-serum medium and incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in the assay medium.

    • Pre-incubate the cells with different concentrations of this compound for 1 hour.

    • Add a fixed concentration of neurotensin (e.g., 10 nM) to the wells. Include control wells with no treatment, NT alone, and this compound alone.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: In Vivo Tumor Xenograft Study

Objective: To evaluate the in vivo efficacy of this compound in a mouse xenograft model of cancer.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • NTS1-expressing cancer cells

  • This compound (SR-48692)

  • Vehicle for in vivo administration

  • Calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject NTS1-expressing cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.

  • Tumor Measurement: Continue to measure tumor volume throughout the treatment period.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates between the this compound-treated group and the control group.

Mandatory Visualizations

G Neurotensin Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular NT Neurotensin NTS1 NTS1 Receptor NT->NTS1 Binds and Activates Gq Gq NTS1->Gq Activates This compound This compound This compound->NTS1 Binds and Inhibits PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK ERK1/2 Activation PKC->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified Neurotensin/NTS1 Signaling Pathway and the inhibitory action of this compound.

G Experimental Workflow for this compound Efficacy Testing start Start cell_culture Culture NTS1-expressing cells start->cell_culture in_vitro In Vitro Assay (e.g., MTT, Ca²⁺ flux) cell_culture->in_vitro in_vivo In Vivo Model (Xenograft) cell_culture->in_vivo treatment_vitro Treat with Neurotensin +/- This compound in_vitro->treatment_vitro treatment_vivo Treat with this compound or Vehicle in_vivo->treatment_vivo data_collection_vitro Measure cellular response treatment_vitro->data_collection_vitro data_collection_vivo Measure tumor growth treatment_vivo->data_collection_vivo analysis_vitro Analyze dose-response inhibition data_collection_vitro->analysis_vitro analysis_vivo Compare tumor growth curves data_collection_vivo->analysis_vivo conclusion Conclusion on this compound Efficacy analysis_vitro->conclusion analysis_vivo->conclusion

Caption: A generalized experimental workflow for assessing the efficacy of this compound.

References

SR-48692 batch-to-batch variability concerns

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SR-48692, a selective, non-peptide antagonist of the Neurotensin (B549771) Receptor 1 (NTS₁).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the handling and use of SR-48692 in various experimental settings.

Q1: My stock solution concentration of SR-48692 seems inaccurate, leading to inconsistent results. What could be the cause?

A1: A primary concern with batch-to-batch variability of SR-48692 is its potential for hydration. The molecular weight of a specific batch may vary due to the degree of hydration, which directly impacts the concentration of your stock solution if you are weighing out the solid compound.[1]

  • Troubleshooting Steps:

    • Always refer to the Certificate of Analysis (CofA) provided by the supplier for the batch-specific molecular weight. Do not rely on a generic molecular weight from online databases.

    • Recalculate the required mass of the compound for your desired stock concentration based on the batch-specific molecular weight.

    • If you are still experiencing inconsistencies, consider having the concentration of your stock solution verified analytically, for example, by using a spectrophotometer if the compound has a known extinction coefficient, or by analytical HPLC.

Q2: I am observing lower than expected potency or a complete lack of activity of SR-48692 in my cell-based assays. What are the possible reasons?

A2: This issue can arise from several factors, ranging from compound stability to assay conditions.

  • Troubleshooting Steps:

    • Compound Degradation: SR-48692, like many small molecules, can be susceptible to degradation. Ensure that your stock solutions are stored correctly, typically at -20°C or -80°C in an appropriate solvent like DMSO. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

    • Solubility Issues: While SR-48692 is soluble in DMSO, it may precipitate when diluted into aqueous assay buffers. Visually inspect your final dilutions for any signs of precipitation. If you suspect precipitation, you can try:

      • Lowering the final concentration of SR-48692.

      • Increasing the percentage of DMSO in your final assay buffer (be mindful of the solvent tolerance of your cells, typically not exceeding 0.1-0.5%).

      • Using a different buffer system.

    • Assay System Viability: Ensure that the cells used in your assay are healthy and that the NTS₁ receptors are expressed at a sufficient level. Run a positive control with a known NTS₁ agonist (e.g., Neurotensin) to confirm that the receptor and its signaling pathway are functional in your cells.

    • Incorrect Antagonist Concentration: Double-check your dilution calculations. For competitive assays, ensure you are using a concentration of SR-48692 that is appropriate for the known affinity of the compound and the concentration of the agonist you are trying to antagonize.

Q3: The results of my competitive binding assay with SR-48692 are not reproducible. What should I check?

A3: Reproducibility in competitive binding assays depends on meticulous technique and well-validated reagents.

  • Troubleshooting Steps:

    • Equilibrium Conditions: Ensure that your incubation time is sufficient to allow the binding of both the radioligand and SR-48692 to reach equilibrium. You may need to perform a time-course experiment to determine the optimal incubation time.

    • Reagent Quality: The quality of your radioligand and receptor preparation (cell membranes or whole cells) is critical. Use a fresh, high-purity radioligand and ensure your receptor preparation is of good quality and has been stored properly.

    • Non-Specific Binding: High non-specific binding can obscure your results. Make sure you are using an appropriate concentration of a non-labeled ligand to define non-specific binding.

    • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can lead to significant errors. Use calibrated pipettes and proper pipetting techniques.

Q4: How do I know if the observed effects of SR-48692 are specific to NTS₁ antagonism?

A4: While SR-48692 is a selective NTS₁ antagonist, it is good practice to include controls to confirm the specificity of its action.[1]

  • Experimental Controls:

    • Use a negative control compound: A structurally similar but inactive molecule, if available, can help rule out off-target effects.

    • Use a cell line that does not express NTS₁: If SR-48692 has no effect in these cells, it suggests that its activity is dependent on the presence of the NTS₁ receptor.

    • Rescue experiment: In a functional assay, demonstrate that the effect of SR-48692 can be overcome by increasing the concentration of the agonist (Neurotensin).

Quantitative Data Summary

The following tables summarize the reported in vitro binding affinities and potencies of SR-48692 across various experimental systems.

Table 1: SR-48692 IC₅₀ Values for Inhibition of [¹²⁵I]-Neurotensin Binding

Cell Line / TissueSpeciesIC₅₀ (nM)Reference
HT-29 cellsHuman15.3[1]
N1E115 cellsMouse20.4[1]
NCI-H209 cellsHuman200 (vs [¹²⁵I]-NT)[2]
Guinea pig brainGuinea pig0.99 ± 0.14[3]
Rat mesencephalic cellsRat4.0 ± 0.4[3]
COS-7 cells (rat NTS₁)-7.6 ± 0.6[3]
Newborn mouse brainMouse13.7 ± 0.3[3]
Newborn human brainHuman17.8 ± 0.9[3]
Adult human brainHuman8.7 ± 0.7[3]

Table 2: Other In Vitro Activity of SR-48692

ParameterSystemValueReference
Kₑ (apparent affinity)NTS₁ vs NTS₂36 nM for NTS₁[1]
pA₂ (-log Kₐₚₚ)HT-29 cells (Ca²⁺ mobilization)8.13 ± 0.03[3]
Kᵢ (vs [³H]SR-48692)LTK- cells (rat NTS₁)3.4 nM[4]

Signaling Pathway and Experimental Workflow Diagrams

NTS1_Signaling_Pathway NTS1 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotensin Neurotensin NTS1R NTS1 Receptor Neurotensin->NTS1R Binds and Activates SR-48692 SR-48692 SR-48692->NTS1R Binds and Inhibits Gq Gq NTS1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2+ Ca²⁺ Release ER->Ca2+ Ca2+->PKC Activates Downstream_Signaling Downstream Signaling (e.g., MAPK activation) PKC->Downstream_Signaling

Caption: NTS1 Receptor Signaling Pathway and SR-48692 Inhibition.

Competitive_Binding_Assay_Workflow Competitive Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Prep_Membranes Prepare Cell Membranes Expressing NTS1R Incubation Incubate Membranes, Radioligand, and SR-48692 (or vehicle) Prep_Membranes->Incubation Prep_Radioligand Prepare Radiolabeled Ligand (e.g., [¹²⁵I]-Neurotensin) Prep_Radioligand->Incubation Prep_SR48692 Prepare Serial Dilutions of SR-48692 Prep_SR48692->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Washing Wash Filters to Remove Non-specifically Bound Radioligand Filtration->Washing Counting Quantify Radioactivity on Filters Washing->Counting Analysis Data Analysis: Plot Competition Curve, Calculate IC₅₀ and Kᵢ Counting->Analysis

Caption: Workflow for a Competitive Radioligand Binding Assay.

Troubleshooting_Flowchart SR-48692 Troubleshooting Flowchart Start Inconsistent or Unexpected Results Check_CofA Did you use the batch-specific molecular weight from the CofA? Start->Check_CofA Recalculate Recalculate stock concentration and repeat experiment. Check_CofA->Recalculate No Check_Solubility Is the compound precipitating in the assay buffer? Check_CofA->Check_Solubility Yes Recalculate->Check_Solubility Adjust_Buffer Optimize buffer conditions (e.g., lower final concentration, adjust DMSO %). Check_Solubility->Adjust_Buffer Yes Check_Controls Are the positive and negative controls working as expected? Check_Solubility->Check_Controls No Adjust_Buffer->Check_Controls Troubleshoot_Assay Troubleshoot the assay system (cell health, receptor expression, reagent quality). Check_Controls->Troubleshoot_Assay No Consider_Specificity Consider specificity controls (e.g., NTS1-null cells). Check_Controls->Consider_Specificity Yes Check_Storage Was the compound stored correctly (aliquoted, protected from light, -20°C or -80°C)? Troubleshoot_Assay->Check_Storage Fresh_Stock Prepare a fresh stock solution from solid compound. Check_Storage->Fresh_Stock No Check_Storage->Consider_Specificity Yes Fresh_Stock->Check_CofA

Caption: Logical Flowchart for Troubleshooting SR-48692 Experiments.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay for NTS₁

This protocol is a representative method for determining the binding affinity of SR-48692 for the NTS₁ receptor using a filtration-based assay.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human NTS₁ receptor.

  • Radioligand: [¹²⁵I]-Neurotensin.

  • Unlabeled Ligand for Non-Specific Binding: Neurotensin.

  • Test Compound: SR-48692.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of SR-48692 in Assay Buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the [¹²⁵I]-Neurotensin in Assay Buffer to a final concentration that is approximately equal to its K₋ value for the NTS₁ receptor.

    • Prepare a high concentration of unlabeled Neurotensin (e.g., 1 µM) for determining non-specific binding.

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Total Binding: 50 µL of [¹²⁵I]-Neurotensin + 50 µL of Assay Buffer + 100 µL of cell membrane suspension.

      • Non-Specific Binding (NSB): 50 µL of [¹²⁵I]-Neurotensin + 50 µL of 1 µM Neurotensin + 100 µL of cell membrane suspension.

      • SR-48692 Competition: 50 µL of [¹²⁵I]-Neurotensin + 50 µL of SR-48692 dilution + 100 µL of cell membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

    • Wash the filters three times with 3-4 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the average NSB counts from the total binding and competition counts.

    • Plot the percentage of specific binding against the logarithm of the SR-48692 concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Calcium Mobilization Assay

This protocol describes a method to assess the antagonist activity of SR-48692 by measuring its ability to block Neurotensin-induced calcium release in cells expressing NTS₁.

Materials:

  • Cells: A cell line (e.g., CHO or HEK293) stably expressing the human NTS₁ receptor.

  • Calcium-sensitive dye: Fluo-4 AM or a similar dye.

  • Pluronic F-127.

  • Probenecid (B1678239).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Neurotensin.

  • Antagonist: SR-48692.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating:

    • Seed the NTS₁-expressing cells into the microplates at an appropriate density and allow them to adhere and grow overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in Assay Buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of SR-48692 in Assay Buffer.

    • Prepare a solution of Neurotensin in Assay Buffer at a concentration that elicits a submaximal (EC₈₀) response. This concentration should be determined in a prior agonist dose-response experiment.

  • Assay Measurement:

    • Wash the cells with Assay Buffer to remove excess dye.

    • Place the cell plate in the fluorescence plate reader.

    • The instrument will first add the SR-48692 dilutions (or vehicle) to the wells.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

    • The instrument will then add the EC₈₀ concentration of Neurotensin to the wells while simultaneously measuring the fluorescence signal in real-time.

  • Data Analysis:

    • The change in fluorescence intensity upon agonist addition corresponds to the intracellular calcium concentration.

    • Determine the inhibitory effect of SR-48692 by calculating the percentage reduction in the agonist-induced calcium response at each concentration of the antagonist.

    • Plot the percentage of inhibition against the logarithm of the SR-48692 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

References

Technical Support Center: Meclinertant Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide addresses potential issues related to cell line resistance to Meclinertant (SR-48692), a selective, non-peptide antagonist of the neurotensin (B549771) receptor NTS1.[1] While specific resistance mechanisms to this compound are not extensively documented, this guide draws upon established principles of acquired resistance to targeted cancer therapies, particularly from well-studied mTOR inhibitors, which share downstream signaling convergence in pathways like PI3K/AKT and MAPK.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as SR-48692, is a selective antagonist of the neurotensin receptor 1 (NTSR1).[1][2] It functions by blocking the binding of neurotensin (NTS) to this receptor. The NTS/NTSR1 complex is known to be overexpressed in several cancers and contributes to tumor growth, progression, and aggressiveness.[3][4] In some contexts, this compound has been shown to counteract cancer cell proliferation and enhance the efficacy of other chemotherapeutic agents like carboplatin.[4][5]

Q2: My cell line's sensitivity to this compound has decreased. What are the potential causes?

A decrease in sensitivity, characterized by an increase in the half-maximal inhibitory concentration (IC50), suggests the development of acquired resistance. While specific data for this compound is limited, common mechanisms for resistance to targeted therapies include:

  • Activation of Alternative Survival Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating another. A frequent cause of resistance to targeted inhibitors is the feedback activation of parallel signaling cascades, such as the MAPK (RAS-RAF-MEK-ERK) pathway.[6][7][8]

  • Reactivation of the Target Pathway: Cells may develop mechanisms to reactivate the signaling pathway downstream of the inhibited receptor. For instance, inhibition of mTORC1 (a key node in the PI3K/AKT pathway) can lead to a feedback loop that reactivates AKT, promoting cell survival.[9]

  • Target Mutation: Genetic mutations in the drug's target (in this case, NTSR1) could potentially alter the drug binding site, reducing the efficacy of this compound. This is a known mechanism of resistance for many kinase inhibitors.[10][11]

  • Drug Efflux: Increased expression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family (e.g., MRP2, ATP7A, ATP7B), can actively remove the drug from the cell, lowering its intracellular concentration and effectiveness.[4]

Q3: How can I confirm that my cell line has developed resistance?

The first step is to quantitatively measure the change in drug sensitivity. This is achieved by performing a dose-response assay to determine the IC50 value in your suspected resistant cells and comparing it to the parental (sensitive) cell line. A significant increase in the IC50 value is the primary indicator of resistance.

Q4: What is a typical feedback mechanism that could cause resistance?

A classic example observed with inhibitors of the PI3K/mTOR pathway is the relief of a negative feedback loop. Normally, a downstream effector of mTORC1, S6K1, phosphorylates and inhibits insulin (B600854) receptor substrate 1 (IRS-1), dampening PI3K signaling. When mTORC1 is blocked, this inhibition is removed, leading to increased IRS-1 levels, stronger PI3K signaling, and subsequent activation of pro-survival kinases like AKT and ERK.[6][7][12] This compensatory activation can override the inhibitory effect of the drug.

Section 2: Troubleshooting Guide

This guide provides a step-by-step approach to investigating suspected this compound resistance.

Issue 1: Increased IC50 Value Observed

Your cell viability assays show a rightward shift in the dose-response curve, indicating a higher concentration of this compound is required to inhibit cell growth.

Workflow for Investigating Resistance:

G cluster_0 Phase 1: Confirm Resistance cluster_1 Phase 2: Investigate Mechanism cluster_2 Phase 3: Overcome Resistance A Determine IC50 in Parental and Suspected Resistant Cells (See Protocol 1) B Compare IC50 Values A->B C Is IC50 Significantly Increased? B->C D Analyze Key Signaling Pathways (Western Blot - Protocol 2) C->D Yes E Assess p-AKT, p-S6K, p-ERK Levels +/- this compound Treatment D->E F Evidence of Pathway Reactivation (e.g., Increased p-ERK)? E->F G Sequence NTSR1 Gene (If pathway analysis is inconclusive) F->G No H Test Combination Therapy: This compound + MEK Inhibitor (e.g., Trametinib) F->H Yes I Test Combination Therapy: This compound + PI3K/mTOR Inhibitor (e.g., Dactolisib) F->I Yes

Caption: Workflow for confirming and investigating this compound resistance.

Troubleshooting Steps & Potential Solutions:

  • Confirm Resistance Phenotype:

    • Action: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 values for both the parental (sensitive) and the suspected resistant cell lines.[13] Run at least three biological replicates for statistical significance.

    • Expected Outcome: A resistant cell line will show a statistically significant increase in its IC50 value compared to the parental line.

  • Investigate Molecular Mechanisms:

    • Action 1: Analyze Signaling Pathways. The most common resistance mechanism is the activation of compensatory survival signals.[14][15] Use Western blotting to check the phosphorylation status (and therefore activation) of key proteins in the PI3K/AKT/mTOR and MAPK pathways.

      • Key proteins to probe: p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, p-ERK1/2 (Thr202/Tyr204), total ERK1/2.

      • Experimental design: Treat both parental and resistant cells with a fixed concentration of this compound (e.g., the original IC50 of the parental line) for various time points (e.g., 2, 6, 24 hours) and analyze the lysates.

    • Expected Outcome 1: Feedback Activation. You may observe that in resistant cells, this compound treatment fails to suppress p-AKT and p-S6, or worse, leads to an increase in p-ERK1/2 levels, indicating activation of the MAPK pathway as a bypass mechanism.[8][12]

    • Solution 1: Combination Therapy. If MAPK pathway activation is observed, a logical next step is to combine this compound with a MEK inhibitor (e.g., Trametinib, Selumetinib). This dual blockade can prevent the escape route and restore sensitivity.[6][14] Similarly, if the PI3K/AKT pathway is hyperactivated, combining with a PI3K or dual PI3K/mTOR inhibitor could be effective.[9][16]

    • Action 2: Sequence the Target. If signaling pathway analysis does not yield clear results, consider sequencing the NTSR1 gene in the resistant cell line to check for mutations in the drug-binding domain.

    • Expected Outcome 2: Target Mutation. A mutation may be identified that explains the lack of drug binding.

    • Solution 2: This is a more challenging form of resistance to overcome. A different antagonist that binds to a separate site on the receptor or targeting a downstream effector in the NTS pathway may be necessary.

Section 3: Data Presentation

Table 1: Example IC50 Values in Sensitive vs. Resistant Cells
Cell LineTreatmentIC50 (µM)Fold Change in Resistance
Parental LineThis compound0.5-
Resistant LineThis compound7.515x
Resistant LineThis compound + MEK Inhibitor (1 µM)0.81.6x
Table 2: Example Western Blot Densitometry (Relative Phosphorylation Levels)
Cell LineTreatment (24h)p-AKT / Total AKT (Fold Change)p-ERK / Total ERK (Fold Change)
ParentalVehicle1.01.0
ParentalThis compound (0.5 µM)0.31.1
ResistantVehicle1.21.8
ResistantThis compound (0.5 µM)1.14.5

Data are hypothetical and for illustrative purposes.

Section 4: Key Experimental Protocols

Protocol 1: Determining IC50 via MTT Assay

This protocol outlines the steps to measure the concentration of this compound that inhibits cell viability by 50%.[13]

Materials:

  • 96-well cell culture plates

  • Parental and suspected resistant cells

  • Complete culture medium

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Dilution: Prepare a serial dilution of this compound in complete culture medium. A common range would be from 100 µM down to 0.01 µM. Include a "vehicle only" control (e.g., DMSO at the same concentration as the highest drug dose).

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[13]

  • Measurement: Read the absorbance at 490 nm or 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the percent viability against the log of the drug concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.[17][18]

Protocol 2: Western Blotting for Phosphorylated Signaling Proteins

This protocol is for detecting changes in the activation state of key signaling proteins like AKT and ERK.[19][20][21]

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). (Note: Avoid milk for phospho-antibodies as it contains phosphoproteins like casein).[21]

  • Primary antibodies (e.g., rabbit anti-p-AKT Ser473, rabbit anti-p-ERK Thr202/Tyr204, and their total protein counterparts).

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer containing phosphatase and protease inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[22]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal for each sample to determine the relative level of activation.[23]

Section 5: Signaling Pathway Diagram

G cluster_0 Compensatory Pathway Activation in Drug Resistance RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT PI3K->RAS mTORC1 mTORC1 AKT->mTORC1 mTORC1->PI3K Upregulation upon mTORC1 inhibition S6K S6K mTORC1->S6K Proliferation1 Cell Growth & Proliferation S6K->Proliferation1 IRS1 IRS-1 S6K->IRS1 Negative Feedback RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation2 Cell Growth & Proliferation ERK->Proliferation2 Drug Targeted Inhibitor (e.g., mTORi) Drug->mTORC1 Inhibition IRS1->PI3K

References

Technical Support Center: Managing Meclinertant-Induced Side Effects in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the management of potential side effects induced by Meclinertant (also known as SR-48692) in preclinical animal studies. This compound is a selective, non-peptide antagonist of the neurotensin (B549771) receptor NTS1 and is utilized in research for its potential anxiolytic, anti-addictive, and memory-impairing effects.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective antagonist of the neurotensin receptor 1 (NTS1).[1] By blocking this receptor, it prevents the actions of the endogenous neuropeptide neurotensin.

Q2: What are the potential on-target side effects of this compound based on its mechanism of action?

A2: Given that neurotensin and the NTS1 receptor are involved in various physiological processes, antagonism of NTS1 signaling may lead to a range of on-target effects. Researchers should be aware of the potential for:

  • Central Nervous System (CNS) Effects: Neurotensin is involved in the modulation of dopamine (B1211576) signaling. Therefore, this compound may influence behaviors regulated by the dopaminergic system. Studies have shown that this compound can affect conditioned avoidance and psychostimulant-induced hyperactivity.

  • Gastrointestinal (GI) Effects: Neurotensin plays a role in regulating gut motility. Antagonism of NTS1 receptors could potentially lead to alterations in gastrointestinal function.

  • Cardiovascular Effects: While specific cardiovascular side effects of this compound are not well-documented in publicly available literature, neurotensin can influence blood pressure. Therefore, cardiovascular parameters should be monitored.

  • Analgesia and Body Temperature: Some studies suggest that this compound may not antagonize neurotensin-induced analgesia and hypothermia, indicating the potential involvement of other neurotensin receptor subtypes in these processes.

Q3: What are the initial signs of toxicity to monitor for in animal studies with this compound?

A3: Initial signs of toxicity are often subtle and can include changes in behavior, appearance, and body weight. Key indicators to monitor daily include:

  • Body Weight Loss: A loss of 5% of body weight can be an early indicator of underlying issues. A weight loss exceeding 10-15% is often considered a humane endpoint.[2]

  • Changes in Appearance: Piloerection (hair standing on end), hunched posture, and half-shut eyes can be associated with pathological findings.[2]

  • Reduced Activity: Decreased motor activity, lethargy, and reduced exploration are significant clinical signs.

  • Dehydration: Signs include reduced skin turgor (skin tenting), sunken eyes, and decreased urine/fecal output.

Troubleshooting Guides

Issue 1: Unexpected Behavioral Changes

Scenario: Animals administered this compound exhibit significant changes in locomotor activity, stereotypy, or other behaviors not anticipated in the experimental design.

Troubleshooting Steps:

  • Dose-Response Evaluation:

    • If not already established, conduct a dose-response study to determine the threshold for the observed behavioral effects.

    • Consider whether the administered dose is within the reported effective range for the intended pharmacological effect.

  • Control for Environmental Factors:

    • Ensure that the testing environment is consistent across all animals and experimental groups.

    • Minimize stressors such as noise and excessive handling, which can influence behavior.

  • Refine Behavioral Assessment:

    • Utilize a battery of behavioral tests to obtain a more comprehensive profile of this compound's effects.

    • Consider automated activity monitoring systems for objective and continuous data collection.

Experimental Protocol: Open Field Test for Locomotor Activity

  • Objective: To assess spontaneous locomotor activity and exploratory behavior.

  • Apparatus: A square or circular arena with walls to prevent escape. The arena is typically equipped with infrared beams or video tracking software to monitor movement.

  • Procedure:

    • Acclimate the animal to the testing room for at least 30 minutes before the test.

    • Gently place the animal in the center of the open field arena.

    • Record activity for a predefined period (e.g., 15-30 minutes).

    • Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Data Analysis: Compare the behavioral parameters between the this compound-treated group and the vehicle control group using appropriate statistical tests.

Issue 2: Gastrointestinal Disturbances

Scenario: Animals exhibit signs of gastrointestinal distress, such as diarrhea, constipation, or changes in fecal output.

Troubleshooting Steps:

  • Systematic Observation:

    • Implement a scoring system to quantify the severity of gastrointestinal signs.

    • Monitor food and water intake, as changes can be an early indicator of GI issues.

  • Supportive Care:

    • For diarrhea, ensure adequate hydration by providing supplemental fluids (e.g., subcutaneous saline) and easily accessible water sources.

    • For constipation, consider providing moistened food or a high-fiber diet.

  • Dose Adjustment:

    • Evaluate if a lower dose of this compound can achieve the desired therapeutic effect while minimizing gastrointestinal side effects.

Issue 3: Cardiovascular Abnormalities

Scenario: Alterations in heart rate or blood pressure are observed following this compound administration.

Troubleshooting Steps:

  • Vital Sign Monitoring:

    • If not already in place, implement a protocol for regular monitoring of heart rate and blood pressure using non-invasive (e.g., tail-cuff) or invasive (e.g., telemetry) methods.

    • Establish a baseline for each animal before drug administration.

  • Dose-Response and Time-Course:

    • Characterize the dose-dependency and the time course of the cardiovascular effects.

    • Determine if the effects are transient or sustained.

  • Consider Confounding Factors:

    • Anesthesia and restraint can significantly impact cardiovascular parameters. Use conscious and freely moving animals for monitoring whenever possible.

Experimental Protocol: Tail-Cuff Blood Pressure Measurement in Rodents

  • Objective: To non-invasively measure systolic blood pressure.

  • Apparatus: A specialized rodent blood pressure system consisting of a cuff, a pulse sensor, and a control unit.

  • Procedure:

    • Acclimate the animal to the restraint device and the procedure for several days before the actual measurement to minimize stress-induced hypertension.

    • Gently place the animal in the restrainer.

    • Position the cuff and sensor on the tail.

    • The system will automatically inflate and deflate the cuff while recording the pulse.

    • Obtain multiple readings and average them for a reliable measurement.

  • Data Analysis: Compare blood pressure readings before and after this compound administration and between treatment and control groups.

Data Presentation

Table 1: Potential this compound-Induced Side Effects and Monitoring Parameters

Potential Side Effect CategorySpecific Signs to MonitorRecommended Monitoring Parameters
Central Nervous System Altered locomotor activity, stereotypy, sedation, ataxiaOpen field test, rotarod test, functional observational battery
Gastrointestinal Diarrhea, constipation, changes in food/water intakeDaily clinical observations, fecal output monitoring, body weight
Cardiovascular Changes in blood pressure, changes in heart rateTail-cuff plethysmography, telemetry, electrocardiogram (ECG)
General Health Weight loss, dehydration, changes in appearanceDaily body weight, clinical scoring for well-being, skin turgor test

Visualizations

meclinertant_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotensin Neurotensin NTS1_Receptor NTS1 Receptor Neurotensin->NTS1_Receptor Binds and Activates This compound This compound This compound->NTS1_Receptor Binds and Blocks G_Protein Gq/11 NTS1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Generates Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Cellular_Response Cellular Response Ca_Release->Cellular_Response experimental_workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment Monitoring cluster_endpoint Endpoint Analysis Baseline Baseline Measurements (Body Weight, Behavior, Vital Signs) Dosing This compound or Vehicle Administration Baseline->Dosing Clinical_Obs Daily Clinical Observations Dosing->Clinical_Obs Body_Weight Daily Body Weight Dosing->Body_Weight Behavioral_Tests Behavioral Assessments (e.g., Open Field) Dosing->Behavioral_Tests Vital_Signs Cardiovascular Monitoring (e.g., Tail-Cuff) Dosing->Vital_Signs Data_Analysis Data Analysis and Statistical Comparison Clinical_Obs->Data_Analysis Body_Weight->Data_Analysis Behavioral_Tests->Data_Analysis Vital_Signs->Data_Analysis Histopathology Optional: Histopathological Examination Data_Analysis->Histopathology troubleshooting_logic Start Adverse Event Observed Assess_Severity Assess Severity and Nature of the Event Start->Assess_Severity Is_Severe Is the event severe or life-threatening? Assess_Severity->Is_Severe Humane_Endpoint Consider Humane Endpoint Is_Severe->Humane_Endpoint Yes Supportive_Care Provide Supportive Care Is_Severe->Supportive_Care No Dose_Response Evaluate Dose-Response Supportive_Care->Dose_Response Reduce_Dose Consider Dose Reduction Dose_Response->Reduce_Dose Continue_Monitoring Continue Close Monitoring Reduce_Dose->Continue_Monitoring Refine_Protocol Refine Experimental Protocol Continue_Monitoring->Refine_Protocol

References

Technical Support Center: Ensuring Selective NTS1 Antagonism with SR-48692

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SR-48692, a potent and selective non-peptide antagonist of the Neurotensin (B549771) Receptor 1 (NTS1). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to facilitate successful and accurately interpreted experiments.

Frequently Asked Questions (FAQs)

Q1: What is SR-48692 and what is its primary mechanism of action?

A1: SR-48692, also known as Meclinertant, is a highly selective, non-peptide antagonist for the Neurotensin Receptor 1 (NTS1).[1] It functions by competitively binding to NTS1, thereby blocking the binding of the endogenous agonist, neurotensin (NT), and inhibiting its downstream signaling pathways.[2][3]

Q2: How selective is SR-48692 for NTS1 over other neurotensin receptors?

A2: SR-48692 exhibits significant selectivity for NTS1 over the NTS2 receptor.[4] It also displaces neurotensin from low-affinity, levocabastine-sensitive binding sites, but at higher concentrations than required for NTS1 antagonism.[2]

Q3: What are the recommended solvent and storage conditions for SR-48692?

A3: SR-48692 is soluble in DMSO. For experimental use, it is recommended to prepare a concentrated stock solution in DMSO. Tocris Bioscience suggests a maximum concentration of 20 mM (11.74 mg/mL) in DMSO. For long-term storage, the solid compound should be stored at +4°C. Once dissolved, stock solutions should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.

Q4: Is SR-48692 orally bioavailable?

A4: Yes, SR-48692 is orally bioavailable and has been shown to be effective in vivo when administered either orally or via intraperitoneal (i.p.) injection.[2][3]

Quantitative Data Summary

The following tables summarize the binding affinity and effective concentrations of SR-48692 in various experimental systems.

Table 1: SR-48692 Binding Affinity (IC50/Ki) for NTS1

Tissue/Cell LineSpeciesRadioligandIC50/Ki (nM)Reference
Guinea Pig BrainGuinea Pig¹²⁵I-labeled neurotensin0.99 ± 0.14[2][3]
Rat Mesencephalic CellsRat¹²⁵I-labeled neurotensin4.0 ± 0.4[2][3]
COS-7 cells (rat NTS1)Rat¹²⁵I-labeled neurotensin7.6 ± 0.6[2][3]
Newborn Mouse BrainMouse¹²⁵I-labeled neurotensin13.7 ± 0.3[2][3]
Newborn Human BrainHuman¹²⁵I-labeled neurotensin17.8 ± 0.9[2][3]
Adult Human BrainHuman¹²⁵I-labeled neurotensin8.7 ± 0.7[2][3]
HT-29 cellsHuman¹²⁵I-labeled neurotensin30.3 ± 1.5[2][3]
NCI-H209 cellsHuman³H-SR4869220[5]

Table 2: SR-48692 Functional Antagonism

Experimental SystemSpeciesAssayMeasured EffectEffective ConcentrationReference
Guinea Pig Striatal SlicesGuinea PigDopamine ReleaseBlocks K⁺-evoked [³H]dopamine releaseIC50 = 0.46 ± 0.02 nM[2][3]
HT-29 cellsHumanCalcium MobilizationAntagonizes NT-induced Ca²⁺ mobilizationpA2 = 8.13 ± 0.03[2][3]
NCI-H209 cellsHumanCalcium MobilizationAntagonizes NT-induced Ca²⁺ elevation5 µM[5]
MiceMouseIn vivo behaviorReverses NT-induced turning behavior80 µg/kg (i.p. or oral)[2][3]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of SR-48692 for the NTS1 receptor.

Materials:

  • Cell membranes or tissue homogenates expressing NTS1.

  • ¹²⁵I-labeled neurotensin (Radioligand).

  • SR-48692 (unlabeled competitor).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate protease inhibitors).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of unlabeled SR-48692.

  • In a microplate, combine the cell membranes/tissue homogenate, a fixed concentration of ¹²⁵I-labeled neurotensin, and varying concentrations of SR-48692.

  • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled neurotensin).

  • Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value of SR-48692.

Calcium Mobilization Assay

Objective: To assess the functional antagonism of SR-48692 on neurotensin-induced intracellular calcium release.

Materials:

  • Cells expressing NTS1 (e.g., HT-29 or CHO-K1 cells stably expressing NTS1).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Neurotensin (agonist).

  • SR-48692 (antagonist).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Plate cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of SR-48692.

  • Pre-incubate the cells with the different concentrations of SR-48692 for a specified time (e.g., 15-30 minutes) at 37°C.

  • Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.

  • Inject a fixed concentration of neurotensin (e.g., EC80) into the wells and continue to record the fluorescence signal over time.

  • Measure the peak fluorescence response in each well.

  • Analyze the data to determine the inhibitory effect of SR-48692 on the neurotensin-induced calcium response and calculate the IC50 or pA2 value.

Visualizations

NTS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling NTS1 NTS1 Receptor Gq Gq NTS1->Gq Activates NT Neurotensin NT->NTS1 Activates SR48692 SR-48692 SR48692->NTS1 Blocks PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC

Caption: NTS1 signaling pathway and the inhibitory action of SR-48692.

Experimental_Workflow start Start prep_cells Prepare NTS1-expressing cells start->prep_cells load_dye Load cells with Calcium Dye prep_cells->load_dye pre_incubate Pre-incubate with SR-48692 load_dye->pre_incubate measure_baseline Measure Baseline Fluorescence pre_incubate->measure_baseline add_agonist Inject Neurotensin measure_baseline->add_agonist measure_response Measure Calcium Response add_agonist->measure_response analyze Analyze Data (IC50/pA2) measure_response->analyze end End analyze->end

Caption: Workflow for a calcium mobilization functional assay.

Troubleshooting Guide

Issue 1: No or weak antagonism observed where expected.

  • Possible Cause: SR-48692 may not antagonize all neurotensin-mediated effects. Some responses, such as neurotensin-induced hypothermia and analgesia, appear to be mediated by SR-48692-insensitive neurotensin receptor subtypes.

  • Troubleshooting Steps:

    • Confirm Receptor Subtype: Verify that the experimental system primarily expresses NTS1. Use a positive control known to be sensitive to SR-48692 (e.g., neurotensin-induced turning behavior in mice).

    • Consider Receptor Heterogeneity: Be aware that your system may express multiple neurotensin receptor subtypes, leading to a mixed pharmacological response.

    • Dose-Response Curve: Ensure you are using an adequate concentration range of SR-48692. A full dose-response curve is essential.

Issue 2: Inconsistent results or high variability between experiments.

  • Possible Cause: Poor solubility or stability of SR-48692 in the experimental buffer.

  • Troubleshooting Steps:

    • Fresh Stock Solutions: Prepare fresh stock solutions of SR-48692 in DMSO for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is consistent and below a level that affects cell viability or assay performance (typically <0.5%).

    • Solubility in Aqueous Buffer: When diluting the DMSO stock into aqueous assay buffer, ensure the final concentration of SR-48692 does not exceed its solubility limit, which can lead to precipitation. Sonication or vortexing during dilution may help.

Issue 3: Unexpected agonist-like effects observed with SR-48692.

  • Possible Cause: While generally considered a pure antagonist, there have been reports of SR-48692 exhibiting agonist-like activity in some systems, such as inhibiting stimulated acid secretion.

  • Troubleshooting Steps:

    • Control for Basal Activity: In functional assays, carefully measure the effect of SR-48692 alone on the baseline signal to detect any intrinsic activity.

    • System-Specific Effects: Recognize that the pharmacological profile of a compound can be system-dependent. The observed effect may be specific to the cell type or signaling pathway being investigated.

    • Purity of Compound: Ensure the purity of your SR-48692 lot to rule out contamination with an agonist.

Troubleshooting_Logic start Unexpected Result with SR-48692 no_antagonism No/Weak Antagonism start->no_antagonism inconsistent_results Inconsistent Results start->inconsistent_results agonist_effect Agonist-like Effect start->agonist_effect check_receptor Confirm NTS1 expression & sensitivity no_antagonism->check_receptor check_solubility Verify solubility & stability of SR-48692 inconsistent_results->check_solubility check_basal Assess effect on basal signaling agonist_effect->check_basal solution_receptor Result may be due to SR-48692-insensitive receptor subtypes. check_receptor->solution_receptor solution_solubility Prepare fresh stocks, control DMSO concentration, avoid precipitation. check_solubility->solution_solubility solution_agonist System-specific effect or compound impurity. Verify purity. check_basal->solution_agonist

Caption: Troubleshooting decision tree for unexpected results with SR-48692.

References

Avoiding Meclinertant degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Meclinertant (SR-48692). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental setups, with a focus on preventing its degradation.

This compound, also known as SR-48692, is a selective, non-peptide antagonist of the neurotensin (B549771) receptor NTS1.[1][2] Its chemical formula is C32H31ClN4O5.[1][3][4] Proper handling and storage are critical to ensure the integrity and activity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of small molecule degradation in experimental settings?

A1: The most common causes of degradation for small molecule inhibitors like this compound are exposure to water (hydrolysis), oxygen (oxidation), light (photodegradation), and extreme temperatures.[5][6] The molecular structure of this compound, which includes amide and ether groups, may be susceptible to these degradation pathways.

Q2: How should I store this compound to ensure its stability?

A2: To maintain the stability of this compound, it is crucial to store it correctly.[5][7] For long-term storage, this compound powder should be kept in a dry, dark environment at -20°C.[4] For short-term storage, 0-4°C is acceptable.[4] Stock solutions, typically prepared in DMSO, should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C.[5][8]

Q3: What are the signs of this compound degradation?

A3: Signs of degradation can include a change in the physical appearance of the solid or solution (e.g., color change, precipitation), as well as a decrease in its biological activity or the appearance of unexpected peaks in analytical methods like HPLC or LC-MS.

Q4: What is the recommended solvent for dissolving this compound?

A4: this compound is soluble in DMSO but not in water.[4] When preparing stock solutions, use anhydrous DMSO to minimize the risk of hydrolysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent or reduced biological effect of this compound. Degradation of the compound due to improper storage or handling.1. Prepare fresh working solutions from a new aliquot of the stock solution. 2. Verify the storage conditions of your stock solution. 3. Perform a stability test on your this compound solution (see Experimental Protocols).
Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer. This compound has low aqueous solubility. The addition of a concentrated DMSO stock to an aqueous buffer can cause the compound to crash out of solution.[9][10]1. Ensure the final concentration of DMSO in your aqueous buffer is as low as possible (typically <0.5%) to maintain solubility and minimize solvent toxicity to cells.[11] 2. Make serial dilutions of your DMSO stock in DMSO first, before adding the final diluted sample to your aqueous medium.[10] 3. Consider using a surfactant or co-solvent in your buffer, if compatible with your experimental system.
The color of the this compound solution has changed. This may indicate chemical degradation, possibly due to oxidation or photodegradation.1. Discard the solution. 2. Prepare a fresh solution using a new aliquot. 3. Protect solutions from light by using amber vials or wrapping tubes in foil.[5]
Unexpected peaks are observed in HPLC or LC-MS analysis. These peaks may correspond to degradation products.1. Compare the chromatogram to a reference standard of undegraded this compound. 2. If degradation is confirmed, review your solution preparation and storage procedures. 3. Consider performing forced degradation studies to identify potential degradation products.

Experimental Protocols

Protocol for Preparation of a Stable this compound Stock Solution
  • Acclimatization : Before opening, allow the vial of solid this compound to equilibrate to room temperature in a desiccator. This prevents condensation of moisture onto the compound.

  • Weighing : In a controlled environment with low humidity, weigh the desired amount of this compound powder.

  • Dissolution : Add anhydrous DMSO to the solid this compound to achieve the desired stock concentration (e.g., 10 mM). Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquoting : Dispense the stock solution into single-use, light-protected (amber) vials.

  • Storage : Store the aliquots at -20°C or -80°C for long-term use.[5][8]

Protocol for Assessing this compound Stability in an Aqueous Buffer
  • Preparation : Prepare a working solution of this compound in your experimental aqueous buffer at the final desired concentration. Ensure the final DMSO concentration is consistent with your experimental conditions.

  • Time Points : Aliquot the working solution for analysis at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Incubation : Incubate the aliquots under your experimental conditions (e.g., 37°C, 5% CO2).

  • Analysis : At each time point, analyze the corresponding aliquot by a stability-indicating method, such as reverse-phase HPLC.

  • Evaluation : Compare the peak area of this compound at each time point to the initial (time 0) peak area. A significant decrease in the peak area over time indicates degradation.

Visualizing Workflows and Pathways

Troubleshooting this compound Degradation cluster_observe Observation cluster_check Initial Checks cluster_action Corrective Actions cluster_outcome Outcome observe_issue Reduced Activity or Inconsistent Results check_storage Verify Storage Conditions (-20°C or -80°C, dark, dry) observe_issue->check_storage check_prep Review Solution Preparation (Anhydrous DMSO, fresh aliquots) observe_issue->check_prep check_handling Assess Handling Procedures (Minimize freeze-thaw, protect from light) observe_issue->check_handling action_fresh Prepare Fresh Solution from New Aliquot check_storage->action_fresh check_prep->action_fresh check_handling->action_fresh action_stability Perform Stability Test (HPLC time course) action_fresh->action_stability action_analytical Analytical Confirmation (HPLC/LC-MS) action_stability->action_analytical outcome_resolved Issue Resolved action_analytical->outcome_resolved No degradation outcome_degraded Degradation Confirmed action_analytical->outcome_degraded Degradation

Caption: A logical workflow for troubleshooting this compound degradation.

Potential Degradation Pathways for this compound cluster_stressors Environmental Stressors cluster_pathways Degradation Pathways This compound This compound (Stable) Degradation_Products Degradation Products (Inactive/Altered Activity) This compound->Degradation_Products Degradation Stressor_H2O Water/Moisture Pathway_Hydrolysis Hydrolysis (Amide bond cleavage) Stressor_H2O->Pathway_Hydrolysis Stressor_O2 Oxygen Pathway_Oxidation Oxidation Stressor_O2->Pathway_Oxidation Stressor_Light Light (UV/Visible) Pathway_Photolysis Photodegradation Stressor_Light->Pathway_Photolysis Stressor_Temp High Temperature Pathway_Hydrolysis->Degradation_Products Pathway_Oxidation->Degradation_Products Pathway_Photolysis->Degradation_Products

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment start Start prep_solution Prepare this compound in Experimental Buffer start->prep_solution aliquot Aliquot for Time Points (T=0, 2, 4, 8, 24h) prep_solution->aliquot incubate Incubate Under Experimental Conditions aliquot->incubate analyze Analyze by HPLC at Each Time Point incubate->analyze compare Compare Peak Area to T=0 analyze->compare end End compare->end

Caption: An experimental workflow for stability assessment of this compound.

References

Technical Support Center: Validating the On-Target Activity of SR-48692 in New Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for validating the on-target activity of SR-48692, a selective antagonist of the Neurotensin (B549771) Receptor 1 (NTS1). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is SR-48692 and what is its primary mechanism of action?

A1: SR-48692, also known as Meclinertant, is a potent and selective, non-peptide antagonist of the Neurotensin Receptor 1 (NTS1).[1] Its primary mechanism of action is to competitively block the binding of the endogenous ligand, neurotensin (NT), to the NTS1 receptor.[2][3][4] By doing so, it inhibits the downstream signaling cascades typically initiated by NT binding.[5][6]

Q2: How can I confirm that my new model (e.g., cell line) expresses the NTS1 receptor?

A2: Before initiating experiments with SR-48692, it is crucial to confirm the expression of its target, the NTS1 receptor. This can be achieved through several methods:

  • Western Blot: Use a validated antibody to detect the NTS1 protein in cell lysates.

  • Immunofluorescence: Visualize the localization of the NTS1 receptor on the cell surface.

  • RT-qPCR: Quantify the mRNA expression level of the NTSR1 gene.

  • Radioligand Binding: Use a radiolabeled neurotensin analog to quantify the number of receptors.

Q3: What are the expected downstream signaling effects of NTS1 receptor activation that can be antagonized by SR-48692?

A3: The NTS1 receptor is a G-protein coupled receptor (GPCR), primarily coupling to Gq proteins.[7][8] Activation of NTS1 by neurotensin typically leads to:

  • Activation of Phospholipase C (PLC).

  • Production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).

  • Mobilization of intracellular calcium ([Ca2+]i).[6][9]

  • Activation of downstream signaling pathways such as the MAPK/ERK and NF-κB pathways.[7] SR-48692 is expected to inhibit these neurotensin-induced effects.

Troubleshooting Guides

Issue 1: Inconsistent or Noisy Data in Calcium Mobilization Assays
  • Question: I am not observing a consistent inhibition of neurotensin-induced calcium flux with SR-48692. What could be the issue?

  • Answer:

    • Cell Health and Confluency: Ensure your cells are healthy and plated at an optimal density. Over-confluent or unhealthy cells can exhibit altered receptor expression and signaling.

    • Dye Loading: Optimize the concentration of the calcium-sensitive dye and the loading time and temperature for your specific cell line. Inadequate loading can lead to a weak signal.[10] For some cell lines, the addition of probenecid (B1678239) may be necessary to prevent dye leakage.[10]

    • Agonist Concentration: Use a concentration of neurotensin that elicits a submaximal response (e.g., EC80) to allow for a clear window of inhibition by SR-48692.

    • Antagonist Pre-incubation Time: Ensure you are pre-incubating the cells with SR-48692 for a sufficient duration to allow it to bind to the NTS1 receptors before adding neurotensin.

    • Assay Buffer Composition: The composition of your assay buffer can impact receptor function. Ensure it is appropriately buffered and contains the necessary ions.

    • Instrument Settings: Optimize the settings on your plate reader, such as excitation and emission wavelengths and read times, to maximize the signal-to-noise ratio.[10]

Issue 2: Unexpected Phenotypic Responses to SR-48692
  • Question: SR-48692 is showing an unexpected effect on my cells, or no effect at all on proliferation. What should I investigate?

  • Answer:

    • NTS1 Receptor Expression Level: The level of NTS1 expression can influence the cellular response. In models with very high receptor expression, you may observe constitutive activity that can be affected by SR-48692, which has been suggested to act as an inverse agonist in some systems.[9]

    • Off-Target Effects: While SR-48692 is selective for NTS1 over NTS2, at very high concentrations, off-target effects cannot be entirely ruled out.[2] It is advisable to perform dose-response experiments and use the lowest effective concentration.

    • Cell Line Specific Signaling: The downstream signaling pathways linked to NTS1 can vary between cell types. It is important to validate the key downstream effectors in your specific model.

    • Endogenous Neurotensin Production: Some cell lines may produce and secrete neurotensin, creating an autocrine signaling loop.[6] In such cases, SR-48692 may inhibit basal proliferation even in the absence of exogenously added neurotensin.

Data Presentation

Table 1: Reported In Vitro Activity of SR-48692

Assay TypeCell Line/TissueAgonistIC50 / KiReference
Radioligand Binding ([125I]-NT)HT29 cell membranesNeurotensinIC50: 15.3 nM[2]
Radioligand Binding ([125I]-NT)N1E115 cell membranesNeurotensinIC50: 20.4 nM[2]
Radioligand Binding ([3H]-SR48692)NCI-H209 cells-IC50: 20 nM[6]
Calcium MobilizationNCI-H209 cellsNeurotensin (10 nM)-[6]
Calcium MobilizationMIA PaCa-2 cellsNeurotensin (25 nM)IC50: 4.9 nM[9]
Calcium MobilizationPANC-1 cellsNeurotensin (25 nM)IC50: 4.1 nM[9]
Radioligand Binding ([3H] or [125I]NT)Mouse brain membranesNeurotensinKi: 3.9 nM[11]
Radioligand Binding ([3H] or [125I]NT)HT-29 cellsNeurotensinKi: 8.6 nM[11]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol is for measuring the inhibition of neurotensin-induced intracellular calcium mobilization by SR-48692.

Materials:

  • Cells expressing the NTS1 receptor

  • Black, clear-bottom 96-well or 384-well assay plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Neurotensin (agonist)

  • SR-48692 (antagonist)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the cells in the assay plates to achieve a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare the fluorescent dye solution according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye solution to each well.

    • Incubate the plate as recommended by the dye manufacturer (typically 30-60 minutes at 37°C).

  • Compound Preparation:

    • Prepare serial dilutions of SR-48692 in assay buffer at a concentration that is 2x the final desired concentration.

    • Prepare a solution of neurotensin in assay buffer at a concentration that is 5x-10x the final desired concentration (e.g., EC80).

  • Assay:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the SR-48692 dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

    • Place the plate in the fluorescence reader and begin recording the baseline fluorescence.

    • After a short baseline reading, inject the neurotensin solution into the wells.

    • Continue recording the fluorescence signal to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity for each well.

    • Normalize the data to the response of the agonist-only control.

    • Plot the normalized response against the concentration of SR-48692 to determine the IC50 value.

Protocol 2: Western Blot for Phospho-ERK

This protocol is to assess the inhibition of neurotensin-induced ERK phosphorylation by SR-48692.

Materials:

  • Cells expressing the NTS1 receptor

  • 6-well plates

  • Neurotensin

  • SR-48692

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Pre-treat the cells with the desired concentrations of SR-48692 for 15-30 minutes.

    • Stimulate the cells with neurotensin (e.g., at its EC80 concentration) for a predetermined optimal time (e.g., 5-15 minutes).

  • Cell Lysis:

    • Aspirate the media and wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysates on ice for 30 minutes.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Reprobing:

    • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for phospho-ERK and total-ERK.

    • Normalize the phospho-ERK signal to the total-ERK signal.

Mandatory Visualizations

NTS1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NT Neurotensin (NT) NTS1 NTS1 Receptor NT->NTS1 Activates SR48692 SR-48692 SR48692->NTS1 Inhibits Gq Gq NTS1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK_pathway MAPK Pathway (ERK) Ca_release->MAPK_pathway PKC->MAPK_pathway Proliferation Cell Proliferation MAPK_pathway->Proliferation Apoptosis Apoptosis Inhibition MAPK_pathway->Apoptosis NFkB_pathway NF-κB Pathway NFkB_pathway->Proliferation NFkB_pathway->Apoptosis

Caption: NTS1 Receptor Signaling Pathway and Point of Inhibition by SR-48692.

Experimental_Workflow cluster_model_validation Model Validation cluster_on_target_validation On-Target Activity Validation cluster_data_analysis Data Analysis Confirm_NTS1_expression Confirm NTS1 Expression (Western Blot, qPCR, etc.) Calcium_Assay Calcium Mobilization Assay Confirm_NTS1_expression->Calcium_Assay Downstream_Signaling Downstream Signaling Assay (p-ERK Western Blot) Calcium_Assay->Downstream_Signaling IC50_determination IC50 Determination Calcium_Assay->IC50_determination Phenotypic_Assay Phenotypic Assay (Proliferation, Apoptosis) Downstream_Signaling->Phenotypic_Assay Statistical_analysis Statistical Analysis Downstream_Signaling->Statistical_analysis Phenotypic_Assay->Statistical_analysis

Caption: General Experimental Workflow for Validating SR-48692 On-Target Activity.

Troubleshooting_Logic Start Unexpected Experimental Outcome Check_NTS1 Is NTS1 expression confirmed in your model? Start->Check_NTS1 Validate_Expression Validate NTS1 expression (WB, qPCR) Check_NTS1->Validate_Expression No Check_Assay_Controls Are assay controls (positive/negative) behaving as expected? Check_NTS1->Check_Assay_Controls Yes Validate_Expression->Start Troubleshoot_Assay Troubleshoot specific assay (e.g., Calcium flux, Western blot) Check_Assay_Controls->Troubleshoot_Assay No Check_Compound_Activity Is SR-48692 active in a validated positive control cell line? Check_Assay_Controls->Check_Compound_Activity Yes Troubleshoot_Assay->Start Verify_Compound_Integrity Verify integrity and concentration of SR-48692 stock Check_Compound_Activity->Verify_Compound_Integrity No Consider_Model_Specifics Consider model-specific factors: - Receptor density - Downstream signaling efficiency - Endogenous NT production Check_Compound_Activity->Consider_Model_Specifics Yes Verify_Compound_Integrity->Start

Caption: Logical Flow for Troubleshooting Unexpected Results with SR-48692.

References

Addressing inconsistent findings with Meclinertant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter inconsistent findings during their experiments with Meclinertant (SR-48692).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound (also known as SR-48692) is a selective, non-peptide antagonist of the high-affinity neurotensin (B549771) receptor 1 (NTS1).[1] It competitively inhibits the binding of neurotensin (NT) to NTS1, thereby blocking its downstream signaling pathways.[2]

Q2: I am observing a weaker than expected antagonist effect in my functional assay compared to the reported binding affinity (Ki). Why might this be?

This is a documented phenomenon with this compound. The potency of this compound in functional assays (e.g., inhibition of NT-induced intracellular calcium mobilization) can be lower than what would be predicted from its high binding affinity. For instance, while the Ki in binding assays can be in the low nanomolar range, the IC50 in functional assays may be significantly higher. This discrepancy can be attributed to several factors, including the specific cell line used, receptor expression levels, and the particular signaling pathway being assayed.

Q3: Can this compound exhibit agonist activity?

Yes, under certain circumstances. While this compound is an antagonist at the NTS1 receptor, it has been reported to show agonist effects on the neurotensin receptor 2 (NTSR2).[3] This off-target agonism is an important consideration, especially in experimental systems where NTSR2 is expressed and could lead to unexpected biological responses. In CHO cells transfected with human NTSR2, this compound has been shown to enhance inositol (B14025) phosphate (B84403) formation, induce arachidonic acid release, and stimulate MAPK activity.[3]

Q4: Are there reports of this compound having inverse agonist properties?

Yes, in some cellular systems, this compound has been observed to act as an inverse agonist. For example, in MIA PaCa-2 pancreatic cancer cells, it has been shown to depress basal intracellular calcium levels, suggesting it can reduce the constitutive activity of the NTS1 receptor.[4]

Q5: Why did the clinical trial with this compound in small cell lung cancer (NCT00290953) fail?

Q6: What is the recommended solvent and storage for this compound?

This compound is soluble in DMSO.[5] For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved in DMSO, stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of this compound in aqueous solutions or cell culture media over extended periods at 37°C has not been extensively reported, so it is advisable to prepare fresh dilutions for each experiment.

Troubleshooting Guide

Issue 1: High Variability in IC50 Values Across Different Cell Lines
Potential Cause Troubleshooting Steps
Differential Receptor Expression: The relative expression levels of NTS1 and NTSR2 can vary significantly between cell lines. High NTSR2 expression could lead to off-target agonist effects, confounding the antagonist activity on NTS1.1. Characterize Receptor Expression: Perform qPCR or Western blotting to determine the mRNA and protein levels of NTS1 and NTSR2 in your cell lines of interest. 2. Select Appropriate Cell Lines: For studying pure NTS1 antagonism, use cell lines with high NTS1 and low-to-no NTSR2 expression.
Different Signaling Pathways: The potency of this compound can differ depending on the downstream signaling pathway being measured (e.g., calcium mobilization vs. ERK phosphorylation).1. Profile Multiple Pathways: If possible, assess the effect of this compound on different downstream readouts to get a more complete picture of its activity. 2. Consult Literature: Review published data to see which pathways have been most robustly characterized for NTS1 antagonism by this compound in your cell system.
Cell Health and Passage Number: Inconsistent cell health, high passage number, or mycoplasma contamination can alter cellular responses to GPCR ligands.1. Maintain Low Passage Number: Use cells with a consistent and low passage number for all experiments. 2. Regularly Test for Mycoplasma: Implement routine mycoplasma testing to ensure your cell cultures are clean. 3. Monitor Cell Viability: Ensure cells are healthy and in the logarithmic growth phase before starting an experiment.
Issue 2: No or Weak Antagonist Effect Observed
Potential Cause Troubleshooting Steps
Compound Degradation: this compound may be unstable in your experimental conditions (e.g., prolonged incubation in serum-containing media at 37°C).1. Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment. 2. Minimize Incubation Time: If possible, reduce the incubation time of your assay. 3. Assess Stability: To definitively test for degradation, you can incubate this compound in your assay media for the duration of your experiment and then analyze its integrity using LC-MS.
Poor Cell Permeability: Although generally considered cell-permeable, differences in cell membrane composition could affect the intracellular concentration of this compound.1. Increase Pre-incubation Time: Allow for a longer pre-incubation period with this compound before adding the agonist to ensure it has reached its target. 2. Use Permeabilized Cells (for binding assays): In non-functional assays, consider using permeabilized cells or membrane preparations.
Assay Interference: Components in your assay buffer or media (e.g., serum) could interfere with the activity of this compound.1. Perform Assays in Serum-Free Media: If your cells can tolerate it, conduct the experiment in serum-free or low-serum media. 2. Check for Compound-Dye Interactions: In fluorescence-based assays (e.g., calcium mobilization), ensure that this compound itself does not interfere with the fluorescent dye.

Data Presentation

Table 1: In Vitro Activity of this compound (SR-48692) in Various Cell Lines
Cell LineCancer TypeAssay TypeParameterValue (nM)Reference
HT-29Colon Carcinoma[¹²⁵I]-NT BindingIC₅₀30.3 ± 1.5[2]
HT-29Colon Carcinoma[¹²⁵I]-NT BindingIC₅₀15.3[5]
HT-29Colon CarcinomaCalcium MobilizationpA₂8.13 ± 0.03[2]
NCI-H209Small Cell Lung Cancer[³H]-SR48692 BindingIC₅₀20[6]
NCI-H209Small Cell Lung Cancer[¹²⁵I]-NT BindingIC₅₀200[6]
NCI-H345Small Cell Lung CancerMTT Proliferation Assay-Concentration-dependent inhibition[4][6]
N1E115Neuroblastoma[¹²⁵I]-NT BindingIC₅₀20.4[5]
MIA PaCa-2Pancreatic CancerCalcium MobilizationIC₅₀4.9[4]
PANC-1Pancreatic CancerCalcium MobilizationIC₅₀4.1[4]
COS-7 (transfected)Monkey Kidney[¹²⁵I]-NT BindingIC₅₀7.6 ± 0.6[2]
Table 2: Binding Affinity of this compound (SR-48692) for Neurotensin Receptors
ReceptorSpeciesTissue/Cell TypeParameterValue (nM)Reference
NTS1 (high-affinity)Guinea PigBrainIC₅₀0.99 ± 0.14[2]
NTS1 (high-affinity)RatMesencephalic CellsIC₅₀4.0 ± 0.4[2]
NTS1 (high-affinity)HumanNewborn BrainIC₅₀17.8 ± 0.9[2]
NTS1 (high-affinity)HumanAdult BrainIC₅₀8.7 ± 0.7[2]
NTS2 (low-affinity)MouseAdult BrainIC₅₀34.8 ± 8.3[2]
NTS2 (low-affinity)RatAdult BrainIC₅₀82.0 ± 7.4[2]

Experimental Protocols

Protocol 1: Cell Proliferation (MTT) Assay

This protocol is a general guideline for assessing the effect of this compound on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO).

    • Further dilute the compound in a complete culture medium to the final desired concentrations. The final DMSO concentration should typically be below 0.5%.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with media and MTT but no cells) and express the results as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Calcium Mobilization Assay

This protocol provides a general framework for measuring changes in intracellular calcium in response to NTS and its inhibition by this compound.

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES). The buffer may also contain an anion-exchange inhibitor like probenecid (B1678239) to prevent dye leakage.

    • Remove the culture medium and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and a stock solution of the NTS agonist at concentrations higher than the final assay concentration.

  • Assay Procedure:

    • After dye loading, wash the cells with the assay buffer.

    • Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

    • Place the plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add the NTS agonist to all wells and continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity after agonist addition to the baseline fluorescence.

    • Normalize the data to the response of the agonist alone.

    • Plot the normalized response against the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC50.

Mandatory Visualizations

NTSR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotensin Neurotensin NTSR1 NTSR1 Neurotensin->NTSR1 Binds and Activates Gq Gq NTSR1->Gq Activates This compound This compound This compound->NTSR1 Antagonizes PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2+ Ca2+ Ca2+->PKC Activates ER->Ca2+ Releases MAPK_Cascade MAPK/ERK Cascade PKC->MAPK_Cascade Activates NFkB_Activation NF-kB Activation PKC->NFkB_Activation Leads to Cell_Proliferation Cell_Proliferation MAPK_Cascade->Cell_Proliferation Promotes Apoptosis_Inhibition Apoptosis_Inhibition MAPK_Cascade->Apoptosis_Inhibition Promotes NFkB_Activation->Cell_Proliferation Promotes

Caption: NTS1 signaling pathway and the antagonistic action of this compound.

Troubleshooting_Workflow cluster_compound Compound-Related Issues cluster_cells Cell-Related Issues cluster_assay Assay-Related Issues start Inconsistent/Weak Antagonist Effect check_compound Check Compound Integrity and Concentration start->check_compound check_cells Evaluate Cell System start->check_cells check_assay Review Assay Protocol start->check_assay solubility Solubility/Precipitation? check_compound->solubility stability Degradation? check_compound->stability concentration Accurate Concentration? check_compound->concentration receptor_expression NTS1/NTSR2 Ratio? check_cells->receptor_expression cell_health Passage Number/Health? check_cells->cell_health incubation_time Sufficient Incubation? check_assay->incubation_time interference Media/Buffer Interference? check_assay->interference end_resolve Issue Resolved solubility->end_resolve stability->end_resolve concentration->end_resolve receptor_expression->end_resolve cell_health->end_resolve incubation_time->end_resolve interference->end_resolve

Caption: A logical workflow for troubleshooting inconsistent this compound results.

References

Validation & Comparative

Meclinertant (SR-48692) vs. SR142948A: A Comparative Analysis of Potency as Neurotensin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of two prominent non-peptide neurotensin (B549771) receptor antagonists, Meclinertant (SR-48692) and SR142948A. The information is supported by experimental data to aid in the selection of the appropriate tool for neurotensin research.

This compound (SR-48692) was the first selective, non-peptide antagonist developed for the neurotensin receptor 1 (NTS1).[1] Following its discovery, SR142948A was developed as a structurally related and more potent antagonist.[2][3] Both compounds are invaluable in studying the physiological and pathological roles of neurotensin, a neuropeptide implicated in a range of processes including pain, temperature regulation, and the pathophysiology of various cancers.[4][5]

Quantitative Comparison of Potency

Experimental data consistently demonstrates that SR142948A is a significantly more potent antagonist of the neurotensin receptor than this compound (SR-48692). This increased potency is evident across various in vitro and in vivo assays.

Assay TypeExperimental ModelThis compound (SR-48692) IC50SR142948A IC50Reference
[125I]-Neurotensin Binding InhibitionHuman Umbilical Vein Endothelial Cells14 ± 5 nM0.24 ± 0.01 nM[6][7]
Neurotensin-Induced Cytosolic Free Ca2+ IncreaseHuman Umbilical Vein Endothelial Cells41 ± 16 nM19 ± 6 nM[6][7]
Neurotensin-Induced Prostacyclin ProductionHuman Umbilical Vein Endothelial Cells86 ± 16 nM17 ± 3 nM[6][7]
Inositol (B14025) Monophosphate FormationHT 29 CellsNot explicitly stated, but SR142948A IC50 is 3.9 nM3.9 nM[2]

In vivo studies further corroborate the superior potency of SR142948A. Oral administration of SR142948A at 10 µg/kg significantly inhibited neurotensin-induced blood pressure changes, whereas this compound required a 10-fold higher dose to achieve a similar effect.[6][7] Furthermore, intradermal injection of SR142948A was able to inhibit neurotensin-induced plasma extravasation at a concentration of 10 pmol/site, while this compound required 1,000 pmol/site for significant inhibition.[6][7]

Neurotensin Receptor Signaling Pathway

Both this compound and SR142948A exert their effects by antagonizing the neurotensin receptor 1 (NTS1), a G protein-coupled receptor (GPCR).[4][5] Upon binding of the endogenous ligand neurotensin, NTS1 activates several downstream signaling cascades. The primary pathway involves the activation of Gαq, leading to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). NTS1 can also couple to other G proteins, including Gαi/o and Gαs, and can recruit β-arrestins, leading to receptor internalization and modulation of other signaling pathways like the ERK1/2 cascade.[8]

Neurotensin Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotensin Neurotensin NTS1 Receptor NTS1 Receptor Neurotensin->NTS1 Receptor Binds Gq Gq NTS1 Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Cleaves to DAG DAG PIP2->DAG Cleaves to Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC PKC DAG->PKC Activates Downstream Effects 1 Downstream Effects 1 Ca2+ Release->Downstream Effects 1 Downstream Effects 2 Downstream Effects 2 PKC->Downstream Effects 2

Caption: Simplified Neurotensin Receptor 1 (NTS1) signaling cascade via the Gq pathway.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the potency comparison.

Radioligand Binding Assay

A radioligand binding assay is used to determine the affinity of a compound for a receptor.

Radioligand Binding Assay Workflow Start Start Incubate Incubate cell membranes with [125I]-Neurotensin and antagonist (SR-48692 or SR142948A) Start->Incubate Separate Separate bound and free radioligand via filtration Incubate->Separate Measure Measure radioactivity of bound ligand using a gamma counter Separate->Measure Analyze Analyze data to determine IC50 value Measure->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the neurotensin receptor (e.g., from human umbilical vein endothelial cells) are prepared.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled neurotensin analog (e.g., [125I]-Neurotensin) and varying concentrations of the unlabeled antagonist (this compound or SR142948A).

  • Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.

  • Data Analysis: The data are analyzed to generate a competition curve, from which the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is calculated.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.

Methodology:

  • Cell Culture and Loading: Cells endogenously or recombinantly expressing the neurotensin receptor are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Baseline Measurement: The baseline fluorescence of the cells is measured.

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or SR142948A).

  • Agonist Stimulation: A fixed concentration of neurotensin is added to the cells to stimulate an increase in intracellular calcium.

  • Fluorescence Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorometer or a fluorescence microscope.

  • Data Analysis: The inhibitory effect of the antagonist at each concentration is calculated, and an IC50 value is determined.

Conclusion

The available experimental data unequivocally indicates that SR142948A is a more potent neurotensin receptor antagonist than this compound (SR-48692). Its higher affinity for the NTS1 receptor translates to greater efficacy in blocking neurotensin-mediated signaling and physiological effects, both in vitro and in vivo. For researchers requiring a high-potency antagonist for their studies, SR142948A represents the superior choice. However, this compound remains a valuable and well-characterized tool for neurotensin research. The choice between these two antagonists will ultimately depend on the specific requirements of the experimental design.

References

Validating Meclinertant's On-Target Effects: A Comparative Guide Using NTS1 Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally demonstrating a drug's on-target specificity is a cornerstone of preclinical validation. This guide provides a comparative framework for validating the effects of Meclinertant (SR-48692), a selective Neurotensin (B549771) Receptor 1 (NTS1) antagonist, utilizing NTS1 knockout (KO) mouse models. By contrasting the pharmacological effects of this compound in wild-type (WT) animals with those in mice lacking the NTS1 receptor, researchers can definitively attribute its mechanism of action to NTS1 antagonism.

This compound is a potent, non-peptide antagonist of the NTS1 receptor, a G protein-coupled receptor (GPCR) implicated in various physiological processes, including pain perception, body temperature regulation, and dopamine-mediated behaviors.[1] Its selectivity for NTS1 makes it a valuable tool for dissecting the role of this receptor in both normal physiology and disease states. The use of NTS1 knockout mice provides the ultimate control for ensuring that the observed effects of this compound are not due to off-target interactions.

The Neurotensin 1 (NTS1) Signaling Pathway

Neurotensin (NT) is an endogenous tridecapeptide that exerts its effects by binding to three receptor subtypes: NTS1, NTS2, and NTS3 (sortilin-1). The NTS1 receptor is a high-affinity receptor that, upon agonist binding, couples to Gq/11 and Gi/o proteins. This activation initiates a cascade of intracellular signaling events, including the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively, culminating in a cellular response. This compound is designed to competitively bind to the NTS1 receptor, thereby blocking the downstream signaling initiated by endogenous neurotensin.

NTS1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotensin Neurotensin NTS1_Receptor NTS1 Receptor Neurotensin->NTS1_Receptor Binds & Activates This compound This compound This compound->NTS1_Receptor Binds & Blocks G_Protein Gq/11, Gi/o NTS1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Intracellular Ca2+ Mobilization IP3->Ca_Mobilization PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Mobilization->Cellular_Response PKC_Activation->Cellular_Response

Figure 1: Simplified NTS1 Receptor Signaling Pathway and this compound's Point of Intervention.

Comparative Efficacy of this compound in Wild-Type vs. NTS1 Knockout Models

The primary advantage of using NTS1 knockout mice is the ability to create a clear, data-driven comparison that isolates the on-target effects of this compound. The following table summarizes the expected outcomes of key experiments designed to validate the NTS1-specific action of this compound. The anticipated results are based on the known phenotype of NTS1 knockout mice and the established mechanism of NTS1 antagonists.[2][3][4]

Experimental Assay Wild-Type (WT) Mice + this compound NTS1 Knockout (KO) Mice + this compound Rationale for Validation
Neurotensin-Induced Hypothermia Attenuation of the drop in body temperature induced by neurotensin administration.No significant effect on body temperature, as the primary target for neurotensin-induced hypothermia is absent.Demonstrates that this compound's thermoregulatory effects are mediated through NTS1.
Prepulse Inhibition (PPI) of Acoustic Startle Reversal of PPI deficits induced by dopamine (B1211576) agonists (e.g., apomorphine).No significant effect, as NTS1 KO mice may already exhibit altered PPI responses and lack the target for this compound's modulation.[3][5]Validates that this compound's antipsychotic-like effects are NTS1-dependent.
Locomotor Activity Reduction in spontaneous or stimulant-induced locomotor activity.Minimal to no effect on locomotor activity, as the receptor target for modulation is absent.[4]Confirms that the sedative or modulatory effects of this compound on activity are mediated by NTS1.
Analgesia (Hot Plate or Tail-Flick Test) Blockade of neurotensin-induced analgesia.No effect, as the mice lack the receptor through which neurotensin mediates its analgesic effects.Establishes that the anti-analgesic properties of this compound are specific to NTS1.
Anxiety-Related Behaviors (Elevated Plus Maze, Open Field Test) Anxiolytic-like effects, such as increased time in open arms or center of the arena.No significant anxiolytic effect, as NTS1 KO mice may have a baseline anxiety phenotype that is not further modulated by the antagonist.[2]Supports the role of NTS1 in the anxiolytic effects of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of validation studies. Below are outlines of key experimental protocols.

Animals
  • Strains: C57BL/6J wild-type mice and homozygous NTS1 knockout mice on a C57BL/6J background.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Animals should be acclimated to the experimental room for at least 1 hour before testing.

Drug Administration
  • This compound (SR-48692): Dissolved in a vehicle such as 0.9% saline with 1% Tween 80. Administered via intraperitoneal (i.p.) injection at appropriate doses (e.g., 0.1-10 mg/kg) based on literature.

  • Control Groups: A vehicle-treated group for both WT and NTS1 KO mice should be included in all experiments.

Neurotensin-Induced Hypothermia
  • Record the baseline rectal temperature of each mouse.

  • Administer this compound or vehicle i.p.

  • After a pretreatment period (e.g., 30 minutes), administer neurotensin (e.g., 1 mg/kg, i.p.).

  • Measure rectal temperature at regular intervals (e.g., 15, 30, 60, and 120 minutes) post-neurotensin injection.

Prepulse Inhibition (PPI) of Acoustic Startle
  • Place the mouse in a startle chamber and allow a 5-minute acclimation period with background white noise.

  • Present a series of acoustic stimuli: startle pulses alone (e.g., 120 dB) and prepulses (e.g., 75, 80, 85 dB) followed by a startle pulse.

  • Administer a dopamine agonist (e.g., apomorphine) to induce PPI deficits, preceded by this compound or vehicle.

  • Calculate PPI as: 100 - [ (startle response to prepulse + pulse) / (startle response to pulse alone) ] x 100.

Locomotor Activity
  • Place the mouse in an open-field arena equipped with infrared beams or video tracking software.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes) after administration of this compound or vehicle.

  • For stimulant-induced hyperactivity, administer a psychostimulant (e.g., amphetamine) following this compound or vehicle pretreatment.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_execution Experiment Execution cluster_analysis Data Analysis & Conclusion Animal_Groups Establish Animal Cohorts (WT and NTS1 KO) Drug_Admin Administer this compound or Vehicle to all Groups Animal_Groups->Drug_Admin Drug_Prep Prepare this compound and Vehicle Solutions Drug_Prep->Drug_Admin Behavioral_Assays Conduct Behavioral Assays (e.g., PPI, Locomotion, Analgesia) Drug_Admin->Behavioral_Assays Physiological_Assays Conduct Physiological Assays (e.g., Hypothermia) Drug_Admin->Physiological_Assays Data_Collection Collect and Quantify Data Behavioral_Assays->Data_Collection Physiological_Assays->Data_Collection Statistical_Analysis Perform Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Conclusion Draw Conclusions on On-Target Specificity Statistical_Analysis->Conclusion

Figure 2: Experimental Workflow for Validating this compound's Specificity.

By adhering to this comparative framework, researchers can generate robust and publishable data that unequivocally validates the on-target effects of this compound, a critical step in its development as a research tool and potential therapeutic agent.

References

A Comparative Guide to SR-48692 and Other Neurotensin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SR-48692, a pioneering non-peptide neurotensin (B549771) receptor 1 (NTS1) antagonist, with other notable neurotensin receptor antagonists. The information presented is supported by experimental data to facilitate informed decisions in research and development.

Introduction to Neurotensin Receptor Antagonists

Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous system and periphery by activating three receptor subtypes: NTS1, NTS2, and the non-G protein-coupled receptor NTS3/Sortilin. NTS1, a high-affinity G protein-coupled receptor (GPCR), is a key mediator of NT's physiological and pathological actions, including pain modulation, regulation of dopamine (B1211576) pathways, and cancer progression. The development of selective NTS1 antagonists is therefore of significant interest for therapeutic applications. SR-48692 (also known as Meclinertant) was the first selective, non-peptide antagonist developed for the NTS1 receptor.[1] This guide compares its performance with other non-peptide antagonists, primarily focusing on SR142948A, another potent antagonist.

Quantitative Comparison of In Vitro Performance

The following tables summarize the binding affinities and functional potencies of SR-48692 and other selected neurotensin receptor antagonists based on published experimental data.

Table 1: Comparative Binding Affinities of NTS1 Receptor Antagonists

CompoundRadioligandPreparationIC50 (nM)Reference
SR-48692 [¹²⁵I]-NeurotensinHT-29 cell membranes15.3[2]
[¹²⁵I]-NeurotensinN1E-115 cell membranes20.4[2]
[¹²⁵I]-NeurotensinGuinea pig brain0.99 ± 0.14[1]
[¹²⁵I]-NeurotensinRat mesencephalic cells4.0 ± 0.4[1]
[¹²⁵I]-NeurotensinTransfected COS-7 cells (rat NTS1)7.6 ± 0.6[1]
[¹²⁵I]-NeurotensinHuman umbilical vein endothelial cells14 ± 5[3]
SR142948A [¹²⁵I]-NeurotensinHuman umbilical vein endothelial cells0.24 ± 0.01[3]
[³H]SR-48692Guinea pig brain membranes-[4]
NTRC 824 --Potent and selective NTS2 antagonist

Table 2: Comparative Functional Antagonism of NTS1 Receptor Antagonists

CompoundFunctional AssayCell Line/TissueIC50 (nM) / pA2Reference
SR-48692 Neurotensin-induced Ca²⁺ mobilizationHT-29 cellspA2 = 8.13 ± 0.03[1]
Neurotensin-induced Ca²⁺ increaseHuman umbilical vein endothelial cells41 ± 16[3]
Neurotensin-induced prostacyclin productionHuman umbilical vein endothelial cells86 ± 16[3]
SR142948A Neurotensin-induced Ca²⁺ increaseHuman umbilical vein endothelial cells19 ± 6[3]
Neurotensin-induced prostacyclin productionHuman umbilical vein endothelial cells17 ± 3[3]
Neurotensin-induced inositol (B14025) monophosphate formationHT-29 cells3.9[5]

In Vivo Performance Comparison

In vivo studies have demonstrated the efficacy of SR-48692 and SR142948A in antagonizing neurotensin-induced behaviors. Notably, SR142948A appears to be significantly more potent than SR-48692 in several models.

Table 3: Comparative In Vivo Efficacy of NTS1 Receptor Antagonists

CompoundAnimal ModelEffect MeasuredDosageOutcomeReference
SR-48692 MouseReversal of NT-induced turning behavior80 µg/kg (i.p. or oral)Effective reversal[1]
RatInhibition of NT-induced blood pressure changesActive at 100 µg/kg (oral)Significant inhibition[3]
RatInhibition of NT-induced plasma extravasation1000 pmol/site (intradermal)Significant inhibition[3]
SR142948A MouseInhibition of NT-induced turning behavior0.04-640 x 10⁻³ mg/kg (p.o.)Dose-dependent inhibition[5]
RatInhibition of NT-induced blood pressure changes10 µg/kg (oral)Significant inhibition[3]
RatInhibition of NT-induced plasma extravasation10 pmol/site (intradermal)Significant inhibition[3]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound for the NTS1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing NTS1 receptors (e.g., from HT-29 cells or transfected cell lines)

  • [¹²⁵I]-Neurotensin (Radioligand)

  • Test compounds (e.g., SR-48692, SR142948A)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, add the cell membranes, [¹²⁵I]-Neurotensin (at a concentration near its Kd), and either buffer (for total binding), a high concentration of unlabeled neurotensin (for non-specific binding), or the test compound.

  • Incubate the plate, typically for 60 minutes at 25°C, to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of an antagonist to inhibit neurotensin-induced increases in intracellular calcium concentration.

Materials:

  • Cells expressing NTS1 receptors (e.g., HT-29 or CHO-K1 cells stably expressing hNTS1)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Neurotensin (agonist)

  • Test compounds (antagonists)

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR)

Procedure:

  • Seed the cells in a black, clear-bottom 96-well or 384-well plate and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically involving a 1-hour incubation at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compounds (antagonists) at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Measure the baseline fluorescence using the plate reader.

  • Add a fixed concentration of neurotensin (typically the EC80 concentration) to all wells simultaneously using the instrument's liquid handler.

  • Immediately begin recording the fluorescence intensity over time.

  • The antagonist effect is quantified by the reduction in the peak fluorescence response induced by neurotensin.

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Neurotensin Receptor 1 (NTS1) Signaling Pathway

Activation of the NTS1 receptor by neurotensin initiates a cascade of intracellular signaling events. NTS1 primarily couples to Gαq, but can also interact with other G proteins such as Gαi1, GαoA, and Gα13.[6] The canonical Gαq pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events can subsequently activate downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade.[7][8]

NTS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NT Neurotensin NTS1 NTS1 Receptor NT->NTS1 Binds Gq Gαq NTS1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC PKC DAG->PKC Activates Cellular_Response Cellular Response Ca2->Cellular_Response MAPK MAPK Pathway PKC->MAPK Activates MAPK->Cellular_Response

Caption: NTS1 Receptor Signaling Cascade.

Experimental Workflow for Antagonist Characterization

The characterization of a novel NTS1 receptor antagonist typically follows a multi-step process, starting with in vitro binding and functional assays and progressing to in vivo models to assess efficacy and pharmacokinetic properties.

Antagonist_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Affinity - IC50/Ki) Functional_Assay Functional Assays (e.g., Ca²⁺ Mobilization, IP Formation) (Determine Potency - IC50/pA2) Binding_Assay->Functional_Assay Selectivity_Assay Selectivity Profiling (vs. NTS2, other receptors) Functional_Assay->Selectivity_Assay PK_Studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Selectivity_Assay->PK_Studies Efficacy_Models Pharmacodynamic/Efficacy Models (e.g., NT-induced behavior) PK_Studies->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies

Caption: Workflow for NTS1 Antagonist Development.

Conclusion

SR-48692 remains a valuable pharmacological tool for studying the roles of the NTS1 receptor. However, subsequent research has led to the development of antagonists with improved potency, such as SR142948A. The comparative data presented in this guide highlights the significant increase in both in vitro and in vivo potency of SR142948A over SR-48692. The choice of antagonist for a particular study will depend on the specific experimental needs, including the required potency, selectivity profile, and pharmacokinetic properties. This guide provides a foundation for researchers to make informed decisions when selecting a neurotensin receptor antagonist for their studies.

References

Cross-Validation of Meclinertant's Biological Effects with NTSR1 siRNA Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methodologies for interrogating the function of the Neurotensin (B549771) Receptor 1 (NTSR1): pharmacological inhibition using the selective antagonist Meclinertant (also known as SR48692) and genetic knockdown using small interfering RNA (siRNA). Both approaches are pivotal for validating NTSR1 as a therapeutic target and elucidating its role in cellular signaling. This document presents a cross-validation of their effects, supported by experimental data and detailed protocols.

Executive Summary

This compound is a potent, selective, non-peptide antagonist of NTSR1.[1] RNA interference, mediated by siRNA, offers a sequence-specific method to silence the expression of the NTSR1 gene. While both methods aim to abrogate NTSR1 signaling, they operate through distinct mechanisms. This compound competitively blocks the neurotensin binding site on the receptor protein, whereas siRNA prevents the translation of NTSR1 mRNA into protein. Understanding the concordance and potential discrepancies between these two approaches is crucial for robust target validation and confident interpretation of experimental outcomes.

Data Presentation: this compound vs. NTSR1 siRNA

The following tables summarize the comparative effects of this compound and NTSR1 siRNA on key cellular processes, primarily focusing on cancer cell lines where NTSR1 signaling is often implicated. The data is collated from studies directly comparing both interventions or from independent studies using comparable cell lines and endpoints.

Table 1: Comparative Effects on Cell Viability and Apoptosis

ParameterThis compound (SR48692) TreatmentNTSR1 siRNA KnockdownCell Line(s)Key FindingsReference
Cell Viability Decreased cell viability, particularly in combination with chemotherapeutic agents.Decreased cell viability.U251, A172 (Glioblastoma)Both this compound and NTSR1 knockdown sensitize glioblastoma cells to drug-induced apoptosis.[2][2]
Apoptosis (Baseline) Slight increase in apoptosis.Slight increase in apoptosis.U251, A172 (Glioblastoma)Both interventions alone induce a modest level of apoptosis.[2][2]
Apoptosis (in combination with Actinomycin D) Massively increased apoptotic rate.Significantly increased apoptotic rate.U251, A172 (Glioblastoma)Both this compound and NTSR1 knockdown significantly enhance chemotherapy-induced apoptosis.[2][2]
Caspase-3 Activity (in combination with Actinomycin D) Increased caspase-3 activity.Increased caspase-3 activity.U251, A172 (Glioblastoma)The pro-apoptotic effect is mediated, at least in part, through the activation of caspase-3.[2][2]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed experimental protocols for a cross-validation study are provided below.

Cell Culture and Treatment
  • Cell Lines: U251 and A172 glioblastoma cells (or other relevant cell lines with confirmed NTSR1 expression).

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: this compound (SR48692) is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. For experiments, the stock is further diluted in culture medium to the desired final concentration (e.g., 1-10 µM). Control cells are treated with an equivalent concentration of the vehicle.

  • siRNA Transfection:

    • siRNA: A validated siRNA sequence targeting human NTSR1 and a non-targeting control siRNA are used.

    • Transfection Reagent: A lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) is used according to the manufacturer's instructions.

    • Procedure: Cells are seeded to be 60-80% confluent at the time of transfection. siRNA and the transfection reagent are diluted separately in serum-free medium, then combined and incubated to form complexes. The complexes are then added to the cells in antibiotic-free medium. The medium is replaced with complete medium after 4-6 hours. Experiments are typically conducted 48-72 hours post-transfection to allow for sufficient knockdown of the target protein.

Western Blotting for NTSR1 Knockdown Validation
  • Cell Lysis: Transfected cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody against NTSR1. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading. After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Cell Viability Assay (MTT Assay)
  • Seeding: Cells are seeded in 96-well plates and treated with this compound or transfected with siRNA as described above.

  • MTT Addition: Following the treatment period, MTT solution is added to each well and incubated for 2-4 hours at 37°C.

  • Solubilization: The medium is removed, and DMSO is added to dissolve the formazan (B1609692) crystals.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Preparation: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualizations

Signaling Pathway of NTSR1

NTSR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_inhibition Points of Intervention Neurotensin Neurotensin NTSR1 NTSR1 (G-protein coupled receptor) Neurotensin->NTSR1 Binds and Activates G_protein Gq/11 NTSR1->G_protein Activates PI3K_Akt_pathway PI3K/Akt Pathway NTSR1->PI3K_Akt_pathway PLC PLC G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK_pathway MAPK Pathway (ERK1/2) PKC->MAPK_pathway NF_kB_pathway NF-κB Pathway PKC->NF_kB_pathway Proliferation Proliferation MAPK_pathway->Proliferation Migration Migration MAPK_pathway->Migration Cell_Survival Cell Survival PI3K_Akt_pathway->Cell_Survival NF_kB_pathway->Cell_Survival NF_kB_pathway->Proliferation This compound This compound (SR48692) This compound->NTSR1 Antagonizes siRNA NTSR1 siRNA mRNA NTSR1 mRNA siRNA->mRNA Degrades Ribosome Ribosome mRNA->Ribosome Translation Ribosome->NTSR1 Synthesis

Caption: NTSR1 signaling pathway and points of intervention.

Experimental Workflow for Cross-Validation

Cross_Validation_Workflow cluster_setup Experimental Setup cluster_validation Target Engagement Validation cluster_assays Phenotypic Assays cluster_analysis Data Analysis and Comparison start Start: Seed Cells treatment_this compound Treat with this compound (and Vehicle Control) start->treatment_this compound transfection_siRNA Transfect with NTSR1 siRNA (and Non-targeting Control) start->transfection_siRNA cell_viability Cell Viability Assay (e.g., MTT) treatment_this compound->cell_viability 24-72h post-treatment apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment_this compound->apoptosis_assay western_blot Western Blot for NTSR1 transfection_siRNA->western_blot 48-72h post-transfection transfection_siRNA->cell_viability 48-72h post-transfection transfection_siRNA->apoptosis_assay data_analysis Analyze and Quantify Results western_blot->data_analysis cell_viability->data_analysis apoptosis_assay->data_analysis comparison Compare this compound vs. siRNA Effects data_analysis->comparison conclusion Conclusion: Cross-Validation Outcome comparison->conclusion

References

A Comparative Analysis of Meclinertant and Levocabastine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of meclinertant and levocabastine (B1674950), two pharmacologically active compounds with distinct therapeutic targets and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological profiles, supported by experimental data and detailed methodologies.

Introduction

This compound (SR-48692) is a selective, non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTS1).[1][2] It is primarily utilized as a research tool to investigate the physiological and pathological roles of the neurotensin system, with studies exploring its potential in neuropsychiatric disorders and oncology.[1][3]

Levocabastine is a potent and highly selective second-generation histamine (B1213489) H1-receptor antagonist.[4][5][6][7] It is clinically used in topical formulations, such as eye drops and nasal sprays, for the symptomatic relief of allergic rhinitis and conjunctivitis.[5][8][9]

Pharmacological Profile

The primary pharmacological distinction between this compound and levocabastine lies in their receptor targets. This compound interacts with the neurotensin system, while levocabastine targets the histaminergic system. This fundamental difference dictates their respective biological effects and therapeutic applications.

Table 1: Comparative Pharmacodynamics
ParameterThis compound (SR-48692)Levocabastine
Primary Target Neurotensin Receptor 1 (NTS1) Antagonist[1][2]Histamine H1 Receptor Antagonist[4][7]
Mechanism of Action Competitively blocks the binding of neurotensin to the NTS1 receptor, inhibiting downstream signaling.[10]Competitively inhibits the binding of histamine to H1 receptors on effector cells, preventing the downstream effects of histamine.[7][11]
Therapeutic Class Investigational Neurotensin Receptor AntagonistAntihistamine
Primary Therapeutic Use Research tool; Investigational for cancer and neurological disorders.[1][3]Allergic rhinitis and allergic conjunctivitis.[5][8][9]
Table 2: Receptor Binding Affinity
CompoundReceptorRadioligandCell Line/TissueIC50 / Ki
This compound (SR-48692) NTS1[¹²⁵I]-NTNCI-H209 cellsIC50: 200 nM[12]
NTS1[¹²⁵I-Tyr³]NT(8-13)HT-29 cellsIC50: 30 nM
NTS1[³H]-SR-48692NCI-H209 cellsIC50: 20 nM[12]
Levocabastine Histamine H1Not specifiedNot specifiedNot specified in retrieved results. Described as "potent and selective".[4][7]

Signaling Pathways

The signaling cascades initiated by the activation of NTS1 and H1 receptors are distinct, involving different G-protein coupling and downstream effectors.

This compound: NTS1 Receptor Antagonism

Neurotensin binding to the NTS1 receptor, a G-protein coupled receptor (GPCR), activates multiple signaling pathways, including the Gαq/11-PLC-IP3-Ca²⁺ pathway and the MAPK/ERK pathway.[13] this compound, as an antagonist, blocks these downstream effects.

NTS1_Signaling cluster_membrane Cell Membrane NTS1 NTS1 Receptor Gq Gq/11 NTS1->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Neurotensin Neurotensin Neurotensin->NTS1 This compound This compound This compound->Block CaM Ca²⁺/Calmodulin IP3->CaM Downstream Downstream Cellular Effects CaM->Downstream

Caption: this compound blocks NTS1 receptor signaling.
Levocabastine: Histamine H1 Receptor Antagonism

The histamine H1 receptor is also a GPCR that primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), mediating allergic and inflammatory responses. Levocabastine prevents the initiation of this cascade by histamine.

H1_Signaling cluster_membrane Cell Membrane H1R H1 Receptor Gq Gq/11 H1R->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Histamine Histamine Histamine->H1R Levocabastine Levocabastine Levocabastine->Block Ca_PKC Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Allergic Allergic Response (e.g., itching, vasodilation) Ca_PKC->Allergic

Caption: Levocabastine blocks H1 receptor signaling.

Pharmacokinetic Properties

Table 3: Comparative Pharmacokinetics
ParameterThis compound (SR-48692)Levocabastine
Administration Oral, Intraperitoneal (preclinical)[10]Topical (nasal spray, eye drops)[6]
Systemic Bioavailability Orally active in preclinical models.[10]Nasal: 60-80%[6][11]; Ocular: 30-60%[6][11]
Plasma Protein Binding Data not available~55%[14]
Metabolism Data not availableMinimal hepatic metabolism (ester glucuronidation).[6][14]
Elimination Data not availablePrimarily renal; ~70% as unchanged drug in urine.[6][14]
Terminal Half-life Long duration of action (6 hr) in mice.[10]~33-40 hours.[6][11]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative methodologies for key assays used in the characterization of this compound and levocabastine.

Neurotensin Receptor 1 (NTS1) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the NTS1 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human NTS1 receptor.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human NTS1 receptor (e.g., HT-29 or NCI-H209 cells).

  • Radioligand: [¹²⁵I]-Neurotensin or [³H]-SR-48692.

  • Non-specific Binding Control: High concentration of unlabeled neurotensin (e.g., 1 µM).

  • Test Compound: this compound or other compounds of interest at various concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 0.2% BSA.

  • Instrumentation: Scintillation counter or gamma counter.

Workflow:

NTS1_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Detection & Analysis Membrane Prepare NTS1 Receptor Membranes Incubate Incubate Membranes with Radioligand & Test Compound Membrane->Incubate Ligands Prepare Radioligand & Test Compound Dilutions Ligands->Incubate Separate Separate Bound from Free Ligand (Filtration) Incubate->Separate Count Quantify Radioactivity Separate->Count Analyze Calculate IC50 and Ki Count->Analyze

Caption: Workflow for NTS1 receptor binding assay.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, radioligand at a fixed concentration (near its Kd), and either the test compound at varying concentrations, buffer for total binding, or unlabeled neurotensin for non-specific binding.

  • Initiate Reaction: Add the membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of specific binding (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Histamine H1 Receptor Functional Assay (Calcium Flux)

This protocol outlines a cell-based functional assay to measure the antagonist activity of a test compound at the H1 receptor by monitoring changes in intracellular calcium.

Objective: To determine the potency (IC50) of a test compound in inhibiting histamine-induced calcium mobilization.

Materials:

  • Cell Line: A cell line stably expressing the human H1 receptor (e.g., CHO-K1 or HEK293).

  • Calcium Indicator Dye: Fluo-4 AM or similar fluorescent calcium indicator.

  • Agonist: Histamine.

  • Test Compound: Levocabastine or other compounds of interest.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Instrumentation: Fluorescence plate reader with automated injection capabilities.

Workflow:

H1_Functional_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Plate & Culture H1 Receptor-Expressing Cells Dye Load Cells with Calcium Indicator Dye Cells->Dye Preincubate Pre-incubate Cells with Test Compound Dye->Preincubate Stimulate Stimulate with Histamine & Measure Fluorescence Preincubate->Stimulate Analyze Generate Dose-Response Curves & Calculate IC50 Stimulate->Analyze

Caption: Workflow for H1 receptor functional assay.

Procedure:

  • Cell Plating: Seed the H1 receptor-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the test compound (levocabastine) to the wells and pre-incubate.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.

  • Agonist Stimulation: Inject a fixed concentration of histamine (typically the EC80) into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of the test compound concentration to generate a dose-response curve and calculate the IC50 value.

Conclusion

This compound and levocabastine are distinct pharmacological agents with well-defined but different primary targets. This compound's role as a selective NTS1 antagonist makes it a valuable tool for neurobiology and oncology research. Levocabastine's potent and selective H1 receptor antagonism has established it as an effective topical treatment for allergic conditions. The comparative data and experimental protocols provided in this guide offer a foundational resource for researchers working with these compounds and their respective biological systems. Further head-to-head studies would be necessary to directly compare any potential overlapping effects or to evaluate their performance in more complex biological models.

References

A Comparative Guide to the Efficacy of Meclinertant Versus First-Generation Neurotensin Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Meclinertant (SR48692), a selective non-peptide neurotensin (B549771) receptor 1 (NTS1) antagonist, against first-generation neurotensin (NT) antagonists. First-generation antagonists are primarily peptide-based analogs of the endogenous ligand, neurotensin. This document synthesizes experimental data to offer an objective performance comparison, including detailed methodologies for key experiments and visual representations of relevant biological pathways and workflows.

Executive Summary

This compound represents a significant advancement over first-generation peptide-based neurotensin antagonists. As the first potent and selective non-peptide NTS1 antagonist to be developed, it overcomes the inherent pharmacokinetic limitations of peptide analogs, such as poor oral bioavailability and rapid degradation.[1] Experimental data consistently demonstrates this compound's high affinity and potent competitive antagonism at the NTS1 receptor across various cell types and species. In contrast, first-generation peptide antagonists have proven difficult to develop, often exhibiting partial agonist activity, receptor desensitization effects rather than true antagonism, or a lack of receptor subtype selectivity.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the quantitative data on the efficacy of this compound and provide context for the challenges faced with first-generation peptide antagonists.

Table 1: Efficacy of this compound (SR48692) at the NTS1 Receptor

ParameterSpecies/Cell LineValueCitation
IC50 (Binding Affinity) Guinea Pig Brain0.99 ± 0.14 nM[1]
Rat Mesencephalic Cells4.0 ± 0.4 nM[1]
COS-7 Cells (rat NTS1)7.6 ± 0.6 nM[1]
Newborn Human Brain17.8 ± 0.9 nM[1]
Adult Human Brain8.7 ± 0.7 nM[1]
HT-29 Cells15.3 nM
N1E115 Cells20.4 nM
Ke (Apparent Affinity) NTS136 nM
pA2 (Functional Antagonism) HT-29 Cells (Ca2+ mobilization)8.13 ± 0.03[1]
IC50 (Functional Antagonism) Guinea Pig Striatal Slices ([3H]dopamine release)0.46 ± 0.02 nM[1]

Table 2: Efficacy of Selected First-Generation Peptide-Based Neurotensin Analogs

CompoundDescriptionEfficacy DataKey ObservationsCitation
[D-Trp11]-neurotensin A peptide analog of neurotensin.No quantitative antagonist data (e.g., pA2) available.Inhibits some neurotensin effects in vivo, but this may be due to receptor desensitization rather than true pharmacological antagonism. Exhibits some NT-like agonist activity at higher doses.[2]
[Tyr(Me)11]NT A peptide analog of neurotensin.No quantitative antagonist data (e.g., pA2) available.Selectively inhibits neurotensin-induced increases in coronary perfusion pressure but retains some agonist activity.
Levocabastine A non-peptide antihistamine that acts as a selective NTS2 receptor antagonist.Ki (mNTR2) = 17 nMWhile not a peptide, it was one of the earliest identified selective ligands for an NT receptor subtype and serves as a comparative tool. It behaves as a partial agonist at NTS2 receptors in some assays.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay for NTS1 Receptor

Objective: To determine the binding affinity (IC50 or Ki) of a test compound for the NTS1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the NTS1 receptor (e.g., HT-29 cells, CHO cells stably transfected with hNTS1).

  • Radioligand: [¹²⁵I]-Neurotensin.

  • Test compound (e.g., this compound).

  • Non-specific binding control: A high concentration of unlabeled neurotensin.

  • Assay buffer.

  • 96-well plates.

  • Filtration apparatus and glass fiber filters.

  • Gamma counter.

Procedure:

  • In a 96-well plate, add cell membranes, [¹²⁵I]-Neurotensin, and varying concentrations of the test compound.

  • For total binding wells, only membranes and radioligand are added.

  • For non-specific binding wells, membranes, radioligand, and a high concentration of unlabeled neurotensin are added.

  • Incubate the plate to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assay: Calcium Mobilization

Objective: To determine the functional antagonist activity (pA2) of a test compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.

Materials:

  • Cells expressing the NTS1 receptor (e.g., HT-29 cells).

  • Neurotensin (agonist).

  • Test compound (e.g., this compound).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Assay buffer.

  • Fluorometric imaging plate reader.

Procedure:

  • Culture cells in 96-well plates.

  • Load the cells with a calcium-sensitive fluorescent dye.

  • Wash the cells to remove excess dye.

  • Add varying concentrations of the test compound (antagonist) to the cells and incubate.

  • Add a fixed concentration of neurotensin (agonist) to the wells.

  • Measure the change in fluorescence intensity over time using a fluorometric plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Generate concentration-response curves for neurotensin in the absence and presence of different concentrations of the antagonist.

  • Perform a Schild analysis by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the Schild plot gives the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response.

Mandatory Visualizations

Neurotensin Receptor 1 (NTS1) Signaling Pathway

NTS1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotensin Neurotensin NTS1 Receptor NTS1 Receptor Neurotensin->NTS1 Receptor Binds Gq Gq NTS1 Receptor->Gq Activates Gi_o Gi/o NTS1 Receptor->Gi_o Activates β-Arrestin β-Arrestin NTS1 Receptor->β-Arrestin Recruits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca2_Release Ca2+ Release IP3->Ca2_Release PKC PKC DAG->PKC Activates Downstream_Effects_1 Downstream Effects Ca2_Release->Downstream_Effects_1 PKC->Downstream_Effects_1 AC_inhibit Adenylate Cyclase (Inhibition) Gi_o->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Internalization Receptor Internalization β-Arrestin->Internalization ERK1_2 ERK1/2 Activation β-Arrestin->ERK1_2

Caption: Simplified NTS1 receptor signaling cascade.

Experimental Workflow for Antagonist Efficacy Testing

Antagonist_Testing_Workflow cluster_binding Binding Affinity cluster_functional Functional Antagonism Prep_Membranes Prepare NTS1-expressing cell membranes Radioligand_Assay Perform Radioligand Binding Assay Prep_Membranes->Radioligand_Assay Calc_IC50_Ki Calculate IC50 and Ki Radioligand_Assay->Calc_IC50_Ki Culture_Cells Culture NTS1-expressing cells Calcium_Assay Perform Calcium Mobilization Assay Culture_Cells->Calcium_Assay Schild_Analysis Schild Analysis Calcium_Assay->Schild_Analysis Calc_pA2 Calculate pA2 Schild_Analysis->Calc_pA2

Caption: Workflow for determining antagonist efficacy.

Logical Relationship: this compound vs. First-Generation Antagonists

Antagonist_Comparison cluster_attributes Comparative Attributes First_Gen First-Generation (Peptide-Based) Oral_Bioavailability Oral Bioavailability First_Gen->Oral_Bioavailability Low Metabolic_Stability Metabolic Stability First_Gen->Metabolic_Stability Low NTS1_Selectivity NTS1 Selectivity First_Gen->NTS1_Selectivity Variable Antagonist_Potency Antagonist Potency First_Gen->Antagonist_Potency Often Weak or Partial Agonism This compound This compound (Non-Peptide) This compound->Oral_Bioavailability High This compound->Metabolic_Stability High This compound->NTS1_Selectivity High This compound->Antagonist_Potency High

Caption: Comparison of key drug-like properties.

References

A Head-to-Head Study of SR-48692 and Other Small Molecule Inhibitors of the Neurotensin Receptor 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SR-48692 with other notable small molecule modulators of the Neurotensin (B549771) Receptor 1 (NTS1), a G protein-coupled receptor implicated in various physiological and pathological processes. The objective is to present a clear, data-driven comparison of their performance, supported by experimental methodologies.

Comparative Analysis of NTS1 Ligands

SR-48692 is a pioneering non-peptide, selective antagonist of the NTS1 receptor.[1] Its discovery has paved the way for the development of a range of small molecule probes to investigate NTS1 signaling. This comparison focuses on SR-48692 and three other key modulators: SR142948A, another potent antagonist; RTI-3a, a partial agonist; and SRI-9829, a full agonist. A 2021 study in Science Advances provides a foundational, direct comparison of the functional activities of these compounds, elucidating the structural basis for their differing pharmacological effects.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the available quantitative data for SR-48692 and its comparators. It is important to note that the data are compiled from different studies, and direct comparison should be made with consideration of the varied experimental conditions.

CompoundClassTargetAssayCell LineParameterValue (nM)Reference
SR-48692 Antagonist/Inverse AgonistNTS1[¹²⁵I]-neurotensin BindingHuman Umbilical Vein Endothelial CellsIC₅₀14 ± 5[5]
NTS1Cytosolic Ca²⁺ IncreaseHuman Umbilical Vein Endothelial CellsIC₅₀41 ± 16[5]
SR142948A Antagonist/Inverse AgonistNTS1[¹²⁵I]-neurotensin BindingHuman Umbilical Vein Endothelial CellsIC₅₀0.24 ± 0.01[5]
NTS1Cytosolic Ca²⁺ IncreaseHuman Umbilical Vein Endothelial CellsIC₅₀19 ± 6[5]
RTI-3a Partial AgonistNTS1Gq SignalingRat NTS1 expressing cellsEC₅₀1815 (789 to 4173)[1][3]
NTS1Gq SignalingRat NTS1 expressing cellsEₘₐₓ (% of NT₈₋₁₃)31.0 (25.6 to 36.4)[1][3]
SRI-9829 Full AgonistNTS1Gq SignalingRat NTS1 expressing cellsEC₅₀408.6 (262.9 to 635.1)[1][3]
NTS1Gq SignalingRat NTS1 expressing cellsEₘₐₓ (% of NT₈₋₁₃)91.7 (84.7 to 98.6)[1][3]

Signaling Pathway and Experimental Workflow

The interaction of these small molecules with NTS1 and the subsequent cellular response can be visualized through the following diagrams.

NTS1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotensin Neurotensin NTS1 NTS1 Receptor Neurotensin->NTS1 Activates SRI_9829 SRI-9829 (Agonist) SRI_9829->NTS1 Activates RTI_3a RTI-3a (Partial Agonist) RTI_3a->NTS1 Partially Activates SR_48692 SR-48692 (Antagonist) SR_48692->NTS1 Inhibits SR142948A SR142948A (Antagonist) SR142948A->NTS1 Inhibits Gq Gq NTS1->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca2_release Ca²⁺ Release IP3->Ca2_release MAPK_Pathway MAPK Pathway DAG->MAPK_Pathway NF_kB_Pathway NF-κB Pathway Ca2_release->NF_kB_Pathway Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation NF_kB_Pathway->Cell_Proliferation

Caption: NTS1 Signaling Pathway and Points of Intervention.

Experimental_Workflow cluster_assays Experimental Assays Binding_Assay Radioligand Binding Assay (Determine Ki, IC₅₀) Data_Analysis_Binding Analyze binding curves Binding_Assay->Data_Analysis_Binding Measure radioactivity Functional_Assay Calcium Mobilization Assay (Determine EC₅₀, IC₅₀, Eₘₐₓ) Data_Analysis_Functional Analyze dose-response curves Functional_Assay->Data_Analysis_Functional Measure fluorescence Cell_Viability_Assay MTT Cell Proliferation Assay (Assess effects on cell growth) Data_Analysis_Viability Analyze cell viability data Cell_Viability_Assay->Data_Analysis_Viability Measure absorbance Start Start: Select NTS1-expressing cells Start->Binding_Assay Start->Functional_Assay Start->Cell_Viability_Assay Conclusion Comparative Analysis of Small Molecule Inhibitors Data_Analysis_Binding->Conclusion Data_Analysis_Functional->Conclusion Data_Analysis_Viability->Conclusion

Caption: General Experimental Workflow for Inhibitor Comparison.

Detailed Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) and inhibitory concentration (IC₅₀) of test compounds for the NTS1 receptor.

Materials:

  • NTS1-expressing cell membranes or whole cells.

  • Radioligand (e.g., [¹²⁵I]-Neurotensin or [³H]-SR-48692).

  • Test compounds (SR-48692, SR142948A, etc.).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.2% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (high concentration of unlabeled neurotensin).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds.

  • Incubation: In a 96-well plate, combine the NTS1-expressing membranes/cells, a fixed concentration of the radioligand, and varying concentrations of the test compound or vehicle. For determining non-specific binding, add a high concentration of unlabeled neurotensin.

  • Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To measure the ability of compounds to stimulate (agonists) or inhibit (antagonists) NTS1-mediated intracellular calcium release.

Materials:

  • NTS1-expressing cells (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds (agonists and antagonists).

  • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.

Procedure:

  • Cell Plating: Seed NTS1-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution of the dye for a specified time (e.g., 30-60 minutes) at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds. For antagonist testing, pre-incubate the cells with the antagonist before adding the agonist.

  • Measurement: Place the cell plate in a FLIPR or similar instrument. Add the test compounds to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For agonists, plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC₅₀ and Eₘₐₓ. For antagonists, measure the inhibition of the agonist-induced response and calculate the IC₅₀.

MTT Cell Proliferation Assay

Objective: To assess the effect of NTS1 modulators on the proliferation and viability of cancer cells that endogenously express NTS1.

Materials:

  • NTS1-expressing cancer cell line (e.g., HT-29 colon cancer cells).

  • Cell culture medium and supplements.

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the compound concentration to determine the effect on cell proliferation.

References

Meclinertant: A Comparative Guide to its Primary Target, NTS1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Meclinertant (SR-48692) and its primary molecular target, the Neurotensin (B549771) Receptor 1 (NTS1). Through a detailed comparison with a relevant alternative and presentation of supporting experimental data, this document serves as a valuable resource for researchers in pharmacology and drug development.

Confirming NTS1 as the Primary Target of this compound

This compound is a potent and selective non-peptide antagonist of the Neurotensin Receptor 1 (NTS1).[1] Its primary targeting of NTS1 has been validated through extensive biochemical and pharmacological studies. This guide delves into the experimental evidence that substantiates this claim, offering a comparative analysis with another notable NTS1 antagonist, SR142948A.

Comparative Analysis of NTS1 Antagonists

To objectively assess this compound's performance, a direct comparison with SR142948A, a structurally related NTS1 antagonist, is presented. The following tables summarize the binding affinities and functional potencies of both compounds for the NTS1 receptor.

CompoundTargetAssay TypeRadioligandCell Line/TissueIC50 (nM)Ke (nM)Reference
This compound (SR-48692) NTS1Radioligand Binding[¹²⁵I]-NeurotensinHT29 cells15.3-
This compound (SR-48692) NTS1Radioligand Binding[¹²⁵I]-NeurotensinN1E115 cell membranes20.4-
This compound (SR-48692) NTS1Radioligand Binding[¹²⁵I]-NeurotensinHuman brain8.7 ± 0.7-[2]
This compound (SR-48692) NTS1Radioligand Binding[¹²⁵I]-NeurotensinCOS-7 cells (transfected)7.6 ± 0.6-[2]
This compound (SR-48692) NTS1 vs NTS2Apparent Affinity---36 (for NTS1)
SR142948A NTS1Radioligand Binding[¹²⁵I]-Neurotensin-0.24 ± 0.01-[3]
SR142948A NTS1 & NTS2Radioligand Binding[³H]SR 142948ARat brain membranes-Kd = 6.8 (NTS1), Kd = 4.8 (NTS2)[4]
CompoundFunctional AssayCell LineIC50 (nM)pA2Reference
This compound (SR-48692) Inhibition of Neurotensin-induced Ca²⁺ mobilizationHT-29 cells-8.13 ± 0.03[2][5]
This compound (SR-48692) Inhibition of Neurotensin-induced Ca²⁺ increaseHuman umbilical vein endothelial cells41 ± 16-[3]
SR142948A Inhibition of Neurotensin-induced Ca²⁺ increaseHuman umbilical vein endothelial cells19 ± 6-[3]

Experimental Methodologies

The following sections provide detailed protocols for the key experiments used to characterize the interaction of this compound with NTS1.

Radioligand Binding Assay Protocol

This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for the NTS1 receptor.

Materials:

  • Cell membranes prepared from cells expressing NTS1 (e.g., HT29 cells)

  • Radioligand (e.g., [¹²⁵I]-Neurotensin)

  • This compound (SR-48692) or other test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the unlabeled test compound (this compound). Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled neurotensin).

  • Equilibration: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value (inhibitory constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[6]

Calcium Mobilization Assay Protocol

This functional assay measures the ability of an antagonist to block the intracellular signaling initiated by receptor activation.

Objective: To determine the functional potency of this compound in blocking NTS1-mediated signaling.

Materials:

  • Cells expressing NTS1 (e.g., CHO-K1 or PC12 cells transfected with the NTS1 receptor)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Neurotensin (agonist)

  • This compound (SR-48692) or other test compounds

  • A fluorescence plate reader with automated liquid handling (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed the NTS1-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye for a specified time (e.g., 45-60 minutes) at 37°C.

  • Compound Incubation: Wash the cells with assay buffer and then add varying concentrations of the antagonist (this compound).

  • Agonist Stimulation: After a brief incubation with the antagonist, stimulate the cells with a fixed concentration of the agonist (neurotensin) using the automated liquid handling of the fluorescence plate reader.

  • Fluorescence Measurement: Immediately measure the changes in intracellular calcium concentration by monitoring the fluorescence intensity over time.

  • Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced increase in fluorescence. The IC50 value represents the concentration of the antagonist that causes a 50% reduction in the agonist response. For competitive antagonists, the pA2 value can be calculated to quantify the antagonist's affinity.[7][8][9][10]

Visualizing the Science

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

NTS1_Signaling_Pathway Neurotensin Neurotensin NTS1 NTS1 Receptor Neurotensin->NTS1 Binds & Activates This compound This compound (Antagonist) This compound->NTS1 Blocks Gq_protein Gq Protein NTS1->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: NTS1 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay cluster_conclusion Conclusion b_start Prepare NTS1 Membranes, Radioligand, & this compound b_incubate Incubate to Equilibrium b_start->b_incubate b_filter Filter & Wash b_incubate->b_filter b_count Scintillation Counting b_filter->b_count b_analyze Calculate IC50/Ki b_count->b_analyze conclusion Confirm NTS1 as Primary Target b_analyze->conclusion f_start Plate NTS1-expressing Cells f_dye Load with Calcium Dye f_start->f_dye f_antagonist Add this compound f_dye->f_antagonist f_agonist Stimulate with Neurotensin f_antagonist->f_agonist f_measure Measure Fluorescence f_agonist->f_measure f_analyze Calculate IC50/pA2 f_measure->f_analyze f_analyze->conclusion

Caption: Experimental workflow for confirming NTS1 as the primary target of this compound.

References

Benchmarking SR-48692: A Comparative Analysis Against Established Neuroleptics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison of the novel neurotensin (B549771) receptor antagonist, SR-48692, against a panel of typical and atypical neuroleptics reveals a distinct pharmacological profile, suggesting a novel approach to neuromodulation relevant to psychiatric and neurological disorders. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of SR-48692's activity, supported by experimental data and protocols.

SR-48692, also known as meclinertant, is a potent and selective non-peptide antagonist of the neurotensin receptor 1 (NTS1).[1][2] Unlike traditional neuroleptics that directly target dopamine (B1211576) and serotonin (B10506) receptors, SR-48692's primary mechanism of action is the competitive inhibition of neurotensin binding to its receptor.[1][2] This distinction is critical for understanding its potential therapeutic applications and differentiating its activity from that of established antipsychotic agents.

Comparative Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki values in nM) of SR-48692 and a selection of well-characterized typical and atypical neuroleptics for the dopamine D2 and serotonin 5-HT2A receptors. Lower Ki values indicate higher binding affinity.

CompoundClassDopamine D2 Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)Primary Target
SR-48692 Neurotensin Receptor AntagonistNo significant affinity reportedNo significant affinity reportedNeurotensin Receptor 1 (NTS1)
HaloperidolTypical Neuroleptic0.55 - 2.842.6 (ED50)Dopamine D2 Receptor
ChlorpromazineTypical Neuroleptic0.552Dopamine D2/Serotonin 5-HT2A Receptors
ClozapineAtypical Neuroleptic35 - 15010 - 50Serotonin 5-HT2A/Dopamine Receptors
RisperidoneAtypical Neuroleptic3.2 - 180.2 - 0.6Serotonin 5-HT2A/Dopamine D2 Receptors
OlanzapineAtypical Neuroleptic~10~4Serotonin 5-HT2A/Dopamine D2 Receptors

Note: Ki values can vary between studies depending on the experimental conditions.

While direct binding affinity data for SR-48692 at dopamine and serotonin receptors is not prominently reported in the literature, its mechanism involves the modulation of dopaminergic pathways through its action on neurotensin receptors. Neurotensin systems are known to interact with and modulate the activity of dopamine neurons.[3][4][5] Therefore, SR-48692's effects on dopamine-related behaviors are likely indirect, stemming from its primary activity as an NTS1 antagonist.

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol outlines a standard method for determining the binding affinity of a test compound for a specific receptor, such as the dopamine D2 or serotonin 5-HT2A receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at low speed to remove large cellular debris.

  • The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Competitive Binding Assay:

  • A constant concentration of a radiolabeled ligand (a compound known to bind with high affinity to the receptor) is incubated with the prepared cell membranes.

  • Increasing concentrations of the unlabeled test compound (e.g., SR-48692 or a known neuroleptic) are added to compete with the radioligand for binding to the receptor.

  • Non-specific binding is determined by adding a high concentration of a known, unlabeled ligand that saturates the receptors.

  • The reaction is incubated to allow binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The mixture is rapidly filtered through glass fiber filters, which trap the cell membranes with the bound radioligand.

  • The filters are washed with cold buffer to remove any unbound radioligand.

4. Quantification and Data Analysis:

  • The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate a key signaling pathway and the experimental workflow.

Dopamine_D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Altered Cellular Response PKA->Cellular_Response

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

Receptor_Binding_Assay_Workflow start Start prep Membrane Preparation (Homogenization & Centrifugation) start->prep incubation Incubation (Membranes + Radioligand + Test Compound) prep->incubation filtration Filtration (Separate Bound from Free Radioligand) incubation->filtration counting Scintillation Counting (Measure Radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

References

Meclinertant: A Comparative Analysis of In Vitro and In Vivo Efficacy as a Neurotensin Receptor 1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the in vitro and in vivo effects of Meclinertant (SR-48692), a selective, non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTS1). This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the neurotensin signaling pathway. The content herein summarizes key experimental data, details methodological approaches, and visualizes the implicated signaling cascades to offer an objective overview of this compound's performance, alongside a comparison with other NTS1 antagonists.

Executive Summary

This compound has demonstrated potent and selective antagonism of the NTS1 receptor in a variety of preclinical models. In vitro, it effectively blocks neurotensin-induced signaling and inhibits the proliferation of cancer cell lines. In vivo studies have shown its ability to inhibit tumor growth in xenograft models. This guide presents the quantitative data from these studies in a structured format, provides detailed experimental protocols for key assays, and illustrates the underlying signaling pathways modulated by this compound.

In Vitro Efficacy of this compound

This compound has been shown to be a potent inhibitor of NTS1 receptor activity in various in vitro assays. Its efficacy has been primarily evaluated through radioligand binding assays, functional assays measuring second messenger mobilization, and cell viability assays in cancer cell lines.

Assay Type Cell Line Parameter Value Reference
Radioligand BindingNCI-H209 (SCLC)IC5020 nM[1]
Calcium MobilizationMIA PaCa-2 (Pancreatic)IC504.9 nM[2]
Calcium MobilizationPANC-1 (Pancreatic)IC504.1 nM[2]
Cell Viability (MTT)NCI-H209 (SCLC)InhibitionConcentration-dependent[1]
Cell Viability (MTT)NCI-H345 (SCLC)InhibitionConcentration-dependent[1]
Clonogenic AssayNCI-H209 (SCLC)Inhibition1 µM reduced colony number[1]

In Vivo Efficacy of this compound

Preclinical in vivo studies have demonstrated the anti-tumor activity of this compound as a single agent in xenograft models of small cell lung cancer.

Animal Model Tumor Type Treatment Outcome Reference
Nude MiceNCI-H209 (SCLC) Xenograft0.4 mg/kg per dayInhibited xenograft proliferation[1]

Comparison with Alternative NTS1 Antagonists

While this compound was the first non-peptide NTS1 antagonist, other compounds have since been developed. A direct quantitative comparison is often challenging due to variations in experimental conditions across different studies. However, the following table provides a summary of available data for some of these alternatives.

Compound Assay Type Cell Line/Receptor Parameter Value Reference
SR142948ARadioligand BindingHuman NTS1Ki0.47 nM
JNJ-26388107Calcium MobilizationCHO-K1/hNTS1IC502.8 nM

Signaling Pathways Modulated by this compound

Neurotensin, through its receptor NTS1, is known to activate several downstream signaling pathways implicated in cell proliferation, survival, and migration. This compound, by blocking NTS1, is expected to inhibit these pathways. While direct and detailed studies on this compound's effects on all components of these pathways are limited, its antagonism of neurotensin-induced effects suggests a modulatory role.

Neurotensin Receptor 1 (NTS1) Signaling Cascade

Neurotensin binding to NTS1, a G-protein coupled receptor, initiates a cascade of intracellular events. This includes the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can subsequently influence downstream pathways like MAPK and NF-κB.

NTS1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NT Neurotensin NTS1 NTS1 Receptor NT->NTS1 Binds Gq Gq protein NTS1->Gq Activates This compound This compound This compound->NTS1 Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Downstream Downstream Signaling (MAPK, NF-κB) Ca->Downstream PKC->Downstream

Caption: NTS1 signaling pathway and the inhibitory action of this compound.

Wnt/β-catenin Pathway

Studies have shown a link between neurotensin signaling and the Wnt/β-catenin pathway, a critical regulator of cell proliferation and differentiation. Neurotensin can be a target of the Wnt/β-catenin pathway, creating a potential feedback loop. By blocking neurotensin signaling, this compound may indirectly modulate this pathway.

Wnt_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Degrades TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates TargetGenes Target Genes (e.g., Neurotensin) TCF_LEF->TargetGenes Promotes Transcription NTS1 NTS1 Receptor TargetGenes->NTS1 Activates This compound This compound This compound->NTS1 Blocks Proliferation Cell Proliferation NTS1->Proliferation

Caption: Potential indirect modulation of the Wnt/β-catenin pathway by this compound.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a key signaling route for cell proliferation and survival that can be activated by GPCRs like NTS1. Inhibition of NTS1 by this compound is expected to suppress the activation of this pathway.

MAPK_Pathway NTS1 NTS1 Receptor Gq Gq protein NTS1->Gq This compound This compound This compound->NTS1 Blocks PLC PLC Gq->PLC PKC PKC PLC->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos) ERK->TranscriptionFactors Proliferation Proliferation/ Survival TranscriptionFactors->Proliferation

Caption: Inhibition of the MAPK/ERK pathway through NTS1 antagonism by this compound.

NF-κB Pathway

The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. There is evidence that neurotensin can activate NF-κB. Therefore, this compound may exert anti-inflammatory and pro-apoptotic effects by inhibiting this pathway.

NFkB_Pathway NTS1 NTS1 Receptor IKK IKK Complex NTS1->IKK Activates This compound This compound This compound->NTS1 Blocks IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates TargetGenes Target Genes (Anti-apoptotic, Pro-inflammatory) Nucleus->TargetGenes Promotes Transcription

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Protocols

Radioligand Binding Assay for NTS1 Receptor

Objective: To determine the binding affinity of a test compound for the NTS1 receptor.

Materials:

  • Cell membranes expressing the NTS1 receptor (e.g., from NCI-H209 cells).

  • Radioligand (e.g., [³H]-Neurotensin).

  • Test compound (this compound).

  • Non-specific binding control (e.g., high concentration of unlabeled neurotensin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound in the assay buffer.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled neurotensin.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.

  • Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To measure the functional antagonist activity of a compound at the Gq-coupled NTS1 receptor.

Materials:

  • Cells expressing the NTS1 receptor (e.g., MIA PaCa-2, PANC-1).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Neurotensin (agonist).

  • Test compound (this compound).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Fluorometric imaging plate reader.

Procedure:

  • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive fluorescent dye for a specified time at 37°C.

  • Wash the cells to remove excess dye.

  • Add varying concentrations of the test compound (this compound) and incubate for a short period.

  • Stimulate the cells with a fixed concentration of neurotensin.

  • Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorometric plate reader.

  • Generate dose-response curves for the antagonist and calculate the IC50 value.

MTT Cell Viability Assay

Objective: To assess the effect of a compound on the metabolic activity and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., NCI-H209, NCI-H345).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with various concentrations of the test compound (this compound) for a specified period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Conclusion

This compound is a potent and selective NTS1 receptor antagonist with demonstrated in vitro and in vivo anti-cancer activity. The data and protocols presented in this guide provide a valuable resource for researchers investigating the therapeutic potential of targeting the neurotensin pathway. Further studies are warranted to fully elucidate the in vivo efficacy of this compound as a monotherapy in a broader range of cancer models and to further detail its specific interactions with key signaling pathways. This comparative guide serves as a foundation for future research and development in this promising area of oncology.

References

Reproducibility of Published Data on Meclinertant (SR-48692): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the publicly available data on Meclinertant (SR-48692), a selective, non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTS1).[1] The objective is to present the information in a structured format to aid researchers in evaluating the reproducibility of key experiments and to compare its performance with available alternatives. This document summarizes quantitative data, details experimental methodologies, and visualizes critical workflows and signaling pathways.

Quantitative Data Summary

The following tables summarize the binding affinities and functional inhibitory concentrations of this compound (SR-48692) and a key alternative, SR-142948A, across various experimental conditions as reported in the literature.

Table 1: Comparative Binding Affinity and Functional Inhibition of NTS1 Antagonists

CompoundAssayCell/Tissue TypeParameterValue (nM)Reference
This compound (SR-48692) [¹²⁵I]-neurotensin BindingHuman Umbilical Vein Endothelial CellsIC₅₀14 ± 5[2]
Intracellular Ca²⁺ MobilizationHuman Umbilical Vein Endothelial CellsIC₅₀41 ± 16[2]
Prostacyclin ProductionHuman Umbilical Vein Endothelial CellsIC₅₀86 ± 16[2]
SR-142948A [¹²⁵I]-neurotensin BindingHuman Umbilical Vein Endothelial CellsIC₅₀0.24 ± 0.01[2]
Intracellular Ca²⁺ MobilizationHuman Umbilical Vein Endothelial CellsIC₅₀19 ± 6[2]
Prostacyclin ProductionHuman Umbilical Vein Endothelial CellsIC₅₀17 ± 3[2]

Table 2: In Vivo Efficacy Comparison of NTS1 Antagonists

CompoundAssayAnimal ModelDoseEffectReference
This compound (SR-48692) Inhibition of neurotensin-induced blood pressure changesRat100 µg/kg (oral)Active[2]
Inhibition of neurotensin-induced plasma extravasationRat1000 pmol/site (intradermal)Significant Inhibition[2]
SR-142948A Inhibition of neurotensin-induced blood pressure changesRat10 µg/kg (oral)Significant Inhibition[2]
Inhibition of neurotensin-induced plasma extravasationRat10 pmol/site (intradermal)Significant Inhibition[2]

Key Experimental Protocols

To facilitate the reproduction of published findings, detailed protocols for key in vitro and in vivo assays are provided below.

Radioligand Binding Assay Protocol

This protocol is adapted from standard methodologies for determining the binding affinity of a compound to its receptor.

1. Materials:

  • Cell Membranes: Prepared from cells or tissues expressing the NTS1 receptor.
  • Radioligand: [¹²⁵I]-neurotensin.
  • Test Compounds: this compound (SR-48692) and/or alternatives.
  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
  • Wash Buffer: Ice-cold assay buffer.
  • Scintillation Cocktail.
  • 96-well plates and filter mats.

2. Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of unlabeled neurotensin), and competitive binding (radioligand + varying concentrations of the test compound).
  • Reaction Mixture: Add cell membrane homogenate to each well.
  • Incubation: Add the radioligand and test compounds to the appropriate wells. Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach binding equilibrium.
  • Termination: Stop the binding reaction by rapid filtration through a filter mat using a cell harvester. This separates the bound from the free radioligand.
  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
  • Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Intracellular Calcium Mobilization Assay Protocol

This protocol outlines the steps to measure the antagonistic effect of a compound on agonist-induced intracellular calcium release.

1. Materials:

  • Cell Line: A cell line endogenously or recombinantly expressing the NTS1 receptor (e.g., HT-29).
  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM.
  • Neurotensin (Agonist).
  • Test Compound: this compound (SR-48692).
  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
  • 96-well black, clear-bottom plates.

2. Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere and grow to near confluence.
  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer. Incubate in the dark at 37°C for a specified time (e.g., 1 hour).
  • Washing: Gently wash the cells with assay buffer to remove excess dye.
  • Compound Addition: Add varying concentrations of the test compound (this compound) to the wells and incubate for a short period.
  • Agonist Stimulation: Add a fixed concentration of the agonist (neurotensin) to stimulate calcium release.
  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
  • Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Calculate the inhibitory effect of the test compound on the agonist-induced calcium mobilization to determine its IC₅₀ value.

In Vivo Tumor Xenograft Study Protocol

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a preclinical cancer model.

1. Materials:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
  • Cancer Cell Line: A human cancer cell line that expresses the NTS1 receptor (e.g., a pancreatic or lung cancer cell line).
  • Vehicle: A non-toxic solvent for the test compound.
  • Test Compound: this compound (SR-48692).
  • Positive Control: A standard-of-care chemotherapy agent, if applicable.

2. Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
  • Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, this compound, positive control).
  • Drug Administration: Administer the test compound and controls to the mice according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²)/2.
  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.
  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
  • Data Analysis: Compare the tumor growth rates and final tumor sizes between the different treatment groups to evaluate the efficacy of the test compound.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound's mechanism of action and experimental evaluation.

Neurotensin Signaling Pathway cluster_membrane Cell Membrane NTS1R NTS1 Receptor Gq Gq protein NTS1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Neurotensin Neurotensin Neurotensin->NTS1R Binds & Activates This compound This compound (SR-48692) This compound->NTS1R Blocks Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Neurotensin signaling pathway and the inhibitory action of this compound.

In Vitro Experimental Workflow cluster_setup Assay Setup cluster_assays Experimental Assays Cell_Culture Cell Culture (NTS1-expressing cells) Plate_Cells Plate Cells (96-well plate) Cell_Culture->Plate_Cells Binding_Assay Radioligand Binding (Competition with [¹²⁵I]-NT) Plate_Cells->Binding_Assay Calcium_Assay Calcium Mobilization (Fluorescent Dye) Plate_Cells->Calcium_Assay Viability_Assay Cell Viability (MTT) (Measure Proliferation) Plate_Cells->Viability_Assay Data_Analysis Data Analysis (IC₅₀ Determination) Binding_Assay->Data_Analysis Calcium_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: Workflow for in vitro characterization of this compound.

In Vivo Xenograft Workflow Cell_Injection Subcutaneous Cell Injection Tumor_Growth Tumor Growth to Palpable Size Cell_Injection->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment Administer Treatment Randomization->Treatment Monitoring Monitor Tumor Growth & Animal Health Treatment->Monitoring Monitoring->Treatment Repeated Dosing Endpoint Endpoint Analysis (Tumor Excision) Monitoring->Endpoint

Caption: Workflow for in vivo evaluation of this compound in a xenograft model.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Meclinertant and SR142948A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclinertant (also known as SR-48692) and SR142948A are potent, non-peptide antagonists of the neurotensin (B549771) receptor 1 (NTS1), a G-protein coupled receptor implicated in a variety of physiological and pathological processes. Their ability to modulate neurotensin signaling has made them valuable tools in neuroscience research and potential therapeutic agents. This guide provides a comparative overview of their pharmacokinetic profiles, drawing upon available preclinical data to inform researchers on their disposition and potential for in vivo applications.

While both compounds have demonstrated efficacy in preclinical models, a direct quantitative comparison of their pharmacokinetic parameters is challenging due to the limited availability of publicly accessible data. This guide summarizes the existing qualitative and semi-quantitative information and provides a framework for the experimental approaches used to characterize these molecules.

Pharmacokinetic Profiles: A Comparative Overview

ParameterThis compound (SR-48692)SR142948A
Oral Bioavailability Orally active, as demonstrated in in vivo studies.[1]Orally bioavailable with good brain access.[2]
Potency Potent NTS1 antagonist.[1]More potent than this compound in antagonizing neurotensin-induced effects.[2][3]
Duration of Action Long duration of action (at least 6 hours in mice).[1]Long duration of action.[2]
Cmax Data not publicly available.Data not publicly available.
Tmax Data not publicly available.Data not publicly available.
AUC Data not publicly available.Data not publicly available.
Half-life (t½) Data not publicly available.Data not publicly available.
Metabolism Data not publicly available.Data not publicly available.
Excretion Data not publicly available.Data not publicly available.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound and SR142948A are not extensively detailed in the available literature. However, based on standard preclinical pharmacokinetic methodologies, the following general protocols can be inferred.

In Vivo Pharmacokinetic Study in Rodents (Rat or Mouse)

Objective: To determine the pharmacokinetic profile of this compound or SR142948A following oral (PO) and intravenous (IV) administration.

Animal Models: Male Sprague-Dawley rats or Swiss-Webster mice are commonly used for pharmacokinetic studies.

Administration:

  • Oral (PO): The compound is typically formulated in a vehicle such as a mixture of polyethylene (B3416737) glycol (PEG) and water, or in a suspension with a suspending agent like carboxymethylcellulose. Administration is performed via oral gavage at a specific dose (e.g., 10 mg/kg).

  • Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., saline with a co-solvent like DMSO or PEG) and administered as a bolus injection into a tail vein.

Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically drawn from the tail vein or via cardiac puncture at the terminal time point. Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: Plasma concentrations of the parent drug (and any major metabolites, if known) are quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method provides high sensitivity and selectivity for the accurate determination of drug concentrations in a complex biological matrix.

Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. Key parameters include:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure.

  • t½ (Half-life): The time required for the plasma concentration to decrease by half.

  • Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Experimental Workflow for Pharmacokinetic Studies

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis Formulation Compound Formulation (PO/IV) Dosing_PO Oral Gavage Formulation->Dosing_PO Dosing_IV Intravenous Injection Formulation->Dosing_IV Animal_Prep Animal Acclimation & Fasting Animal_Prep->Dosing_PO Animal_Prep->Dosing_IV Blood_Collection Serial Blood Collection Dosing_PO->Blood_Collection Dosing_IV->Blood_Collection Plasma_Separation Plasma Separation & Storage Blood_Collection->Plasma_Separation LC_MS LC-MS/MS Analysis Plasma_Separation->LC_MS PK_Analysis Pharmacokinetic Parameter Calculation LC_MS->PK_Analysis

A generalized workflow for in vivo pharmacokinetic studies in rodents.

Mechanism of Action: Neurotensin Receptor 1 Signaling

Both this compound and SR142948A exert their effects by antagonizing the neurotensin receptor 1 (NTS1). NTS1 is a G-protein coupled receptor that primarily signals through the Gq alpha subunit. Upon binding of the endogenous ligand neurotensin, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The resulting increase in cytosolic calcium, along with the activation of protein kinase C (PKC) by DAG, leads to a cascade of downstream cellular responses.[4][5][6][7][8][9][10][11][12][13]

Neurotensin Receptor 1 (NTS1) Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_antagonists Antagonists (Block Binding) NT Neurotensin NTS1 NTS1 Receptor NT->NTS1 Binds Gq Gq Protein NTS1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Phosphorylates targets Ca_ER Ca²⁺ (in ER) IP3->Ca_ER Binds to receptor on ER Ca_Cytosol Ca²⁺ (Cytosolic) Ca_ER->Ca_Cytosol Release Ca_Cytosol->PKC Ca_Cytosol->Cellular_Response Modulates activity This compound This compound This compound->NTS1 SR142948A SR142948A SR142948A->NTS1

Simplified signaling pathway of the Neurotensin Receptor 1 (NTS1).

Conclusion

This compound and SR142948A are valuable pharmacological tools for studying the neurotensin system. Both compounds are orally active, with SR142948A demonstrating higher potency in preclinical models. The lack of publicly available, detailed quantitative pharmacokinetic data for both compounds highlights a significant gap in the literature. Further studies are warranted to fully characterize and compare their ADME (absorption, distribution, metabolism, and excretion) properties, which would be crucial for the design of future in vivo experiments and for any potential therapeutic development. The information provided in this guide serves as a summary of the current understanding of the pharmacokinetic profiles of these two important neurotensin receptor antagonists.

References

Meclinertant: A Comparative Analysis of its Specificity for Neurotensin Receptor 1 over Neurotensin Receptor 2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive assessment of Meclinertant (also known as SR-48692), a non-peptide antagonist, and its binding and functional specificity for the neurotensin (B549771) receptor 1 (NTS1) over the neurotensin receptor 2 (NTS2). This document is intended for researchers, scientists, and drug development professionals interested in the neurotensin system. The information presented herein is supported by experimental data from peer-reviewed literature to facilitate an objective comparison.

Executive Summary

This compound is a potent and selective antagonist of the neurotensin receptor 1 (NTS1).[1][2] Experimental data consistently demonstrates that this compound exhibits a significantly higher binding affinity for NTS1 compared to the neurotensin receptor 2 (NTS2). Functional assays further corroborate this specificity, showing effective antagonism of NTS1-mediated signaling pathways at nanomolar concentrations, while its effects on NTS2 are considerably weaker. This selective profile makes this compound a valuable pharmacological tool for elucidating the distinct physiological roles of NTS1.

Data Presentation: this compound (SR-48692) Specificity Profile

The following table summarizes the quantitative data on the binding affinity and functional activity of this compound for NTS1 and NTS2.

ParameterNTS1NTS2Fold Selectivity (NTS2/NTS1)Reference
Binding Affinity
Ke (nM)36--[1]
IC50 (nM) - [125I]-neurotensin displacement0.99 - 30.334.8 - 82.0~1.1 - 83[3]
Kd (nM) - [3H]SR 48692 binding2.19--[4]
Functional Activity
pA2 (-log Kapp) - Ca2+ mobilization8.13--[3]

Note: IC50 values for NTS1 vary depending on the tissue and cell line used. The IC50 for NTS2 represents displacement from low-affinity, levocabastine-sensitive sites.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This protocol is adapted for determining the binding affinity of this compound for NTS1 and NTS2 using a competitive binding assay with a radiolabeled ligand.

1. Membrane Preparation:

  • Cell pellets from cell lines stably expressing human NTS1 or NTS2 (e.g., CHO-K1 or HEK293) or from tissues endogenously expressing the receptors (e.g., HT-29 cells for NTS1) are resuspended in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, supplemented with protease inhibitors).[5][6]

  • Cells are homogenized using a Dounce homogenizer on ice.

  • The homogenate is centrifuged at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.[7]

  • The membrane pellet is washed by resuspension in fresh lysis buffer and re-centrifugation.

  • The final pellet is resuspended in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) or a storage buffer containing sucrose (B13894) for storage at -80°C.[6] Protein concentration is determined using a BCA assay.

2. Competition Binding Assay:

  • The assay is performed in a 96-well plate in a final volume of 250 µL.[6]

  • To each well, add:

    • 50 µL of assay buffer.

    • 50 µL of varying concentrations of unlabeled this compound.

    • 50 µL of a fixed concentration of radioligand (e.g., [125I]-neurotensin at a concentration near its Kd).

    • 100 µL of the membrane preparation (containing 10-50 µg of protein).

  • For determining non-specific binding, a high concentration of unlabeled neurotensin (e.g., 1 µM) is used instead of this compound.[4]

  • The plate is incubated for 60 minutes at room temperature with gentle agitation to reach equilibrium.[4]

3. Filtration and Counting:

  • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine, using a cell harvester.

  • The filters are washed multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The affinity of this compound (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Calcium Mobilization Assay

This functional assay is used to assess the antagonist activity of this compound at NTS1, which couples to the Gq protein and elicits an intracellular calcium response upon agonist stimulation.

1. Cell Culture and Plating:

  • HEK293 cells stably expressing human NTS1 are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells are seeded into black, clear-bottom 96-well plates and allowed to adhere overnight to form a confluent monolayer.[8]

2. Dye Loading:

  • The culture medium is removed, and cells are washed with Hank's Balanced Salt Solution (HBSS).

  • Cells are then incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS with 20 mM HEPES and 2.5 mM probenecid (B1678239) for 60 minutes at 37°C in the dark.[8]

3. Assay Procedure:

  • After incubation, the loading buffer is removed, and cells are washed again with HBSS.

  • 100 µL of assay buffer is added to each well.

  • The plate is placed in a fluorescence plate reader (e.g., FlexStation or FLIPR).[9]

  • A baseline fluorescence reading is taken.

  • Varying concentrations of this compound are added to the wells and pre-incubated for a defined period.

  • A fixed concentration of neurotensin (typically the EC80) is then added to stimulate the cells.

  • Fluorescence intensity is measured continuously to record the change in intracellular calcium concentration.

4. Data Analysis:

  • The antagonist effect of this compound is quantified by its ability to inhibit the neurotensin-induced calcium response.

  • The IC50 value, the concentration of this compound that causes 50% inhibition of the agonist response, is determined.

  • The Schild analysis can be used to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that makes it necessary to double the agonist concentration to produce the same response.

Inositol (B14025) Phosphate Accumulation Assay

This assay provides another measure of NTS1 functional activity by quantifying the accumulation of inositol phosphates (IPs), a downstream product of PLC activation.

1. Cell Labeling:

  • Cells expressing NTS1 are incubated overnight in an inositol-free medium containing [³H]-myo-inositol to label the cellular phosphoinositide pools.

2. Assay Procedure:

  • After labeling, cells are washed and pre-incubated with a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Cells are then pre-treated with various concentrations of this compound.

  • Neurotensin is added to stimulate the cells for a specific time period.

3. Extraction and Quantification of Inositol Phosphates:

  • The reaction is stopped by the addition of a cold acid solution (e.g., perchloric acid).

  • The cell lysates are neutralized, and the total inositol phosphates are separated from free inositol using anion-exchange chromatography.

  • The amount of [³H]-inositol phosphates is determined by liquid scintillation counting.

4. Data Analysis:

  • The antagonist activity of this compound is determined by its ability to reduce the neurotensin-stimulated accumulation of inositol phosphates.

  • The IC50 value is calculated from the concentration-response curve.

Mandatory Visualization

NTS1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Neurotensin Neurotensin NTS1 NTS1 Neurotensin->NTS1 Gq Gq NTS1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ IP3->Ca2+ mobilizes PKC PKC DAG->PKC activates Cellular Response Cellular Response Ca2+->Cellular Response PKC->Cellular Response

Caption: NTS1 Signaling Pathway.

NTS2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Neurotensin Neurotensin NTS2 NTS2 Neurotensin->NTS2 ERK1/2 ERK1/2 NTS2->ERK1/2 activates Cellular Response Cellular Response ERK1/2->Cellular Response Note Signaling is cell-type dependent and less characterized.

Caption: NTS2 Signaling Pathway.

Experimental_Workflow Start Start Prepare Membranes 1. Prepare Cell Membranes (NTS1 or NTS2 expressing) Start->Prepare Membranes Competition Binding 2. Set up Competition Binding Assay (Radioligand + this compound) Prepare Membranes->Competition Binding Incubate 3. Incubate to Equilibrium Competition Binding->Incubate Filter 4. Filter and Wash Incubate->Filter Count 5. Quantify Radioactivity Filter->Count Analyze 6. Analyze Data (IC50, Ki) Count->Analyze End End Analyze->End

Caption: Radioligand Binding Workflow.

References

Independent Verification of Meclinertant's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor activity of Meclinertant (SR-48692), a selective, non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTS1), against other therapeutic alternatives. The information presented is supported by experimental data from preclinical studies to aid in the evaluation and potential development of NTS1-targeted cancer therapies.

Executive Summary

This compound has demonstrated notable anti-tumor effects, both as a standalone agent and in combination with conventional chemotherapy, across a range of cancer cell lines and in vivo models. Its mechanism of action primarily involves the blockade of the NTS1 receptor, leading to the inhibition of downstream signaling pathways crucial for tumor growth and survival, such as the MAPK and Akt pathways. This guide presents a compilation of quantitative data from various studies to facilitate a direct comparison of this compound's efficacy with other NTS1 antagonists and standard-of-care treatments. Detailed experimental protocols and visual representations of key biological pathways are also provided to ensure clarity and reproducibility.

Comparative In Vitro Anti-Tumor Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (SR-48692) and other NTS1 antagonists in various cancer cell lines. Lower IC50 values are indicative of higher potency.

Compound/DrugCancer Cell LineIC50 ValueReference
This compound (SR-48692) NCI-H209 (Small Cell Lung Cancer)200 nM (inhibition of 125I-NT binding)[1]
This compound (SR-48692) NCI-H209 (Small Cell Lung Cancer)~1 µM (MTT proliferation assay)[1]
This compound (SR-48692) NCI-H345 (Small Cell Lung Cancer)Concentration-dependent inhibition[1]
This compound (SR-48692) MIA PaCa-2 (Pancreatic Cancer)4.9 nM (inhibition of NT-induced Ca2+ changes)[2]
This compound (SR-48692) PANC-1 (Pancreatic Cancer)4.1 nM (inhibition of NT-induced Ca2+ changes)[2]
This compound (SR-48692) SKOV3 (Ovarian Cancer)IC50 of carboplatin (B1684641) reduced in the presence of 5 µM SR48692[2][3]
This compound (SR-48692) A2780-R1 (Ovarian Cancer)IC50 of carboplatin reduced in the presence of 5 µM SR48692[2][3]
This compound (SR-48692) U251 (Glioblastoma)17.07 µM[4]
This compound (SR-48692) A172 (Glioblastoma)47.13 µM[4]
This compound (SR-48692) GL261 (Glioblastoma)25.74 µM[4]
FAUC 468 Not specifiedKi (hNTS1) = 1.9 nM
CL 156 Not specifiedKi (hNTS1) = 1.0 nM

Comparative In Vivo Anti-Tumor Efficacy

The table below outlines the in vivo anti-tumor activity of this compound (SR-48692) in xenograft models.

Compound/DrugCancer ModelDosing RegimenKey FindingsReference
This compound (SR-48692) NCI-H209 (SCLC) Xenograft0.4 mg/kg/dayInhibited xenograft proliferation[1]
This compound (SR-48692) A375 (Melanoma) XenograftNot specifiedInhibited tumor growth
This compound (SR-48692) PC-3M (Prostate) XenograftNot specifiedRadiosensitized tumors and reduced tumor burden
This compound (SR-48692) A2780 (Ovarian) Xenograft1 mg/kg/day (oral) + Carboplatin (4 mg/kg, i.p.)Significantly decreased tumor growth compared to carboplatin alone[2][3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_0 NTS1 Receptor Signaling Cascade NT Neurotensin (NT) NTSR1 NTS1 Receptor NT->NTSR1 Binds & Activates Gq Gq protein NTSR1->Gq Activates This compound This compound (SR-48692) This compound->NTSR1 Blocks PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway (e.g., ERK) PKC->MAPK Akt Akt Pathway PKC->Akt Proliferation Cell Proliferation & Survival MAPK->Proliferation Akt->Proliferation

Caption: NTS1 Receptor Signaling Pathway and Inhibition by this compound.

G cluster_1 In Vitro Anti-Tumor Activity Experimental Workflow start Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with this compound (or alternative) seed->treat incubate Incubate (e.g., 72 hours) treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate (2-4 hours) mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance (e.g., 570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: General Workflow for In Vitro MTT Assay.

G cluster_2 In Vivo Xenograft Experimental Workflow start Prepare Cancer Cell Suspension implant Subcutaneous Implantation in Mice start->implant growth Monitor Tumor Growth implant->growth randomize Randomize Mice into Treatment Groups growth->randomize treat Administer Treatment (this compound, Vehicle, etc.) randomize->treat monitor Measure Tumor Volume and Body Weight treat->monitor endpoint Endpoint Reached monitor->endpoint Continue until analyze Analyze Tumor Growth Inhibition & Survival endpoint->analyze

Caption: General Workflow for In Vivo Xenograft Study.

Detailed Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound (SR-48692) or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cancer cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or other test compounds in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

  • Incubation: Incubate the plates for a predetermined period (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the in vivo efficacy of anti-cancer compounds.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or nude mice)

  • Cancer cell line of interest

  • Sterile phosphate-buffered saline (PBS) or serum-free medium

  • Matrigel (optional, to enhance tumor take rate)

  • This compound (SR-48692) or other test compounds formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest the cells and wash with sterile PBS. Resuspend the cells in PBS or serum-free medium at a concentration of 5-10 x 10^6 cells per 100 µL. For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor formation.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor development. Once tumors are palpable, measure their length and width with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).

  • Treatment Administration: Administer the test compound(s) and vehicle control according to the planned dosing schedule (e.g., daily oral gavage, intraperitoneal injection).

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volumes and monitor the body weight of the mice throughout the study as an indicator of toxicity.

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined maximum size or after a specified duration. Euthanize the mice and excise the tumors for further analysis if required. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze survival data if applicable.

Conclusion

The compiled data and protocols in this guide provide a foundational resource for the independent verification of this compound's anti-tumor activity. The evidence suggests that this compound is a potent inhibitor of NTS1-mediated signaling, leading to reduced cancer cell proliferation and tumor growth. Further head-to-head comparative studies with other NTS1 antagonists are warranted to fully elucidate its therapeutic potential relative to other agents targeting this pathway. The provided experimental workflows and detailed protocols offer a framework for conducting such comparative analyses, ultimately contributing to the advancement of novel cancer therapies.

References

Safety Operating Guide

Navigating the Disposal of Meclinertant: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like Meclinertant are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step approach to the disposal of this compound, emphasizing safety, regulatory adherence, and environmental responsibility.

Disclaimer: This document provides general guidance. Always consult your institution's Environmental Health and Safety (EHS) office for specific protocols and requirements before proceeding with any disposal.[1][2]

I. Hazard Assessment and Waste Classification

Before initiating any disposal procedures, it is crucial to determine the appropriate waste classification for this compound. While some suppliers may ship it as a non-hazardous chemical, this does not suffice for a formal disposal classification.

Actionable Step: Contact your institution's EHS department to determine if this compound is considered a hazardous waste according to local and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[1] This determination will dictate the correct disposal pathway.

II. Unused or Expired this compound (Solid Waste)

Solid, unused, or expired this compound should be disposed of as chemical waste. Do not discard it in the regular trash or down the drain.

Item Disposal Procedure
Unused/Expired this compound1. Segregate: Keep in its original, clearly labeled container. If the original container is compromised, use a compatible, sealed, and properly labeled waste container. 2. Labeling: Affix a "Hazardous Waste" label to the container, including the chemical name ("this compound"), concentration, and contact information for the principal investigator.[3] 3. Storage: Store the labeled container in a designated and secure Satellite Accumulation Area (SAA) until it is collected by your institution's EHS personnel for disposal by a certified hazardous waste vendor.[3][4]
III. Disposal of Contaminated Materials

All materials that have come into contact with this compound must be treated as potentially hazardous waste. This includes personal protective equipment (PPE), labware, and cleaning materials.

Material Disposal Procedure
Contaminated Labware (e.g., vials, pipette tips, flasks)Collect in a designated, puncture-resistant, and sealed container. Label the container as "Hazardous Waste" with the name "this compound Contaminated Debris."[4]
Contaminated PPE (e.g., gloves, disposable lab coats)Carefully doff PPE to avoid self-contamination.[5] Place all contaminated PPE into a sealed bag or container labeled as "Hazardous Waste" with the name "this compound Contaminated PPE."[4]
Aqueous Waste (from rinsing)Collect all rinsate from cleaning contaminated glassware in a sealed and clearly labeled container. Do not mix with other waste streams unless compatibility is confirmed.[4] The rinsate should be managed as hazardous waste.[6][7]
IV. Empty this compound Containers

The disposal of empty chemical containers is subject to specific regulations to prevent accidental exposure and environmental contamination.[8]

Container Type Disposal Procedure
Empty Containers (Non-Acutely Hazardous) 1. Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water, if soluble). The first rinse should be collected as hazardous waste.[6][9] 2. Deface Label: Completely remove or deface the original manufacturer's label.[6][9] 3. Mark as Empty: Clearly write "Empty" on the container.[6][9] 4. Dispose: Dispose of the container in the regular trash or designated glass waste, as per your institution's guidelines.[9]
Containers of Acutely Hazardous Waste (P-listed) If this compound is determined to be an acutely hazardous waste (P-listed), the empty container itself must be managed as hazardous waste and should not be triple-rinsed for regular disposal.[6] Contact your EHS office for guidance.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated waste.

Meclinertant_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation & Assessment cluster_disposal Disposal Pathways cluster_actions Actions & Final Disposition start Start: this compound Waste Generated consult_ehs Consult Institutional EHS for Hazard Classification start->consult_ehs solid_waste Unused/Expired Solid this compound consult_ehs->solid_waste Solid Waste contaminated_materials Contaminated PPE & Labware consult_ehs->contaminated_materials Contaminated Items empty_containers Empty this compound Containers consult_ehs->empty_containers Empty Containers label_solid Label as Hazardous Waste: 'this compound' solid_waste->label_solid label_contaminated Label as Hazardous Waste: 'this compound Contaminated Debris/PPE' contaminated_materials->label_contaminated triple_rinse Triple Rinse Container (if not P-listed) empty_containers->triple_rinse store_saa Store in Satellite Accumulation Area (SAA) label_solid->store_saa label_contaminated->store_saa collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label & Mark 'Empty' triple_rinse->deface_label collect_rinsate->store_saa trash_disposal Dispose of Empty Container in Regular Trash/Glass Waste deface_label->trash_disposal ehs_pickup Arrange for EHS Pickup and Disposal store_saa->ehs_pickup

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of Meclinertant: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Meclinertant (also known as SR-48692), a selective, non-peptide antagonist of the neurotensin (B549771) receptor NTS1, ensuring safe handling and disposal is paramount.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. While this compound is shipped as a non-hazardous chemical, it is prudent to handle it with the care afforded to all research compounds of unknown toxicity.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the absence of a comprehensive Safety Data Sheet (SDS), specific PPE requirements for this compound have not been officially established. However, based on general laboratory safety protocols for handling solid powder research chemicals, the following PPE is strongly recommended to minimize exposure.[4][5]

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or goggles.To protect eyes from dust particles and splashes.
Hand Protection Nitrile or latex gloves.To prevent skin contact.
Body Protection A long-sleeved laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection A dust mask or respirator.Recommended when handling the powder outside of a chemical fume hood to prevent inhalation.[5]

Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound is crucial for maintaining a safe and efficient workflow.

Receiving and Storage

This compound is typically shipped at ambient temperature as a solid powder.[2] Upon receipt, it should be stored in a dry, dark place. For short-term storage (days to weeks), a temperature of 0 - 4°C is suitable, while long-term storage (months to years) requires -20°C.[2]

Property Value
Appearance Solid powder[2]
Solubility Soluble in DMSO, not in water[1][2]
Molecular Formula C32H31ClN4O5[1][2][3]
Molecular Weight 587.07 g/mol [1][2][3]
Short-term Storage 0 - 4°C (dry and dark)[2]
Long-term Storage -20°C (dry and dark)[2]
Experimental Workflow

The following diagram outlines a standard workflow for handling this compound in a laboratory setting.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don appropriate PPE B Prepare work area in a chemical fume hood A->B C Retrieve this compound from storage B->C D Weigh the required amount of this compound C->D E Dissolve in DMSO to prepare stock solution D->E F Perform experiment E->F G Decontaminate work surfaces F->G I Return this compound to storage F->I H Dispose of waste according to protocol G->H J Remove and dispose of PPE H->J

A standard workflow for handling this compound.

Emergency Procedures: Be Prepared for the Unexpected

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Chemical Exposure
Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7][8]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
Ingestion Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.[7]
Spill Response

For any spill, the primary goal is to ensure personnel safety and contain the spill.

  • Evacuate and Alert : Alert others in the immediate area and evacuate if necessary.

  • Assess the Spill : Determine the size and nature of the spill. For large or unknown spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[7][9]

  • Contain the Spill (if safe to do so) : For small powder spills, gently cover with a damp paper towel to avoid creating dust. For small liquid spills, use an inert absorbent material.

  • Clean Up : Wearing appropriate PPE, carefully collect the contained material into a sealed, labeled waste container.

  • Decontaminate : Clean the spill area with a suitable detergent and water.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to protect personnel and the environment. All waste should be handled in accordance with institutional and local regulations for chemical waste.

Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_segregation Segregation & Labeling cluster_disposal Final Disposal A Unused this compound E Solid Chemical Waste A->E B Contaminated PPE (gloves, etc.) B->E C Contaminated Labware (pipette tips, etc.) C->E D Solutions containing this compound F Liquid Chemical Waste D->F G Label containers clearly with contents and hazards E->G F->G H Arrange for pickup by EHS or licensed waste contractor G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Meclinertant
Reactant of Route 2
Meclinertant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.